molecular formula C4H7B B1329624 1-Butene, 2-bromo- CAS No. 23074-36-4

1-Butene, 2-bromo-

Cat. No.: B1329624
CAS No.: 23074-36-4
M. Wt: 135 g/mol
InChI Key: HQMXRIGBXOFKIU-UHFFFAOYSA-N
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Description

1-Butene, 2-bromo- is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butene, 2-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butene, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobut-1-ene
Source PubChem
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InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXRIGBXOFKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066853
Record name 1-Butene, 2-bromo-
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Molecular Weight

135.00 g/mol
Source PubChem
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CAS No.

23074-36-4
Record name 2-Bromo-1-butene
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Record name 1-Butene, 2-bromo-
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Record name 1-Butene, 2-bromo-
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Record name 1-Butene, 2-bromo-
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Record name 2-bromobut-1-ene
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Foundational & Exploratory

"1-Butene, 2-bromo-" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-Butene: Structure, Bonding, and Reactivity

Introduction

2-Bromo-1-butene, systematically named 2-bromobut-1-ene, is a halogenated alkene with the chemical formula C₄H₇Br.[1] As a vinyl bromide, it serves as a versatile intermediate in organic synthesis, finding applications in the formation of more complex molecules. For instance, it is utilized in the production of 2-Ethyl-acrylic acid and acts as a photolytic precursor for the 1-buten-2-yl radical.[2][3][4] This guide provides a comprehensive overview of its chemical structure, bonding, spectroscopic signature, and reactivity, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Bonding

The structural arrangement of 2-bromo-1-butene is fundamental to its chemical behavior. The molecule features a four-carbon chain with a double bond between the first and second carbon atoms (C1 and C2) and a bromine atom attached to the second carbon.[5]

Hybridization and Geometry:

  • C1 and C2 (Vinylic Carbons): These carbons are sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. The double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond.

  • C3 and C4 (Ethyl Group): These carbons are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.

Key Bonds of Interest:

  • C=C Double Bond: The presence of the π-bond makes this region electron-rich and susceptible to electrophilic addition reactions, although the bromine substituent influences this reactivity.

  • C-Br Bond: The bond between the sp² hybridized C2 and the bromine atom is a key feature. Bromine, being highly electronegative, polarizes this bond, making C2 partially positive and a potential site for nucleophilic attack, though vinylic substitutions are generally less facile than those on sp³ carbons. The C-Br bond also serves as a functional handle for cross-coupling reactions.

  • Allylic C-H Bonds: The C-H bonds on C3 are allylic to the double bond. This position is activated for radical reactions due to the resonance stabilization of the resulting allylic radical.

Due to the presence of two hydrogen atoms on C1, 2-bromo-1-butene does not exhibit E/Z (geometric) isomerism. The molecule is also achiral as it does not contain a stereocenter.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties is critical for its application in a laboratory setting.

Physical Properties

2-Bromo-1-butene is a clear, colorless to pale yellow liquid.[3] It is soluble in common organic solvents like ethanol, acetone, and benzene but is not miscible with water.[2][4][6]

PropertyValueSource
Molecular Formula C₄H₇Br[1][3][4]
Molecular Weight 135.00 g/mol [1]
CAS Number 23074-36-4[1][2][3]
Boiling Point 88.05 °C[2]
Melting Point -133.4 °C[2][5]
Density 1.3063 g/cm³[2]
Refractive Index 1.4525 @ 20°C[2][3]
Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of 2-bromo-1-butene.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms.

Proton EnvironmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H₂C= (Vinylic)4.8 - 5.5Two separate singlets or narrow doublets2HProtons on the C1 double bond are in different environments relative to the substituents on C2.
-CH₂- (Allylic)~2.3Quartet (q)2HThese protons are adjacent to the methyl group (3 protons), leading to a quartet (n+1 rule).
-CH₃ (Alkyl)~1.1Triplet (t)3HThese protons are adjacent to the methylene group (2 protons), resulting in a triplet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
=C-H 3080 - 3010sp² C-H Stretch
-C-H 2980 - 2850sp³ C-H Stretch
C=C ~1640Alkene Stretch
C-Br 650 - 550Alkyl Halide Stretch

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature of bromine-containing compounds is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[7] This results in two molecular ion peaks of roughly equal intensity:

  • Molecular Ion (M⁺): A peak corresponding to the molecule with the ⁷⁹Br isotope.

  • M+2 Peak: A peak of nearly equal intensity at two mass units higher, corresponding to the molecule with the ⁸¹Br isotope.[7]

Common fragmentation pathways involve the loss of the bromine atom or cleavage of the ethyl group.

Reactivity and Synthetic Utility

The dual functionality of the alkene and the vinyl bromide in 2-bromo-1-butene dictates its reactivity.

  • Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent (vinyllithium or vinylmagnesium bromide). This is a powerful method for creating new carbon-carbon bonds, as the resulting organometallic species is a strong nucleophile.

  • Cross-Coupling Reactions: 2-Bromo-1-butene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C bonds by coupling the vinyl bromide with various organometallic reagents.

Below is a conceptual workflow for a Suzuki cross-coupling reaction involving 2-bromo-1-butene.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 2_Bromo_1_butene 2-Bromo-1-butene Reaction_Mixture Reaction Mixture 2_Bromo_1_butene->Reaction_Mixture Boronic_Acid Organoboronic Acid (R-B(OH)₂) Boronic_Acid->Reaction_Mixture Pd_Catalyst Pd(0) Catalyst e.g., Pd(PPh₃)₄ Pd_Catalyst->Reaction_Mixture Base Base e.g., Na₂CO₃ Base->Reaction_Mixture Coupled_Product Coupled Product Reaction_Mixture->Coupled_Product C-C Bond Formation

Caption: Conceptual workflow of a Suzuki cross-coupling reaction.

Experimental Protocol: NMR Sample Preparation

Accurate spectroscopic data relies on proper sample preparation.

Objective: To prepare a sample of 2-bromo-1-butene for ¹H NMR analysis.

Materials:

  • 2-bromo-1-butene

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).

  • Sample Preparation: a. Place approximately 5-10 mg of 2-bromo-1-butene into a clean, dry vial. b. Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial. c. Gently vortex the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: a. Transfer the solution from the vial into a clean, dry NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

  • Analysis: a. Cap the NMR tube securely. b. Wipe the outside of the tube clean. c. Insert the tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. d. Place the sample in the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Safety and Handling

2-Bromo-1-butene is an extremely flammable liquid and vapor.[1][8]

Precautions:

  • Handling: Handle in a well-ventilated area, preferably a fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[8] It is recommended to store in a freezer and under an inert atmosphere as it is incompatible with oxidizing agents and air.[6][8]

  • Fire Safety: Use carbon dioxide, dry chemical powder, or foam for extinction.[8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do NOT induce vomiting.[9]

Seek immediate medical attention if symptoms persist or in case of significant exposure.

Conclusion

2-Bromo-1-butene is a valuable chemical intermediate with a well-defined structure that gives rise to its characteristic spectroscopic properties and reactivity. Its vinyl bromide and allylic functionalities make it a versatile building block in organic synthesis, particularly in the construction of carbon-carbon bonds through organometallic chemistry. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). 1-Butene, 2-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butene, 1-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-bromo-1-butene. Retrieved from [Link]

  • YouTube. (2022, May 26). How to Write the Structural Formula for 2-Bromobutane. Wayne Breslyn. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butene, 1-bromo-, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2017, July 18). How many chiral centres are there in 1-bromo-2-butene?. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I. Scott B. Lewis. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-2-butene. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 12). Why is this molecule considered a cis isomer of 2-bromobut-2-ene?. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butene, 1-bromo- (CAS 4784-77-4). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]

  • GM Chemical. (n.d.). Safety Data Sheet: 4-Bromo-1-butene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-butene: Pathways and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-bromo-1-butene, a valuable vinyl bromide in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the core synthetic strategies, analyzes precursor selection, and elucidates the underlying reaction mechanisms. Emphasis is placed on experimental causality and the establishment of self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of 2-Bromo-1-butene

2-Bromo-1-butene serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility stems from the presence of a vinyl bromide moiety, which allows for the introduction of a butene fragment through various cross-coupling reactions, and the potential for further functionalization of the double bond.[2] This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The strategic placement of the bromine atom on the second carbon of the butene chain offers unique reactivity compared to its isomers.

Core Synthesis Pathways

The synthesis of 2-bromo-1-butene can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability. The two most prominent methods involve the hydrobromination of a suitable C4 precursor and the dehydrobromination of a saturated dibromide.

Pathway 1: Regioselective Hydrobromination of Vinylacetylene (Butenyne)

The addition of hydrogen bromide (HBr) to vinylacetylene (1-buten-3-yne) is a direct and atom-economical approach to brominated butenes. However, controlling the regioselectivity of this addition is paramount to selectively obtain 2-bromo-1-butene. The reaction can proceed via either an electrophilic addition or a radical mechanism, leading to different isomeric products.

Mechanism and Regiocontrol:

The hydrobromination of the conjugated enyne system of vinylacetylene can result in several adducts. The primary challenge is to favor the 1,2-addition across the double bond to yield 2-bromo-1-butene, while minimizing the formation of other isomers such as 1-bromo-2-butene (crotyl bromide) and 4-bromo-1,2-butadiene.

  • Electrophilic Addition (Markovnikov Selectivity): In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. Protonation of the double bond is expected to follow Markovnikov's rule, leading to the formation of a more stable carbocation.[3] Protonation at the terminal carbon (C1) of the double bond would generate a secondary carbocation at C2, which is also allylic, thus stabilized by resonance. Subsequent attack by the bromide ion at C2 would yield the desired 2-bromo-1-butene.

  • Radical Addition (Anti-Markovnikov Selectivity): In the presence of peroxides or other radical initiators, the addition of HBr proceeds via a free-radical chain reaction.[4][5] This mechanism typically leads to the anti-Markovnikov product. The bromine radical adds to the double bond to form the most stable carbon radical. In the case of vinylacetylene, the addition of the bromine radical to the C1 position would generate a more stable secondary allylic radical at C2. Subsequent abstraction of a hydrogen atom from HBr would then yield 2-bromo-1-butene.

Catalytic Influence:

The use of catalysts can significantly influence the regioselectivity of the hydrobromination. Cuprous bromide (CuBr) has been reported to catalyze the addition of HBr to vinylacetylene. The mechanism is believed to involve the formation of a copper(I) acetylide complex, which then facilitates the delivery of the bromide and proton to specific positions. While detailed mechanistic studies for this specific transformation are not extensively reported, copper-catalyzed reactions are known to influence the regioselectivity of additions to unsaturated systems.[6]

Experimental Protocol: Synthesis of 2-Bromo-1-butene via Hydrobromination of Vinylacetylene (Illustrative)

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
Vinylacetylene (Butenyne)689-97-4C4H452.07
Hydrogen Bromide (gas or solution)10035-10-6HBr80.91
Cuprous Bromide (optional catalyst)7787-70-4CuBr143.45
Anhydrous Diethyl Ether60-29-7C4H10O74.12

Procedure:

  • A solution of vinylacetylene in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a gas inlet and maintained under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., 0 °C or -20 °C) to control the exothermicity of the reaction.

  • If a catalyst such as cuprous bromide is used, it is added to the reaction mixture at this stage.

  • Hydrogen bromide gas is then slowly bubbled through the solution, or a solution of HBr in a non-participating solvent is added dropwise. The reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Purification:

Purification of the crude product is typically achieved by fractional distillation under reduced pressure to separate 2-bromo-1-butene from its isomers and any unreacted starting materials.[7][8] Washing the organic phase with a mild base solution can remove any residual HBr.

Pathway 2: Dehydrobromination of 1,2-Dibromobutane

An alternative route to 2-bromo-1-butene involves the elimination of one equivalent of HBr from 1,2-dibromobutane. The regioselectivity of this elimination reaction is crucial for the preferential formation of the desired product.

Precursor Synthesis: Bromination of 1-Butene

1,2-Dibromobutane is readily prepared by the electrophilic addition of bromine (Br₂) to 1-butene. This reaction proceeds through a cyclic bromonium ion intermediate, followed by the backside attack of a bromide ion, resulting in the anti-addition of the two bromine atoms.

Mechanism of Dehydrobromination and Regiocontrol:

The dehydrobromination of 1,2-dibromobutane is an E2 elimination reaction, which is promoted by a strong, sterically hindered base. The choice of base and reaction conditions can influence the regioselectivity of the elimination, which can theoretically yield 1-bromo-1-butene, 2-bromo-1-butene, 1-bromo-2-butene, and 2-bromo-2-butene.

To favor the formation of 2-bromo-1-butene, the base must selectively abstract a proton from the C1 position. A bulky base, such as potassium tert-butoxide, is often employed to favor the formation of the less substituted (Hofmann) alkene product. However, in this case, the electronic effects of the bromine atoms also play a significant role. The inductive effect of the bromine at C2 makes the protons at C1 more acidic, potentially favoring their abstraction.

Experimental Protocol: Synthesis of 2-Bromo-1-butene via Dehydrobromination of 1,2-Dibromobutane (Illustrative)

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
1,2-Dibromobutane533-98-2C4H8Br2215.91
Potassium tert-butoxide865-47-4C4H9KO112.21
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O72.11

Procedure:

  • A solution of 1,2-dibromobutane in a suitable anhydrous aprotic solvent, such as THF, is prepared in a reaction vessel under an inert atmosphere.

  • The solution is cooled to a suitable temperature, typically 0 °C.

  • A solution of a strong, sterically hindered base, such as potassium tert-butoxide in THF, is added dropwise to the reaction mixture.

  • The reaction is allowed to proceed at a controlled temperature and is monitored for completion using GC or TLC.

  • Upon completion, the reaction is worked up by quenching with water or a saturated ammonium chloride solution.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by fractional distillation under reduced pressure.[9][10]

Visualization of Synthesis Pathways

Synthesis_Pathways Vinylacetylene Vinylacetylene (Butenyne) BromoButene 2-Bromo-1-butene Vinylacetylene->BromoButene + HBr (Regioselective Addition) Butene1 1-Butene Dibromobutane 1,2-Dibromobutane Butene1->Dibromobutane + Br2 Dibromobutane->BromoButene - HBr (Dehydrobromination)

Sources

"1-Butene, 2-bromo-" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-butene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-1-butene (CAS No: 23074-36-4), a key haloalkene intermediate in organic synthesis. As a Senior Application Scientist, this document moves beyond a simple data repository to offer a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers and drug development professionals with the field-proven insights necessary for unambiguous structural elucidation and quality control. The protocols herein are designed as self-validating systems, ensuring technical accuracy and reproducibility.

Molecular Structure and Spectroscopic Overview

2-Bromo-1-butene is a four-carbon alkene with a bromine atom substituted at the C2 position. This structure presents a unique electronic environment that gives rise to a distinct and interpretable spectroscopic fingerprint. The primary analytical challenge is to confirm the position of the double bond and the bromine substituent, distinguishing it from its isomers (e.g., 1-bromo-2-butene, 2-bromo-2-butene).

The molecular structure, with IUPAC numbering and proton/carbon labeling for spectroscopic assignment, is presented below.

Caption: Molecular structure of 2-bromo-1-butene.

A multi-spectroscopic approach is essential for full characterization, as outlined in the workflow below. Each technique provides a unique and complementary piece of the structural puzzle.

Fragmentation Parent [C₄H₇Br]⁺• m/z 134, 136 Frag1 [C₄H₇]⁺ m/z 55 (Base Peak) Parent->Frag1 - •Br Frag2 [C₂H₂Br]⁺ m/z 105, 107 Parent->Frag2 - •C₂H₅

Caption: Key fragmentation pathways for 2-bromo-1-butene in EI-MS.

Table 4: Summary of Major Mass Spectrometry Fragments for 2-Bromo-1-butene

m/z Value Proposed Fragment Significance
136 / 134 [C₄H₇Br]⁺• Molecular Ion (M+2 / M⁺), confirms bromine presence
55 [C₄H₇]⁺ Loss of •Br; often the base peak

| 107 / 105 | [C₂H₂Br]⁺ | Loss of •C₂H₅ |

Integrated Spectroscopic Analysis

No single spectroscopic technique provides absolute structural proof. True confidence is achieved when the data from all methods converge to support a single, unambiguous structure.

  • MS confirms the Formula and a Key Element: The M⁺ and M+2 peaks at m/z 134/136 immediately confirm the molecular weight and the presence of one bromine atom, consistent with the formula C₄H₇Br. [1]2. IR identifies Functional Groups: The IR spectrum confirms the presence of an alkene (C=C stretch at ~1630 cm⁻¹, =C-H stretch at ~3090 cm⁻¹) and an alkyl halide (C-Br stretch at ~550 cm⁻¹), which aligns with the proposed structure. [2][3]3. NMR Defines the Skeleton and Connectivity:

    • The ¹³C NMR shows four distinct signals, confirming the four unique carbon environments of 2-bromo-1-butene. [4] * The ¹H NMR provides the definitive connectivity. The presence of two downfield vinylic protons, an allylic quartet, and an alkyl triplet perfectly matches the CH₂=C(Br)CH₂CH₃ structure. The integration values (2H:2H:3H) confirm the proton count in each environment, and the splitting patterns (quartet coupled to a triplet) irrefutably establish the ethyl group's connection to the C2 position. [5] Together, this suite of spectroscopic data provides a self-validating and conclusive identification of 2-bromo-1-butene, effectively ruling out other structural isomers.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

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"1-Butene, 2-bromo-" physical properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-butene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, reactivity, and safety data for 2-bromo-1-butene (CAS No. 23074-36-4), tailored for researchers, chemists, and professionals in drug development. The information is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Overview

2-Bromo-1-butene is a halogenated alkene used in organic synthesis. Its structure, featuring a bromine atom on a double-bonded carbon (a vinylic bromide), dictates its specific reactivity. It serves as a precursor for synthesizing other molecules, such as 2-Ethyl-acrylic acid, and as a photolytic precursor for the 1-buten-2-yl radical[1][2]. Understanding its properties and handling requirements is paramount for its safe and effective use.

IdentifierValueSource(s)
IUPAC Name 2-bromobut-1-ene[1]
CAS Number 23074-36-4[1][3][4]
Molecular Formula C₄H₇Br[1][5]
Molar Mass 135.003 g/mol [5]
SMILES CCC(Br)=C[1][6]
InChI Key HQMXRIGBXOFKIU-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of 2-bromo-1-butene are critical for designing experimental setups, including reaction temperature control and solvent selection. The compound is a clear, colorless to pale yellow liquid[1].

PropertyValueConditionsSource(s)
Melting Point -133.4 °C[3][5]
Boiling Point 81 °CAt 760 mmHg[5][6]
88 °CAt 760 mmHg[3][4]
Density 1.333 g/cm³At 20 °C[3]
Refractive Index 1.453 - 1.455At 20 °C[1][3][6]
Flash Point 11.6 °C[3]
Solubility Insoluble in water. Soluble in acetone, benzene, chloroform, diethyl ether, and ethanol.[2][3][5]

Reactivity and Stability

Chemical Stability: 2-Bromo-1-butene is stable under recommended storage conditions. However, it is light-sensitive and should be protected from light to prevent degradation[7][8].

Reactivity: As a vinylic halide, the bromine atom is less reactive towards traditional nucleophilic substitution (SN1 and SN2) reactions compared to its allylic or alkyl halide counterparts due to the high energy of the vinylic carbocation intermediate and the strength of the sp² C-Br bond. However, it can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings), which are foundational in modern organic synthesis for creating carbon-carbon bonds.

Hazardous Reactions: Vapors of 2-bromo-1-butene may form explosive mixtures with air, especially with heating[9]. The substance is incompatible with strong bases and oxidizing agents[7][8]. Hazardous polymerization does not typically occur[7][8].

Safety and Hazard Management

2-Bromo-1-butene is classified as a highly flammable liquid and vapor, necessitating stringent safety protocols. The information below is aggregated from multiple safety data sheets.

GHS Classification
ClassificationCodeDescriptionSource(s)
Signal Word Danger[4][9]
Hazard Statement H224 / H225Extremely flammable liquid and vapor / Highly flammable liquid and vapor.[3][4][9]
Precautionary (Prevention) P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][4][9]
P233Keep container tightly closed.[3][10]
P240Ground/bond container and receiving equipment.[3][4][9]
P241Use explosion-proof electrical/ventilating/lighting equipment.[3][4][9]
P242Use only non-sparking tools.[3][9]
P243Take precautionary measures against static discharge.[3][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][9]
Precautionary (Response) P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4][9]
P370+P378In case of fire: Use CO₂, dry chemical, or foam for extinction.[3][9]
Precautionary (Storage) P403+P235Store in a well-ventilated place. Keep cool.[3][9]
Precautionary (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[3][9]
Handling and Personal Protective Equipment (PPE)

Engineering Controls: Handle in a well-ventilated area, preferably inside a chemical fume hood. Use explosion-proof electrical and lighting equipment. Ensure eyewash stations and safety showers are readily accessible[4][7][9].

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[4][10].

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use[4][10].

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge[7][10].

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing[4][9].

  • Do not breathe vapors or mist[7].

  • Keep away from all sources of ignition, including heat, sparks, and open flames[7][9].

  • Use non-sparking tools to prevent ignition[4][9].

  • To prevent static electricity discharge, all metal parts of equipment must be grounded[7][9].

Storage and Disposal

Storage: Store in a freezer or refrigerator in a tightly closed container[8][9]. The storage area must be dry, cool, and well-ventilated[4][9]. Store away from incompatible materials such as strong bases and oxidizing agents[7][10].

Disposal: Waste is classified as hazardous. Dispose of the material and its container at an approved waste disposal facility in accordance with local, state, and federal regulations[9][11]. Do not allow the chemical to enter drains or the environment[4].

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4][10].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists[4][9].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[4][9][10].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately[4].

Experimental Workflow: Safe Handling and Transfer

The following diagram illustrates a self-validating protocol for the safe transfer of 2-bromo-1-butene from storage to a reaction vessel, emphasizing the critical safety checkpoints required due to its high flammability and reactivity.

G Diagram 1: Safe Handling and Transfer Workflow for 2-Bromo-1-butene cluster_prep Preparation Phase cluster_transfer Transfer Phase cluster_reaction Reaction & Cleanup A 1. Don PPE (Goggles, Lab Coat, Flame-Resistant Gloves) B 2. Verify Fume Hood Operation & Clear Area A->B Check safety equipment C 3. Assemble Grounded Glassware under Inert Gas (N2 or Ar) B->C Prepare inert atmosphere D 4. Remove Reagent from Freezer Storage C->D S1 Verify Grounding Connections C->S1 S2 Check for Leaks in Inert Gas Line C->S2 E 5. Allow to Equilibrate to Room Temperature (in desiccator) D->E Prevent thermal shock F 6. Transfer via Syringe (Positive N2 Pressure) E->F Ensure anhydrous transfer G 7. Add to Reaction Vessel Sub-Surface F->G S3 Confirm Positive Pressure F->S3 H 8. Rinse Syringe with Inert Solvent G->H Decontaminate equipment I 9. Quench Excess Reagent & Dispose Waste Properly H->I Follow waste protocols S1->D S2->F S3->G

Caption: Safe handling workflow for 2-bromo-1-butene.

References

  • 2-bromo-1-butene, Chemical Entities of Biological Interest (ChEBI), [Link]

  • 2-bromo-1-butene - Stenutz, Stenutz, [Link]

  • SAFETY DATA SHEETS - 4-Bromo-1-butene, GM Chemical, [Link]

  • Alkene Reactivity - Michigan State University, MSU Chemistry, [Link]

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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-Butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-1-butene is a valuable unsaturated alkyl halide intermediate in organic synthesis. However, its utility is intrinsically linked to its chemical stability. As a vinyl halide, it is susceptible to several degradation pathways that can compromise sample purity, impact reaction yields, and introduce unforeseen impurities into synthetic routes. This technical guide provides a comprehensive analysis of the factors influencing the stability of 2-bromo-1-butene, outlines evidence-based best practices for its storage and handling, and details a robust experimental protocol for conducting long-term stability assessments. The insights presented herein are grounded in the fundamental principles of organic chemistry and supported by data from authoritative sources, aiming to equip researchers with the knowledge to maintain the integrity of this critical reagent.

Physicochemical Properties and Intrinsic Reactivity

Understanding the inherent chemical nature of 2-bromo-1-butene is fundamental to appreciating its stability challenges. Its structure, featuring a terminal double bond with a bromine atom attached to one of the sp² hybridized carbons, dictates its reactivity profile.

PropertyValueSource
Molecular Formula C₄H₇Br[1]
Molecular Weight 135.00 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point ~88 °C[3]
Solubility Soluble in ethanol, acetone, and benzene; not miscible in water.[4], [5]

The polarized carbon-bromine bond and the electron-rich pi system of the double bond are the primary sites of reactivity, making the molecule susceptible to several degradation pathways.

Mechanisms of Degradation

While safety data sheets often state that 2-bromo-1-butene is "stable under normal conditions," this is a generalized statement that does not account for the specific risks of long-term storage or exposure to common laboratory conditions.[6][7] The primary mechanisms of degradation for this compound are free-radical polymerization, isomerization, and hydrolysis.

Free-Radical Polymerization

The terminal double bond in 2-bromo-1-butene makes it a monomer susceptible to free-radical polymerization. This process is typically initiated by light, heat, or the presence of radical initiators (e.g., peroxides that may form in solvents).

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I₂) R 2 R• (Free Radicals) I->R Heat, Light RM R-M• (Initiated Monomer) R->RM Radical Attack M Monomer (2-Bromo-1-butene) M->RM RM2 R-M-M• RM->RM2 + Monomer (M) RMn R-(M)n-M• (Growing Polymer Chain) RM2->RMn + n Monomers P Stable Polymer RMn->P Combination or Disproportionation

Caption: Free-radical polymerization of vinyl monomers.

This chain reaction can lead to the formation of oligomers or a solid polymer, significantly reducing the purity of the liquid reagent. The process can be insidious, as it may not be immediately visible. The presence of a stabilizer is crucial to prevent this pathway.

Isomerization

2-Bromo-1-butene is the least thermodynamically stable of the bromobutene isomers. Under acidic conditions or in the presence of certain metals, it can isomerize to more stable internal alkenes, such as 1-bromo-2-butene and 2-bromo-2-butene.

G cluster_stability Increasing Thermodynamic Stability B1 2-Bromo-1-butene (Terminal Alkene) B2 1-Bromo-2-butene (Internal Alkene) B1->B2 Isomerization (e.g., trace acid) B3 2-Bromo-2-butene (Internal Alkene) B1->B3 Isomerization

Caption: Isomerization pathway of 2-bromo-1-butene.

The formation of these isomers introduces impurities that may have different reactivities and are often difficult to separate from the desired starting material.

Hydrolysis

Although not miscible with water, 2-bromo-1-butene can undergo slow hydrolysis upon contact with moisture, particularly under non-neutral pH conditions.[5] This reaction would likely proceed via a nucleophilic substitution mechanism to yield buten-2-ol and hydrobromic acid. The generated HBr can then catalyze further degradation, including isomerization.

Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a multi-faceted approach to storage is required to ensure the long-term stability of 2-bromo-1-butene.

ParameterRecommendationRationale
Temperature -20°C Storing at low temperatures significantly reduces the rate of all chemical degradation pathways, including polymerization and isomerization.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents contact with oxygen, which can participate in free-radical initiation. It also minimizes exposure to atmospheric moisture.[4]
Light Amber Glass Container, Stored in the Dark UV light can provide the energy to initiate free-radical polymerization. Amber containers block UV radiation.[4]
Inhibitor Addition of a Stabilizer For long-term storage, the addition of a free-radical inhibitor, such as hydroquinone monomethyl ether (MEHQ) at a concentration of 100-200 ppm, is strongly advised.
Container Material Borosilicate Glass with PTFE-lined cap Glass is inert to 2-bromo-1-butene. A PTFE-lined cap prevents contamination and potential reaction with cap liner materials.

Handling Best Practices:

  • Always handle the material in a well-ventilated fume hood.

  • Use clean, dry syringes or cannulas for transferring the liquid under an inert atmosphere.

  • Minimize the time the container is open to the atmosphere.

  • After opening, re-purge the headspace of the container with an inert gas before sealing and returning to cold storage.

Experimental Protocol: Long-Term Stability Assessment

To empirically determine the shelf-life and degradation profile of 2-bromo-1-butene, a formal stability study is necessary. This protocol outlines a stability-indicating analytical method using gas chromatography-mass spectrometry (GC-MS).

Study Design
  • Storage Conditions:

    • -20°C (Recommended)

    • 2-8°C (Refrigerator)

    • 25°C / 60% Relative Humidity (Ambient)

    • 40°C / 75% Relative Humidity (Accelerated)

  • Time Points: 0, 3, 6, 12, and 24 months for all conditions except accelerated (0, 1, 3, 6 months).

  • Packaging: Amber glass vials with PTFE-lined caps, with and without the addition of a stabilizer (e.g., 150 ppm MEHQ).

Analytical Method: GC-MS for Purity and Impurity Profiling

This method is designed to separate the parent compound from potential isomers and degradation products.

GC-MS ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection 1 µL, Split mode (50:1)
Inlet Temperature 250°C
Oven Program Initial: 40°C, hold 2 min. Ramp: 10°C/min to 200°C, hold 2 min.
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Mass Range Scan from m/z 35 to 250
Sample Preparation
  • At each time point, allow the sample vial to equilibrate to room temperature before opening.

  • Prepare a 100 ppm solution of the 2-bromo-1-butene sample in a suitable anhydrous solvent (e.g., hexane or dichloromethane).

  • Analyze immediately by GC-MS.

Data Analysis
  • Purity Assessment: Determine the peak area percentage of 2-bromo-1-butene at each time point.

  • Impurity Identification: Identify potential degradation products by comparing their mass spectra to libraries and known standards. Likely impurities to monitor for include:

    • 1-Bromo-2-butene (CAS 4784-77-4)[9]

    • 2-Bromo-2-butene (CAS 13294-71-8)

    • Buten-2-ol (hydrolysis product)

    • Higher molecular weight oligomers (polymerization)

G Start Obtain Sample (Time Point) Prep Prepare 100 ppm Solution in Hexane Start->Prep Inject Inject 1 µL into GC-MS System Prep->Inject Acquire Acquire Data (GC Separation & MS Detection) Inject->Acquire Analyze Data Analysis: - Purity (% Area) - Impurity ID Acquire->Analyze Report Report Results Analyze->Report

Caption: Workflow for GC-MS stability analysis.

Conclusion

While 2-bromo-1-butene is a versatile synthetic intermediate, its inherent reactivity as a vinyl halide necessitates stringent storage and handling protocols to maintain its purity and ensure the reliability of experimental outcomes. The principal degradation pathways—free-radical polymerization, isomerization, and hydrolysis—can be effectively mitigated by a combination of low-temperature storage (-20°C), exclusion of light and air, and the use of a chemical stabilizer. For critical applications in drug development and complex synthesis, researchers are strongly encouraged to perform periodic quality control using a stability-indicating method, such as the GC-MS protocol detailed in this guide, to verify the integrity of the reagent before use. By understanding the causality behind its instability and implementing these self-validating control measures, the utility of 2-bromo-1-butene can be maximized.

References

  • ChemBK. (2024, April 10). trans-1-Bromo-2-butene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butene, 2-bromo-. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene, 1-bromo-. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Nomenclature, Properties, and Synthesis of C₄H₇Br Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Bromobutene

Abstract

This technical guide offers a comprehensive examination of the isomers of bromobutene (C₄H₇Br), with a primary focus on 2-bromo-1-butene and its related constitutional and geometric isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that define these compounds, the systematic IUPAC nomenclature required for their unambiguous identification, and their distinct physicochemical properties. Furthermore, we provide insight into stereoselective synthetic methodologies and detailed spectroscopic characterization, bridging theoretical knowledge with practical laboratory application.

Unraveling the Isomerism of Bromobutene

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₄H₇Br, a variety of isomers exist, which can be broadly categorized into constitutional isomers and stereoisomers.

  • Constitutional Isomers: These isomers have different connectivity of atoms. For bromobutene, this includes variations in the position of the double bond and the bromine atom. Key constitutional isomers include:

    • 2-Bromo-1-butene

    • 1-Bromo-1-butene

    • 2-Bromo-2-butene

    • 3-Bromo-1-butene

    • 4-Bromo-1-butene

    • Cyclic structures (e.g., 1-bromo-1-methylcyclopropane)

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. A crucial form of stereoisomerism in this context is geometric isomerism (E/Z isomerism), which arises from restricted rotation around a carbon-carbon double bond.[1]

A critical point of clarification is that 2-bromo-1-butene does not exhibit geometric isomerism . This is because one of the doubly bonded carbons (C1) is attached to two identical hydrogen atoms. For E/Z isomerism to exist, each carbon of the double bond must be attached to two different groups.[2] However, other constitutional isomers, such as 1-bromo-1-butene and 2-bromo-2-butene, do exist as E/Z pairs.[3][4]

G cluster_main Isomers of C4H7Br cluster_stereo Stereoisomers (Geometric) C4H7Br C4H7Br 2-Bromo-1-butene 2-Bromo-1-butene C4H7Br->2-Bromo-1-butene 1-Bromo-1-butene 1-Bromo-1-butene C4H7Br->1-Bromo-1-butene 2-Bromo-2-butene 2-Bromo-2-butene C4H7Br->2-Bromo-2-butene Others Others C4H7Br->Others (E)-2-bromo-2-butene (E)-2-bromo-2-butene 2-Bromo-2-butene->(E)-2-bromo-2-butene (Z)-2-bromo-2-butene (Z)-2-bromo-2-butene 2-Bromo-2-butene->(Z)-2-bromo-2-butene

Caption: Isomeric relationships of bromobutene (C₄H₇Br).

Systematic Nomenclature: The E/Z System

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds.[5][6] For alkenes with geometric isomers, the E/Z notation is the most rigorous and universally applicable system, superseding the older cis/trans notation in complex cases.[7][8]

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules :

  • Atomic Number: Atoms with higher atomic numbers attached directly to the double-bond carbons are given higher priority.[1]

  • First Point of Difference: If the directly attached atoms are the same, the evaluation proceeds outward along the substituent chains until a point of difference is found.[7]

Once priorities are assigned for the two groups on each carbon of the double bond:

  • (Z) Isomer: The two higher-priority groups are on the same side of the double bond (from the German zusammen, meaning together).[9]

  • (E) Isomer: The two higher-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).[9]

Example: Isomers of 2-Bromo-2-butene For the double bond between C2 and C3:

  • On C2: The attached groups are Bromine (Br) and a methyl group (-CH₃). Br (atomic number 35) has a higher priority than C (atomic number 6).

  • On C3: The attached groups are a methyl group (-CH₃) and a Hydrogen (H). C (atomic number 6) has a higher priority than H (atomic number 1).

Therefore:

  • (Z)-2-bromobut-2-ene: The high-priority groups (Br and -CH₃ on C3) are on the same side.

  • (E)-2-bromobut-2-ene: The high-priority groups (Br and -CH₃ on C3) are on opposite sides.[10]

Caption: CIP priority assignment for (Z) and (E) isomers of 2-bromo-2-butene.

Physicochemical and Spectroscopic Properties

The structural differences between isomers lead to distinct physical and spectroscopic properties, which are essential for their identification and separation.

Table 1: Physical Properties of Selected Bromobutene Isomers

Property2-Bromo-1-butene(E)-1-Bromo-2-butene
Molecular Formula C₄H₇Br[11]C₄H₇Br[12]
Molecular Weight 135.00 g/mol [11]135.00 g/mol [12]
Boiling Point 88.05 °C[13]~104-105 °C
Density 1.3063 g/cm³[13]~1.3 g/cm³
CAS Number 23074-36-4[11]29576-14-5[12]

Spectroscopic methods are indispensable for structural elucidation.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons are highly diagnostic. In (Z)-isomers, the vinylic protons are typically more shielded (appear at a lower chemical shift) compared to their (E)-isomer counterparts due to anisotropic effects.

  • ¹³C NMR Spectroscopy: The chemical shifts of the sp²-hybridized carbons provide information about the electronic environment around the double bond.

  • Infrared (IR) Spectroscopy: The C=C stretching vibration and the C-H out-of-plane bending frequencies can help distinguish between isomers. For instance, trans (E) alkenes often show a distinct out-of-plane bending band around 960-980 cm⁻¹, which is absent in the corresponding cis (Z) isomers.

Synthesis of Bromobutene Isomers: An Experimental Protocol

The synthesis of specific bromobutene isomers often requires stereoselective methods. A common strategy involves the elimination of HBr from a dibromobutane or the hydrobromination of an alkyne. The choice of base and reaction conditions can heavily influence the product distribution (e.g., Zaitsev vs. Hofmann elimination).[14][15]

A highly stereoselective method for producing (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of an appropriate anti-2,3-dibromoalkanoic acid.[16]

Protocol: Stereoselective Synthesis of (Z)-1-Bromo-1-butene[16]

This protocol is adapted from a general method for synthesizing (Z)-1-bromo-1-alkenes.[16]

Objective: To synthesize (Z)-1-bromo-1-butene from anti-2,3-dibromohexanoic acid with high stereoselectivity.

Materials:

  • anti-2,3-dibromohexanoic acid

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Microwave reactor

  • Standard glassware for extraction and purification

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a microwave-transparent sealed vessel, dissolve anti-2,3-dibromohexanoic acid (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add triethylamine (3.0 mmol) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 0.5 - 1.5 minutes at a controlled temperature (e.g., 120 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (Z)-1-bromo-1-butene.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

G arrow -> Reactants 1. Dissolve Reactant (anti-2,3-dibromoalkanoic acid) in DMF Base 2. Add Base (Triethylamine) Reactants->Base Microwave 3. Microwave Irradiation (120 °C, ~1 min) Base->Microwave Workup 4. Quench & Extract (Ether/Water) Microwave->Workup Purify 5. Dry & Concentrate Workup->Purify Product 6. Column Chromatography (Purification) Purify->Product Final Pure (Z)-1-bromo-1-butene Product->Final

Caption: Experimental workflow for the synthesis of (Z)-1-bromo-1-butene.

Applications in Synthesis

Bromobutenes are versatile reagents in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, and the double bond can participate in various addition reactions.[17] They are valuable precursors for:

  • Organometallic Reagents: They can be used to form Grignard or organolithium reagents, which are powerful carbon nucleophiles for creating new C-C bonds.[18]

  • Cross-Coupling Reactions: As vinyl halides, they are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of more complex molecules.

  • Precursors for other functional groups: Through substitution or elimination reactions, they can be converted into a wide array of other compounds. 2-Bromo-1-butene, for example, is used to produce 2-ethyl-acrylic acid.[19][20]

Conclusion

A thorough understanding of the isomers of 2-bromo-1-butene and its related constitutional isomers is fundamental for their effective use in research and development. This guide has detailed the principles of their isomerism, established a clear framework for their systematic nomenclature using the authoritative E/Z system, and contrasted their key physical properties. The provided experimental workflow highlights a modern, stereoselective approach to their synthesis, underscoring the importance of precise methodological control in achieving desired chemical outcomes. For scientists and researchers, a firm grasp of these concepts is paramount for the unambiguous communication of chemical structures and the rational design of synthetic pathways.

References

  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkenes. [Link]

  • Chemistry LibreTexts. (2023, January 22). The E-Z system for naming alkenes. [Link]

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  • Chemistry Stack Exchange. (2017, April 12). Why is this molecule considered a cis isomer of 2-bromobut-2-ene?. [Link]

  • YouTube. (2024, November 20). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene.... [Link]

  • YouTube. (2020, March 29). (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product.... [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. [Link]

  • Quora. (2018, January 4). What are the reagents for converting butene to 2-bromobutane?. [Link]

  • Creative Chemistry. (n.d.). E-Z isomerism. [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Bromo-2-butene. NIST Chemistry WebBook. [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. [Link]

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Methodological & Application

Application Note & Protocol: Formation of (1-Buten-2-yl)magnesium Bromide from 2-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (1-buten-2-yl)magnesium bromide, a vinylic Grignard reagent, from its precursor 2-bromo-1-butene. Vinylic Grignard reagents are invaluable intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with retention of stereochemistry, which is crucial in the synthesis of complex molecules and pharmaceuticals.[1] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol for its formation, and addresses common challenges and troubleshooting strategies. The content is tailored for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this specific organometallic intermediate.

Introduction: The Significance and Challenges of Vinylic Grignards

Grignard reagents, organomagnesium halide compounds, are powerful nucleophiles and strong bases extensively used in organic chemistry to form new carbon-carbon bonds.[2][3] Their reaction with various electrophiles, such as aldehydes, ketones, and esters, provides access to a wide array of functionalized molecules.[2][4][5] The synthesis of Grignard reagents from vinylic halides, like 2-bromo-1-butene, is of particular interest as it yields stereochemically defined vinyl organometallics.[1]

The formation of (1-buten-2-yl)magnesium bromide involves the oxidative insertion of magnesium into the carbon-bromine bond of 2-bromo-1-butene.[1] However, this process is not without its challenges:

  • Initiation: The reaction can be difficult to initiate due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[6][7][8] Activation of the magnesium is often a critical first step.

  • Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted 2-bromo-1-butene to form a dimer.[3][9][10] This side reaction reduces the yield of the desired Grignard reagent.

  • Solvent and Purity: Grignard reagents are highly sensitive to protic solvents, such as water and alcohols, which will protonate the reagent and render it inactive.[3][4][6] Therefore, the use of anhydrous solvents and inert atmospheric conditions is paramount.

This application note aims to provide a detailed protocol that navigates these challenges to afford a reliable synthesis of (1-buten-2-yl)magnesium bromide.

Reaction Mechanism

The formation of a Grignard reagent is generally understood to occur on the surface of the magnesium metal and is believed to involve radical intermediates.[11] The mechanism can be broken down into the following key steps:

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 2-bromo-1-butene. This results in the formation of a radical anion, which rapidly fragments.

  • Radical Formation: The fragmentation of the radical anion yields a vinylic radical and a magnesium bromide radical.

  • Surface Reaction: The highly reactive vinylic radical, while still on or near the magnesium surface, reacts with the magnesium bromide radical to form the final Grignard reagent, (1-buten-2-yl)magnesium bromide.

The use of an ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether, is crucial as it coordinates with the magnesium center of the Grignard reagent, stabilizing it in solution.[1]

Grignard_Mechanism cluster_0 On Magnesium Surface Mg Mg(s) Radical_Anion [R-Br]•⁻ Mg->Radical_Anion Single Electron Transfer R-X 2-Bromo-1-butene (R-Br) R-X->Radical_Anion R_radical R• (Vinylic Radical) Radical_Anion->R_radical Fragmentation MgX_radical •MgBr RMgX (1-Buten-2-yl)magnesium Bromide (R-MgBr) R_radical->RMgX Combination MgX_radical->RMgX

Caption: Mechanism of Grignard Reagent Formation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of vinylic and other Grignard reagents.[1][8][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-1-butene≥98%(Typical)Should be free of peroxides and freshly distilled if necessary.
Magnesium TurningsHigh Purity(Typical)
Tetrahydrofuran (THF), AnhydrousAnhydrous, ≥99.9%(Typical)Freshly distilled from sodium/benzophenone or obtained from a sealed bottle under inert gas.
IodineCrystal, Reagent(Typical)Used as an activator.
1,2-Dibromoethane (optional)Reagent(Typical)Alternative activator.
Nitrogen or Argon GasHigh Purity(Typical)For maintaining an inert atmosphere.
Saturated Ammonium Chloride Sol.Aqueous(Typical)For quenching the reaction.
Diethyl Ether, AnhydrousAnhydrous(Typical)For extraction.
Anhydrous Magnesium SulfateReagent(Typical)For drying the organic phase.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (N₂ or Ar) supply with a bubbler

  • Syringes and needles

  • Schlenk line (recommended)

Step-by-Step Procedure

1. Preparation of Glassware and Inert Atmosphere:

  • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble it hot under a stream of dry nitrogen or argon.[1]

  • Maintain a positive pressure of inert gas throughout the experiment.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents) into the three-necked flask.

  • Add a single crystal of iodine.[1][12]

  • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.[1]

  • Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

  • Add enough anhydrous THF to the flask to cover the activated magnesium turnings.

  • Prepare a solution of 2-bromo-1-butene (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion (approximately 5-10%) of the 2-bromo-1-butene solution to the stirred magnesium suspension.[1][13]

  • The reaction mixture should become cloudy, and a gentle reflux may begin, indicating initiation.[1] If the reaction does not start, gentle warming with a water bath may be necessary. If warming is ineffective, a few drops of 1,2-dibromoethane can be added as an initiator.[13]

  • Once the reaction has initiated, add the remaining 2-bromo-1-butene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. A slow addition rate is crucial to minimize the Wurtz coupling side reaction.[3][12][14]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.[1] The resulting grayish solution is the (1-buten-2-yl)magnesium bromide.

4. Quantification of the Grignard Reagent (Titration):

  • Before use, it is highly recommended to determine the concentration of the prepared Grignard reagent. A common method is titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.[1]

Troubleshooting and Optimization

The formation of Grignard reagents can sometimes be capricious. The following guide provides solutions to common problems.

Troubleshooting_Workflow start Problem no_initiation Reaction Fails to Initiate start->no_initiation vigorous_exotherm Vigorous/Uncontrolled Exotherm start->vigorous_exotherm low_yield Low Yield of Grignard Reagent start->low_yield check_dryness Verify Anhydrous Conditions (Glassware, Solvent) no_initiation->check_dryness stop_addition Stop Addition of Halide vigorous_exotherm->stop_addition low_yield->check_dryness Quenching suspected slow_addition Slow Down Halide Addition Rate low_yield->slow_addition check_purity Check Purity of 2-bromo-1-butene low_yield->check_purity activate_mg Activate Mg Surface (Iodine, 1,2-dibromoethane, Sonication) check_dryness->activate_mg Conditions are dry solution_dry Re-dry all components check_dryness->solution_dry Moisture suspected solution_activate Apply activation method activate_mg->solution_activate cool_bath Apply External Cooling (Ice Bath) stop_addition->cool_bath solution_cool Control temperature cool_bath->solution_cool solution_slow Minimize Wurtz coupling slow_addition->solution_slow Wurtz coupling suspected solution_purity Purify starting material check_purity->solution_purity Impurity suspected

Caption: Troubleshooting Workflow for Grignard Formation.

  • Failure to Initiate: This is the most common issue. Ensure all glassware and solvents are scrupulously dry.[3][6] If the reaction still does not start after adding the initial aliquot of 2-bromo-1-butene and gentle warming, the magnesium may require more vigorous activation. Adding a few drops of 1,2-dibromoethane is a reliable method to initiate the reaction.[8][13] Sonication can also be employed to clean the magnesium surface.[13]

  • Low Yield: Low yields are often due to two main factors: quenching by moisture or the Wurtz coupling side reaction.[13] To minimize Wurtz coupling, ensure a slow, controlled addition of the 2-bromo-1-butene solution to maintain a low concentration of the halide in the reaction flask.[9][14] Performing the reaction at a lower temperature (e.g., initiating at room temperature and then cooling to 0 °C for the addition) can also suppress this side reaction.

  • Isomerization: While less common for vinylic Grignards compared to some alkyl Grignards, the potential for isomerization should be considered.[15][16] Characterization of the final product after reaction with an electrophile (e.g., by NMR) will confirm the structure of the Grignard reagent.

Safety Considerations

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[17] Always use in a well-ventilated fume hood and away from ignition sources. Test for peroxides before use if the solvent has been opened for an extended period.

  • Exothermic Reaction: The formation of Grignard reagents is highly exothermic.[2][3] The reaction must be carefully monitored, and cooling baths should be readily available to control the reaction rate.

  • Reactive Reagents: Grignard reagents react violently with water and other protic sources.[4][7] Quenching should be performed slowly and with cooling.

  • 2-Bromo-1-butene: This is a flammable and potentially toxic chemical. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The protocol described in this application note provides a robust framework for the successful synthesis of (1-buten-2-yl)magnesium bromide from 2-bromo-1-butene. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the rate of addition of the halide, researchers can reliably generate this valuable vinylic Grignard reagent for use in a wide range of synthetic applications. Understanding the underlying mechanism and potential pitfalls is key to achieving high yields and purity.

References

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

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  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 1990, 23 (9), 286–293. [Link]

  • Garst, J. F., & Deutch, J. (1983). Radical Isomerization during Grignard Reagent Formation. A Quantitative Treatment. Journal of the American Chemical Society, 105(13), 4376-4384. [Link]

  • University of Wisconsin-Madison. Grignard Reaction. [Link]

  • Jackson, G. S., et al. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Omega, 2023, 8(2), 2256-2263. [Link]

  • Homework.Study.com. A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the... [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • University of California, Irvine. 25. The Grignard Reaction. [Link]

  • Deitmann, E., et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Syntheses. Allylmagnesium bromide. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Garst, J. F., & Deutch, J. M. (1983). Radical isomerization during Grignard reagent formation. A quantitative treatment. Journal of the American Chemical Society, 105(13), 4376–4384. [Link]

  • Liu, Y., et al. Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega, 2022, 7(50), 47047-47053. [Link]

  • Wikipedia. Wurtz reaction. [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]

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  • Google Patents. WO2008023658A1 - Process for isomerization of alkyl grignard reagents and process for production of organic compounds.
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"1-Butene, 2-bromo-" Suzuki-Miyaura cross-coupling reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-butene: Principles, Protocols, and Optimization

Introduction: Synthesizing Substituted Alkenes with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds under generally mild conditions.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process provides a powerful tool for connecting diverse organic fragments, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a specific and highly useful application: the coupling of 2-bromo-1-butene. As a vinyl halide, this substrate allows for the construction of valuable 1,3-disubstituted butene and conjugated diene motifs, which are prevalent in numerous biologically active molecules and polymer precursors. A key advantage of employing vinyl halides in Suzuki-Miyaura couplings is the reaction's high stereospecificity, which ensures that the geometric configuration (E/Z) of the starting alkene is faithfully retained in the final product.[2][3] This guide offers researchers a comprehensive resource, detailing the mechanistic underpinnings, critical reaction parameters, a field-proven experimental protocol, and troubleshooting strategies for the successful execution of this transformation.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The process consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle commences when the active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-1-butene. This is often the rate-determining step of the reaction.[5] This process forms a square-planar Pd(II) complex. The reactivity of the organic halide is crucial, with the general trend being I > Br > OTf >> Cl.[5] Vinyl bromides like 2-bromo-1-butene are excellent substrates, offering a good balance of reactivity and stability.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. This process requires activation by a base.[5] The base reacts with the organoboron compound to form a more nucleophilic "ate" complex, which then readily exchanges its organic moiety for the halide on the palladium complex.[7] The choice of base is therefore critical and must be tailored to the specific substrates and solvent system.

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4] This step typically proceeds with retention of stereochemistry for both coupling partners.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Halide R¹-Pd(II)L₂-X Pd0->PdII_Halide R¹-X (2-Bromo-1-butene) OxAdd Oxidative Addition PdII_Coupling R¹-Pd(II)L₂-R² PdII_Halide->PdII_Coupling R²-B(OR)₂ + Base Transmetal Transmetalation PdII_Coupling->Pd0 Product (R¹-R²) RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Reaction Parameters: A Guide to Rational Experimental Design

The success of coupling 2-bromo-1-butene relies on the judicious selection of five key components.

ParameterFunction & Key ConsiderationsTypical Examples for 2-Bromo-1-butene
Palladium Precatalyst Source of the active Pd(0) species. Pd(II) precatalysts are reduced in situ.Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often superior.[8][9]PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos
Base Activates the organoboron reagent for transmetalation. Its strength and solubility are critical.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Organoboron Reagent The nucleophilic coupling partner. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability against protodeboronation.[4]Arylboronic acids, vinylboronic acids, potassium vinyltrifluoroborate
Solvent Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[2]Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF

Field-Proven Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-butene with an Arylboronic Acid

This protocol provides a reliable starting point for the cross-coupling of 2-bromo-1-butene with a generic arylboronic acid. It is designed to be robust and can be adapted for various substrates with minor modifications.

Materials:

  • 2-Bromo-1-butene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (4 mL), degassed

  • Deionized Water (1 mL), degassed

  • Standard Schlenk flask with a magnetic stir bar, condenser, and inert gas (N₂ or Ar) supply

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Setup & Degas Assemble Schlenk flask under N₂/Ar. Degas solvents via sparging. B 2. Reagent Loading Add solids: 2-bromo-1-butene, boronic acid, K₂CO₃, Pd(PPh₃)₄. A->B C 3. Solvent Addition Add degassed dioxane and water via syringe. B->C D 4. Reaction Heat to 80-100 °C with vigorous stirring. Monitor by TLC or GC-MS. C->D E 5. Work-up Cool, add water, and extract with ethyl acetate (3x). D->E F 6. Purification Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. E->F G 7. Analysis Purify crude product via flash column chromatography. F->G

Caption: General workflow for a Suzuki cross-coupling experiment.[10]

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromo-1-butene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).[10]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[10]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C in an oil bath and stir vigorously. The reaction is typically complete within 2-12 hours.

  • Monitoring: Track the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[10]

  • 2-Bromo-1-butene is a volatile and flammable liquid. Avoid inhalation and skin contact.

  • The reaction may generate an exotherm, especially on a larger scale. Caution is advised, and proper temperature control should be maintained.[11]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Base is not strong or soluble enough. 4. Insufficient temperature.1. Use a fresh bottle of catalyst or a different precatalyst/ligand system (e.g., Pd(OAc)₂ with SPhos). 2. Ensure rigorous degassing of solvents and proper Schlenk technique. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.1. Use the corresponding boronate ester (e.g., pinacol ester), which is more stable.[4] 2. Use a milder base or anhydrous conditions if feasible. 3. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules, often promoted by residual oxygen or Pd(II) species.1. Ensure the reaction is thoroughly deoxygenated.[4] 2. Use a slight excess of the halide or ensure a Pd(0) source is used.
Poor Product Recovery The product may be volatile or may have emulsified during work-up.1. Be cautious during solvent removal under reduced pressure. 2. If an emulsion forms, add more brine to the separatory funnel to help break it.

References

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Royal Society of Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Li, J., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959. [Link]

  • Wang, X., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem, 6(5), 1179-1193. [Link]

  • PubMed. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Retrieved January 18, 2026, from [Link]

  • Scrivanti, A., & Beghetto, V. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Retrieved January 18, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 18, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (2025). Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. Retrieved January 18, 2026, from [Link]

  • Liu, Z., & Liu, S.-Y. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 80(1), 579–584. [Link]

  • Le, C. M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 327–332. [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 219, 1-53. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(29), 5811-5814. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved January 18, 2026, from [Link]

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Application Note & Protocol: The Mizoroki-Heck Coupling of 2-Bromo-1-butene with Alkenes for the Stereoselective Synthesis of Conjugated Dienes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the specific application of the Heck reaction using 2-bromo-1-butene as a vinyl halide substrate. The coupling of this substrate with various alkenes is a powerful method for synthesizing substituted and stereochemically defined conjugated dienes, which are valuable building blocks in pharmaceuticals and advanced materials.[4][5][6] This document details the underlying mechanism, explains the critical roles of catalysts, ligands, and bases, and provides robust, step-by-step protocols for successful implementation in the laboratory.

Introduction and Theoretical Basis

The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the reaction of an aryl or vinyl halide with an alkene in the presence of a Pd(0) catalyst and a base to form a substituted alkene.[1][2] The use of a vinyl bromide, such as 2-bromo-1-butene, allows for the synthesis of conjugated dienes, which are key structural motifs in numerous natural products and biologically active molecules.[7]

The reaction's synthetic utility is derived from its high functional group tolerance and its ability to proceed with predictable stereoselectivity.[7][8] When coupling with a vinyl halide, the reaction typically proceeds with retention of the double bond geometry of the halide partner, a critical consideration for stereocontrolled synthesis.

The Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][9] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the vinyl halide (2-bromo-1-butene) to a catalytically active, coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.[3][8][9]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-vinyl carbon bond, forming a new carbon-carbon sigma bond.[3][8][10]

  • β-Hydride Elimination: For the reaction to proceed, the resulting alkyl-palladium intermediate must have an accessible hydrogen atom on a beta-carbon. A syn β-hydride elimination occurs, releasing the final substituted alkene (the conjugated diene product) and forming a palladium-hydride species.[3][9][10]

  • Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to neutralize the hydrogen halide (HBr) generated.[7] This facilitates the reductive elimination from the palladium-hydride complex, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[11]

Diagram: The Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Vinyl Vinyl-Pd(II) Complex OxAdd->PdII_Vinyl 2-Bromo-1-butene Alkene_Coord Alkene Coordination PdII_Vinyl->Alkene_Coord Pi_Complex π-Alkene Complex Alkene_Coord->Pi_Complex Alkene Mig_Insert syn-Migratory Insertion Pi_Complex->Mig_Insert Alkyl_Pd Alkyl-Pd(II) Intermediate Mig_Insert->Alkyl_Pd Beta_Elim syn-β-Hydride Elimination Alkyl_Pd->Beta_Elim Pd_Hydride Pd(II)-Hydride Complex Beta_Elim->Pd_Hydride Conjugated Diene (Product) Red_Elim Reductive Elimination (Base-mediated) Pd_Hydride->Red_Elim Red_Elim->Pd0 Base + HBr → Base·HBr Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Argon) cluster_workup Workup & Purification prep1 Oven-dry glassware (Schlenk flask, condenser) step1 Add Pd(OAc)₂ and P(o-tol)₃ to flask prep1->step1 prep2 Degas solvent (DMF) (e.g., N₂ sparging) step2 Add anhydrous, degassed DMF prep2->step2 step1->step2 step3 Add Et₃N step2->step3 step4 Add Styrene step3->step4 step5 Add 2-Bromo-1-butene step4->step5 step6 Heat to 80-100 °C with stirring step5->step6 step7 Monitor reaction by TLC/GC step6->step7 work1 Cool to room temperature step7->work1 Upon completion work2 Filter through Celite work1->work2 work3 Dilute with water & extract with Et₂O or EtOAc work2->work3 work4 Wash organic layer with brine work3->work4 work5 Dry over Na₂SO₄, filter, and concentrate work4->work5 work6 Purify by column chromatography work5->work6

Caption: General workflow for the Heck coupling experiment.

Step-by-Step Procedure
  • Glassware Preparation: Ensure a 100 mL Schlenk flask and a condenser are thoroughly oven-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition:

    • To the cooled Schlenk flask, add palladium(II) acetate (22.5 mg, 0.1 mmol) and tri(o-tolyl)phosphine (60.9 mg, 0.2 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Charging:

    • Using a syringe, add 25 mL of anhydrous, degassed DMF to the flask. Stir for 10 minutes at room temperature until the catalyst and ligand dissolve, which should result in a color change to light yellow or orange, indicating the formation of the active catalyst.

    • Add triethylamine (1.4 mL, 10.0 mmol).

    • Add styrene (0.69 mL, 6.0 mmol).

    • Finally, add 2-bromo-1-butene (0.52 mL, 5.0 mmol) dropwise via syringe.

  • Reaction Execution:

    • Fit the flask with the condenser and heat the reaction mixture in a pre-heated oil bath to 90 °C.

    • Stir the mixture vigorously. A precipitate of triethylammonium bromide (Et₃N·HBr) may form as the reaction progresses.

    • Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the precipitated salts and palladium black. Wash the pad with a small amount of diethyl ether or ethyl acetate. [6] * Transfer the filtrate to a separatory funnel and dilute with 50 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient), to yield the pure conjugated diene product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst (oxidized Pd); Insufficient temperature; Poor quality reagents/solvents.Ensure a strictly inert atmosphere and use freshly degassed solvents. Confirm the quality of the base. Increase reaction temperature in 10 °C increments.
Formation of Palladium Black Catalyst decomposition.Increase ligand-to-palladium ratio (e.g., 4:1 instead of 2:1). Ensure the phosphine ligand is pure.
Isomerization of Product Re-addition of HPdX to the product can occur.This can be difficult to control. Sometimes, using a different base or solvent system can minimize isomerization. Lowering the reaction temperature may also help.
Homocoupling of Alkene Can occur under certain oxidative conditions.Ensure the reaction is strictly anaerobic.

Conclusion

The Mizoroki-Heck reaction of 2-bromo-1-butene provides a reliable and versatile pathway for the synthesis of valuable conjugated dienes. By carefully controlling key parameters—namely the catalyst system, base, solvent, and atmosphere—researchers can achieve high yields of the desired products with predictable stereochemistry. The protocol detailed herein serves as a robust starting point for further exploration and optimization, enabling the development of novel molecular entities for pharmaceutical and materials science applications.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Stephan, D. W. (2016). Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. National Institutes of Health. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Blakemore, D., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Baruah, M., & Borah, P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Siu, C., & Lin, Z. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. Retrieved from [Link]

  • Whitwood, A. C., & Fairlamb, I. J. S. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Sigman, M. S., & Werner, E. W. (2018). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C–C Bond Scission. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by or C-C coupling. Retrieved from [Link]

  • Wang, C., et al. (2023). Nickel-catalyzed divergent Mizoroki–Heck reaction of 1,3-dienes. National Institutes of Health. Retrieved from [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Xiao, J., et al. (2010). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? University of Liverpool. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved from [Link]

  • Jones AATC. (2023, May 14). Diene Synthesis, Reactions of Conjugated Dienes (HX, X2). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of vinyl triflate to vinyl bromide during the total synthesis of Nodulisporic acid D. Retrieved from [Link]

  • Shen, X., Hyde, A. M., & Buchwald, S. (2010). Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Semantic Scholar. Retrieved from [Link]

  • Engle, K. M., et al. (2022). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. Retrieved from [Link]

  • Shen, X., et al. (2010). An improved palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. PubMed. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Palladium- (and nickel-) catalyzed vinylation of aryl halides. National Institutes of Health. Retrieved from [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-Ethyl-acrylic Acid from 2-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-ethyl-acrylic acid, a valuable α,β-unsaturated monocarboxylic acid.[1] The primary route detailed herein involves the carboxylation of a vinyl Grignard reagent, a robust and fundamental transformation in organic synthesis.[2][3] The protocol begins with the formation of the but-1-en-2-ylmagnesium bromide Grignard reagent from 2-bromo-1-butene, followed by its reaction with carbon dioxide and subsequent acidic workup. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data necessary for successful execution and validation.

Introduction and Mechanistic Rationale

2-Ethyl-acrylic acid serves as a key monomer and a versatile building block in the synthesis of polymers and more complex pharmaceutical intermediates. Its synthesis from readily available precursors is of significant interest. The conversion of an organic halide to a carboxylic acid containing one additional carbon atom is most classically achieved via the carboxylation of an organometallic intermediate.[4] The Grignard reaction, discovered by Victor Grignard, remains a cornerstone of carbon-carbon bond formation due to its reliability and versatility.[3][5]

The chosen synthetic pathway proceeds in two primary stages:

  • Grignard Reagent Formation: 2-Bromo-1-butene, a vinyl halide, reacts with magnesium metal in an anhydrous ether solvent (typically tetrahydrofuran, THF) to form the corresponding vinyl Grignard reagent, but-1-en-2-ylmagnesium bromide.[6][7] The magnesium atom inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic.[7] The use of an anhydrous ethereal solvent is critical, as it coordinates with and stabilizes the Grignard reagent.[6]

  • Carboxylation and Protonation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO₂), typically supplied as solid dry ice.[2][8] This forms a magnesium carboxylate salt. Subsequent treatment with a strong aqueous acid (acidic workup) protonates the carboxylate to yield the final 2-ethyl-acrylic acid product.[2][9]

Alternative, more contemporary methods include direct transition-metal-catalyzed carboxylation of vinyl halides, which can offer broader functional group tolerance but often require more specialized catalysts and conditions.[10][11][12][13]

Experimental Protocol

This protocol details the synthesis of 2-ethyl-acrylic acid on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.quiv.AmountSupplier Notes
Magnesium TurningsMg24.311.22.92 gActivate prior to use.
IodineI₂253.81catalytic1 small crystalFor Mg activation.
2-Bromo-1-buteneC₄H₇Br135.001.013.5 g (10.9 mL)Ensure anhydrous.
Tetrahydrofuran (THF)C₄H₈O72.11-~200 mLAnhydrous, inhibitor-free.
Carbon Dioxide (Dry Ice)CO₂44.01>3.0~60 gCrushed, kept cold.
Diethyl Ether(C₂H₅)₂O74.12-~150 mLFor extraction.
Hydrochloric Acid (conc.)HCl36.46-As neededFor workup (or H₂SO₄).
Saturated NaCl (Brine)NaCl(aq)--~50 mLFor washing.
Anhydrous MgSO₄MgSO₄120.37-As neededFor drying.
Part A: Formation of But-1-en-2-ylmagnesium Bromide

Causality: This stage requires strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) because Grignard reagents are highly reactive towards water, oxygen, and carbon dioxide in the air, which would quench the reagent and reduce the yield.[8][9]

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet for inert gas, and a 100 mL pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum (or oven-dry at 120°C overnight) and allow it to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings (2.92 g) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow flow of inert gas until the iodine sublimes and the characteristic purple vapor disappears.[6] This process etches the passivating oxide layer on the magnesium surface, exposing fresh metal to initiate the reaction. Allow the flask to cool.

  • Initiation: Add approximately 30 mL of anhydrous THF to the flask, just enough to cover the activated magnesium. In the dropping funnel, prepare a solution of 2-bromo-1-butene (13.5 g) in 70 mL of anhydrous THF.

  • Grignard Formation: Add a small portion (~10%) of the 2-bromo-1-butene solution from the dropping funnel to the stirring magnesium suspension. The reaction mixture should become cloudy and may begin to reflux gently, which indicates successful initiation. If the reaction does not start, gentle warming with a water bath may be required.

  • Addition: Once initiated, add the remaining 2-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux. The total addition should take approximately 60-90 minutes.

  • Completion: After the addition is complete, continue to stir the grayish reaction mixture at room temperature for an additional hour to ensure all the magnesium has been consumed. The resulting solution is the Grignard reagent, but-1-en-2-ylmagnesium bromide.

Part B: Carboxylation and Acidic Workup

Causality: The Grignard reagent is added to a large excess of crushed dry ice. This ensures that the nucleophilic Grignard reagent always encounters an electrophile (CO₂) rather than another Grignard molecule or the newly formed carboxylate, which could lead to side products.

  • CO₂ Preparation: In a separate 1 L beaker, carefully crush approximately 60 g of dry ice into a coarse powder. Caution: Use tongs and insulated gloves when handling dry ice.

  • Carboxylation: While stirring the crushed dry ice vigorously, slowly pour the prepared Grignard reagent solution over it. The mixture will fizz and bubble as the CO₂ sublimes. Use an additional 20-30 mL of anhydrous THF to rinse the reaction flask and add it to the dry ice mixture to ensure a complete transfer.

  • Evaporation: Allow the mixture to stand in the fume hood until the excess CO₂ has completely sublimed and the mixture has warmed to near room temperature. A viscous, off-white slurry will remain.

  • Workup: Slowly and carefully pour the slurry over approximately 100 g of crushed ice in a large beaker. Stir the mixture and then acidify it by slowly adding concentrated HCl until the aqueous layer is acidic to litmus paper (pH ~1-2). This protonates the magnesium carboxylate salt to form the desired carboxylic acid and dissolves the magnesium salts.[2]

Part C: Purification and Characterization
  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.[14]

  • Purification: The crude product can be further purified by vacuum distillation to yield pure 2-ethyl-acrylic acid.[14]

  • Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods.

    • ¹H NMR: Expected signals include those for the vinyl protons, the ethyl group protons, and the acidic carboxylic acid proton.[1]

    • ¹³C NMR: Expected signals include those for the carboxylic carbon, the double bond carbons, and the ethyl group carbons.

    • IR Spectroscopy: Look for a strong, broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, a strong C=O stretch (~1700 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).[1]

Process and Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of 2-ethyl-acrylic acid.

Synthesis_Workflow cluster_prep Part A: Grignard Formation cluster_reaction Part B: Carboxylation & Workup cluster_purification Part C: Purification & Analysis prep_setup 1. Assemble and flame-dry glassware prep_mg 2. Activate Mg turnings with I₂ crystal prep_setup->prep_mg prep_reagents 3. Prepare 2-bromo-1-butene solution in anhydrous THF prep_mg->prep_reagents prep_init 4. Initiate reaction with ~10% of halide solution prep_reagents->prep_init prep_add 5. Dropwise addition of remaining halide to maintain reflux prep_init->prep_add prep_complete 6. Stir for 1 hr post-addition to ensure completion prep_add->prep_complete react_co2 7. Pour Grignard solution onto excess crushed dry ice prep_complete->react_co2 Transfer Grignard Reagent react_evap 8. Allow excess CO₂ to sublime react_co2->react_evap react_workup 9. Quench with ice and acidify with conc. HCl react_evap->react_workup pur_extract 10. Extract with diethyl ether (3x) react_workup->pur_extract Transfer to Separatory Funnel pur_wash 11. Wash combined organic layers with brine pur_extract->pur_wash pur_dry 12. Dry over MgSO₄ and concentrate pur_wash->pur_dry pur_distill 13. Purify by vacuum distillation pur_dry->pur_distill pur_char 14. Characterize via NMR and IR spectroscopy pur_distill->pur_char

Caption: Experimental workflow for the synthesis of 2-ethyl-acrylic acid.

Safety and Handling

  • 2-Bromo-1-butene: Is a flammable liquid and is harmful if swallowed or inhaled. Handle with care in a fume hood.

  • Magnesium Turnings: Flammable solid. Avoid contact with water or acids when unreacted.

  • Grignard Reagents: Are spontaneously flammable (pyrophoric) in air and react violently with water. All operations must be conducted under an inert atmosphere.

  • Ethereal Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides. Use only anhydrous, inhibitor-free solvents and avoid distillation to dryness.

  • Dry Ice and Concentrated Acids: Pose significant hazards (cryogenic burns and chemical burns, respectively). Handle with appropriate PPE.

References

  • Synthesis of α,β-unsaturated carboxylic acids and esters.
  • Application Notes and Protocols: 2-Ethylacrylic Acid Synthesis via Oxid
  • Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. JoVE (Journal of Visualized Experiments).
  • Transition-Metal-Catalyzed Carboxylation of Organic Halides and Their Surrogates with Carbon Dioxide. Thieme E-Books & E-Journals.
  • Application Notes and Protocols for the Formation of Grignard Reagent
  • Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2. PubMed.
  • 2-Ethylacrylic acid | C5H8O2 | CID 19166.
  • Preparing Carboxylic Acids. Chemistry LibreTexts.
  • Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2. RSC Publishing.
  • Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • The Grignard Reaction. University of Wisconsin-Madison Chemistry Department Resources.
  • Synthesis of Carboxylic Acids: Carboxyl
  • Grignard Reaction with 3-Bromo-1-butene. BenchChem.
  • Grignard Reaction. Organic Chemistry Portal.

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"1-Butene, 2-bromo-" as a building block in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Bromo-1-butene: A Versatile C4 Building Block in Complex Synthesis

Introduction: The Strategic Value of 2-Bromo-1-butene

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount. 2-Bromo-1-butene (CAS No: 23074-36-4), a functionalized four-carbon alkene, has emerged as a highly versatile and valuable building block.[1][2] Its utility stems from the presence of a vinyl bromide moiety, which serves as a robust handle for a variety of carbon-carbon bond-forming reactions. This allows for the introduction of a 2-buten-2-yl group or a more elaborate sec-butylidene fragment into complex molecular architectures.

This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of 2-bromo-1-butene's reactivity, applications, and field-proven protocols. We will delve into its role in cornerstone reactions such as palladium-catalyzed cross-couplings and the formation of potent organometallic nucleophiles, illustrating its power in the stereocontrolled construction of sophisticated molecular targets.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory. 2-Bromo-1-butene is a colorless, flammable liquid that requires careful handling.[3][4]

PropertyValueSource
CAS Number 23074-36-4[3][5][6][7]
Molecular Formula C₄H₇Br[3][5][6]
Molecular Weight 135.00 g/mol [5][6]
Boiling Point 88.05 °C[4]
Density ~1.306 g/cm³[4]
Solubility Soluble in ethanol, acetone, benzene. Insoluble in water.[3][4][8]
Storage Store at -20°C.[3]

Safety and Handling Precautions:

  • Flammability: 2-Bromo-1-butene is an extremely flammable liquid and vapor (H224).[3] Keep away from all sources of ignition and take precautionary measures against static discharge.[4]

  • Toxicity: While not classified with acute toxicity, it is an organic bromine compound and should be handled with care in a well-ventilated fume hood.[4] Direct contact may cause eye and skin irritation.

  • Storage: Due to its volatility and reactivity, it is best stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at -20°C for long-term stability.[3][4]

Core Synthetic Applications and Protocols

The synthetic utility of 2-bromo-1-butene is primarily centered on transformations of its carbon-bromine bond. This vinyl halide is an excellent substrate for palladium-catalyzed cross-coupling reactions and can be readily converted into highly nucleophilic organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C bond formation, and vinyl bromides like 2-bromo-1-butene are ideal electrophilic partners.

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[9][10] This reaction is fundamental for synthesizing substituted styrenes and conjugated dienes, with the stereochemistry of the vinyl bromide often being retained in the product.[11]

Causality in Protocol Design:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and ligand is critical. Triphenylphosphine is a common, robust ligand, but more specialized ligands can be used to improve yields for challenging substrates.[11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the organoboron species for the transmetalation step in the catalytic cycle.[10][12]

  • Solvent: A degassed solvent system, often a mixture of an organic solvent like dioxane or THF with water, is used to dissolve both the organic and inorganic reagents.[11] Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1-butene with Phenylboronic Acid

Objective: To synthesize 2-phenyl-1-butene.

Materials:

  • 2-Bromo-1-butene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-1-butene, phenylboronic acid, and potassium carbonate.[11]

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove all oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture via syringe.[11]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting vinyl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Add 15 mL of water and extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Combine Reagents: 2-Bromo-1-butene Phenylboronic Acid K₂CO₃ B Purge with Inert Gas (Ar/N₂) A->B C Add Pd(PPh₃)₄ & Degassed Solvent B->C D Heat to 80-90 °C with Stirring C->D E Monitor by TLC/GC-MS D->E F Cool & Quench with Water E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify G->H I 2-Phenyl-1-butene H->I Characterize Product

Caption: General workflow for Suzuki-Miyaura coupling.

The Heck reaction is another powerful palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene.[13][14] Using 2-bromo-1-butene in a Heck reaction, particularly with partners like styrenes or acrylates, is an effective strategy for synthesizing substituted 1,3-dienes, which are common motifs in natural products.[13][15]

Catalytic Cycle Rationale: The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and regenerates the catalyst with the help of a base.[13][16] The choice of ligand and base is crucial for controlling regioselectivity and ensuring efficient catalyst turnover.[13]

G Pd0 Pd(0)L₂ A R-X Oxidative Addition PdII R-Pd(II)-X L₂ Pd0->PdII B Alkene Coordination AlkeneComplex Alkene Complex PdII->AlkeneComplex C Migratory Insertion InsertionComplex Insertion Complex AlkeneComplex->InsertionComplex D β-Hydride Elimination ProductComplex Product Complex InsertionComplex->ProductComplex ProductComplex->Pd0 E Base Reductive Elimination

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol 2: Heck Reaction of 2-Bromo-1-butene with Styrene

Objective: To synthesize (3E)-3-methyl-5-phenyl-1,4-pentadiene.

Materials:

  • 2-Bromo-1-butene (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (NEt₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and PPh₃.

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the catalyst and ligand. Subsequently, add 2-bromo-1-butene, styrene, and triethylamine.[13]

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress via TLC or GC.

  • Workup: After completion, cool the mixture to room temperature. Pour it into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the diene product.

Formation and Reaction of Organometallic Intermediates

Conversion of the C-Br bond into a C-metal bond transforms the carbon from an electrophilic to a highly nucleophilic center, opening a different realm of synthetic possibilities.

Reacting 2-bromo-1-butene with magnesium metal in an ethereal solvent like THF produces the corresponding Grignard reagent, 2-buten-2-ylmagnesium bromide.[17] This organometallic species is a powerful nucleophile, ideal for addition to aldehydes, ketones, esters, and epoxides, thereby creating new C-C bonds and introducing functionality.[17][18]

Causality in Protocol Design:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily quenched by protic sources, including water. All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.[17]

  • Magnesium Activation: A layer of magnesium oxide can passivate the surface of the magnesium turnings, preventing the reaction.[19] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane helps to etch the surface and expose fresh, reactive magnesium.[17][18]

  • Initiation: The reaction is exothermic but can have a significant initiation barrier. Adding a small portion of the halide solution first and observing signs of reaction (cloudiness, gentle reflux) before adding the remainder ensures a controlled reaction.[17]

Protocol 3: Formation of 2-Buten-2-ylmagnesium Bromide and Reaction with Acetone

Objective: To synthesize 3,3-dimethyl-1-penten-2-ol.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal)

  • 2-Bromo-1-butene (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings and the iodine crystal in the flask. Gently heat with a heat gun under inert gas flow until the purple iodine color disappears. Allow the flask to cool to room temperature.[17]

  • Grignard Formation: Add enough anhydrous THF to cover the magnesium. Prepare a solution of 2-bromo-1-butene in anhydrous THF in the dropping funnel. Add ~10% of this solution to the magnesium suspension to initiate the reaction.[17]

  • Addition: Once initiation is confirmed, add the remaining 2-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full conversion. The resulting grey solution is the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of acetone in anhydrous THF dropwise.

  • Quenching: After stirring for 30 minutes, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography or distillation.

Organolithium reagents are even more powerful nucleophiles and stronger bases than their Grignard counterparts.[20] 2-Buten-2-yllithium can be prepared either by direct reaction with lithium metal or, more commonly and cleanly, via lithium-halogen exchange from a commercially available organolithium like n-butyllithium or t-butyllithium.[19][20] This reaction is typically very fast, even at low temperatures.[20]

Causality in Protocol Design:

  • Low Temperature: Lithium-halogen exchange is often performed at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as the attack of the highly basic organolithium reagent on the solvent (e.g., THF).[21]

  • Inert Atmosphere: Like Grignard reagents, organolithiums are highly sensitive to air and moisture, necessitating strict inert atmosphere techniques.[19]

Protocol 4: Lithium-Halogen Exchange and Reaction with Carbon Dioxide

Objective: To synthesize 2-ethyl-2-propenoic acid.[3][8]

Materials:

  • 2-Bromo-1-butene (1.0 equiv)

  • tert-Butyllithium (2.0 equiv) in pentane

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried, inert-atmosphere flask containing a solution of 2-bromo-1-butene in anhydrous THF, cool the mixture to -78 °C.

  • Lithium-Halogen Exchange: Slowly add the t-butyllithium solution via syringe over 15-20 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes at this temperature.

  • Carboxylation: Quench the reaction by pouring the cold organolithium solution onto a slurry of crushed dry ice. The dry ice serves as the source of CO₂.[20] Allow the mixture to warm to room temperature.

  • Workup: Add water to the mixture and wash with diethyl ether to remove any non-polar byproducts. Acidify the aqueous layer with HCl to pH ~2 to protonate the carboxylate.

  • Extraction and Purification: Extract the carboxylic acid product from the acidified aqueous layer using ethyl acetate. Dry the combined organic extracts, concentrate, and purify as needed.

Application in Tandem Reaction Sequences

The true power of 2-bromo-1-butene is realized when its reactivity is harnessed in multi-step sequences. A prime example involves its conversion to 2-bromo-1,3-butadiene, a versatile diene for Diels-Alder cycloadditions. The resulting vinyl bromide cycloadduct can then undergo a subsequent cross-coupling reaction. This tandem approach avoids extra steps and provides excellent control over the final product's regiochemistry.[22]

G cluster_sequence Tandem Reaction Sequence A 2-Bromo-1-butene B Allylic Bromination & Elimination A->B Step 1 C 2-Bromo-1,3-butadiene B->C Step 2 D [4+2] Diels-Alder Cycloaddition (with Dienophile) C->D Step 3 E Vinyl Bromide Cycloadduct F Suzuki or Stille Cross-Coupling E->F Step 4 G Substituted Cyclohexene Product F->G

Caption: Tandem Diels-Alder/Cross-Coupling strategy.

This strategy demonstrates how 2-bromo-1-butene can serve as a precursor to even more complex building blocks, enabling the rapid assembly of cyclic and polycyclic systems prevalent in natural product chemistry.[22]

References

  • ResearchGate. (2025). Intermolecular Diels–Alder Cycloaddition/Cross-Coupling Sequences of 2-Bromo-1,3-butadienes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butene, 2-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-1-butene. Retrieved from [Link]

  • NIST. (n.d.). 2-bromobut-1-ene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ChemBK. (2024). 2-Bromo-1-butene. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Conjugated Enynes via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's value lies in its typically mild conditions, often proceeding at room temperature, and its tolerance for a wide array of functional groups.[2]

This guide provides a detailed experimental setup for the Sonogashira coupling of 2-bromo-1-butene, a volatile vinyl bromide, with a terminal alkyne. The resulting 1,3-enyne products are valuable building blocks in organic synthesis.[4] We will explore both the classic copper-cocatalyzed method and a copper-free alternative, offering researchers the flexibility to select the optimal conditions for their specific synthetic goals. The copper-free variant is particularly useful when avoiding potential alkyne homocoupling (Glaser coupling) or when the final product must be devoid of copper contaminants.[1]

Mechanistic Overview: The Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and, in the classic protocol, copper.[1]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl bromide (2-bromo-1-butene) to form a Pd(II) complex. This is often the rate-limiting step.[2]

  • Transmetalation: The Pd(II) complex reacts with a copper acetylide intermediate (formed in the copper cycle) in a transmetalation step, yielding a Pd(II)-alkynyl complex.[1]

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to furnish the desired 1,3-enyne product and regenerate the Pd(0) catalyst.[1]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. An amine base then deprotonates the alkyne to form a copper acetylide.[1] This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.

Key Reaction Parameters and Optimization

The success of a Sonogashira coupling with 2-bromo-1-butene hinges on the careful selection and optimization of several critical parameters:

ParameterKey ConsiderationsTypical Range/Options
Palladium Catalyst The choice of palladium source is crucial. Pd(II) precatalysts are generally more stable than Pd(0) sources.PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂
Copper Co-catalyst In the classic protocol, a copper(I) salt accelerates the reaction.Copper(I) iodide (CuI)
Ligand Phosphine ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich ligands can be beneficial for less reactive bromides.Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(t-Bu)₃)
Base An amine base is required to neutralize the hydrogen halide byproduct and deprotonate the alkyne.Triethylamine (NEt₃), Diisopropylamine (DIPA), Piperidine
Solvent The solvent must be anhydrous and capable of dissolving the reactants.Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene
Temperature While many Sonogashira couplings proceed at room temperature, gentle heating may be necessary for vinyl bromides.Room temperature to 60 °C
Atmosphere The reaction should be conducted under an inert atmosphere to prevent catalyst degradation and alkyne homocoupling.Argon or Nitrogen

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both copper-cocatalyzed and copper-free Sonogashira coupling reactions.

Copper_Cocatalyzed_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk flask under inert atmosphere (Ar/N₂) B Add Pd catalyst, CuI, and 2-bromo-1-butene A->B Charge reagents C Add anhydrous solvent and amine base B->C Add liquids D Add terminal alkyne dropwise C->D Initiate coupling E Stir at appropriate temperature D->E Incubate F Monitor progress (TLC/GC-MS) E->F Analysis G Quench with sat. aq. NH₄Cl F->G Reaction complete H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J Copper_Free_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk flask under inert atmosphere (Ar/N₂) B Add Pd catalyst, ligand, and 2-bromo-1-butene A->B Charge reagents C Add anhydrous solvent and base B->C Add liquids D Add terminal alkyne C->D Initiate coupling E Stir at appropriate temperature D->E Incubate F Monitor progress (TLC/GC-MS) E->F Analysis G Quench with sat. aq. NH₄Cl F->G Reaction complete H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Copper-Free Sonogashira Workflow

Detailed Experimental Protocols

Safety Precautions: 2-Bromo-1-butene is a volatile and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere using Schlenk techniques. [5]

Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general method for the coupling of 2-bromo-1-butene with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst. [6] Materials:

  • 2-Bromo-1-butene (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, copper(I) iodide, and 2-bromo-1-butene under a stream of argon or nitrogen.

  • Add the anhydrous solvent and the amine base to the flask via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-enyne.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or when the final product must be free of copper contamination. [6] Materials:

  • 2-Bromo-1-butene (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., PPh₃ or a more specialized ligand, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or an amine base like DIPA, 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, ligand, and 2-bromo-1-butene.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C), monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the pure 1,3-enyne.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh, high-quality palladium and copper catalysts. Ensure proper storage under an inert atmosphere.
Impure reagentsPurify 2-bromo-1-butene and the terminal alkyne before use. Ensure the solvent and base are anhydrous.
Insufficient temperatureFor the less reactive vinyl bromide, gentle heating (40-60 °C) may be necessary.
Formation of Black Precipitate (Palladium Black) Catalyst decompositionUse fresh, pure reagents and solvents. Some anecdotal evidence suggests that THF may promote the formation of palladium black; consider an alternative solvent like DMF or toluene.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.
Consider using a copper-free protocol.
Difficulty in Purification Residual catalystPass the crude product through a short plug of silica gel or treat with a metal scavenger.
ByproductsOptimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.

Conclusion

The Sonogashira coupling of 2-bromo-1-butene provides an efficient route to valuable 1,3-enyne building blocks. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. Both the classic copper-cocatalyzed and the copper-free protocols offer viable synthetic pathways, with the choice depending on the specific requirements of the target molecule and the tolerance of the substrates to the reaction conditions. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in the successful application of this powerful cross-coupling reaction.

References

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 1-Butene, 2-bromo-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Butene, 2-bromo- (also known as 2-bromo-1-butene) and its potential impurities and degradation products. The developed method is precise, accurate, and specific, making it suitable for purity assessment in research, process development, and quality control environments. The protocol herein provides a comprehensive guide, from method parameters and sample preparation to performing forced degradation studies to validate the stability-indicating nature of the assay, in alignment with international regulatory standards.

Introduction: The Analytical Imperative for 2-Bromo-1-Butene

1-Butene, 2-bromo- (CAS No. 23074-36-4) is a halogenated alkene that serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the 2-butenyl moiety into more complex molecules. Its utility in the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs) necessitates a reliable analytical method to ensure its purity, identity, and stability.[1][2][3] The presence of impurities, arising from either the synthetic route or degradation, can significantly impact the yield, safety, and efficacy of the final product.

A stability-indicating analytical method is one that can accurately quantify the analyte of interest without interference from potential degradation products, process impurities, or other related substances.[4][5] The development of such a method is a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure that the quality of a substance is maintained over time.[6][7] This application note provides a detailed protocol for a stability-indicating HPLC method tailored for 2-bromo-1-butene.

Chromatographic Principles and Method Rationale

The selection of the analytical methodology is grounded in the physicochemical properties of 2-bromo-1-butene. With a LogP of approximately 2.48, the compound exhibits moderate hydrophobicity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its widespread applicability and excellent hydrophobic selectivity. This non-polar stationary phase will interact with the non-polar alkyl chain of 2-bromo-1-butene, providing good retention. A column with low silanol activity, such as the proposed Newcrom R1, is recommended to minimize peak tailing that can occur with residual silanols.[8]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water provides an appropriate polarity range to elute 2-bromo-1-butene with a reasonable retention time. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is incorporated to sharpen peaks by suppressing the ionization of any residual silanols on the stationary phase.[8]

  • Detector Selection: While 2-bromo-1-butene lacks a strong chromophore, the carbon-bromine and carbon-carbon double bonds exhibit UV absorbance at lower wavelengths. Based on UV spectra of structurally similar compounds like 1-bromo-2-butene, a detection wavelength in the range of 200-220 nm is optimal for achieving adequate sensitivity.[9] A photodiode array (PDA) detector is recommended to monitor peak purity and identify potential co-eluting impurities.

HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the purity assessment of 2-bromo-1-butene.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B, 2-15 min: 50% to 90% B, 15-17 min: 90% B, 17-18 min: 90% to 50% B, 18-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-bromo-1-butene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2-bromo-1-butene sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Transfer 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.

The logical flow for analyzing a sample is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions (100 µg/mL) A->B C Filter Solutions (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Blank (Diluent) D->E F Inject Standard Solution (x5 for SST) E->F G Inject Sample Solution F->G H Integrate Chromatograms G->H I Perform System Suitability Test (SST) H->I J Calculate Purity (% Area) I->J

Caption: Workflow for HPLC Purity Analysis.

Before sample analysis, the system suitability must be verified. Inject the Working Standard Solution five times and evaluate the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0 for the 2-bromo-1-butene peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the 2-bromo-1-butene peak.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of five replicate injections should be ≤ 2.0%.

The purity of the 2-bromo-1-butene sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Development of a Stability-Indicating Method: Forced Degradation

To validate the method as stability-indicating, forced degradation studies must be performed.[10][11] These studies intentionally stress the sample to produce degradation products and demonstrate that the analytical method can separate these newly formed peaks from the parent analyte. The goal is to achieve 5-20% degradation of the active substance.[12]

Based on the chemical structure of 2-bromo-1-butene, the following degradation pathways are plausible:

  • Hydrolysis: The allylic carbon-bromine bond is susceptible to nucleophilic substitution by water, potentially forming 2-hydroxy-1-butene, especially under acidic or basic conditions.[13][14]

  • Oxidation: The double bond is susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage products.[4]

  • Elimination: Under basic conditions, dehydrobromination could occur, leading to the formation of conjugated dienes like 1,3-butadiene or other isomeric butadienes.[15]

  • Photodegradation: UV light can induce free-radical reactions, potentially leading to isomerization or polymerization.

  • Sample Preparation: Use a solution of 2-bromo-1-butene at a concentration of 1000 µg/mL in acetonitrile for all stress conditions.

  • Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Place a tightly capped vial of the sample solution in an oven at 80 °C for 48 hours. Cool and dilute 1 mL to 10 mL with diluent.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute 1 mL to 10 mL with diluent.

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with diluent without subjecting it to any stress.

  • Analysis: Analyze all stressed samples, along with a non-degraded standard, using the HPLC method described above. The chromatograms should demonstrate resolution between the parent peak and all degradation product peaks.

G cluster_stress Stress Conditions A 2-Bromo-1-Butene Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (UV Light) A->F G Neutralize & Dilute Stressed Samples B->G C->G D->G E->G F->G H Analyze via Validated HPLC Method G->H I Evaluate Peak Purity & Resolution H->I

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the purity assessment of 1-Butene, 2-bromo-. The method is specific, and its stability-indicating nature can be confirmed through the described forced degradation protocol. By demonstrating the separation of the main analyte from potential process-related impurities and degradation products, this method serves as an essential tool for ensuring the quality and consistency of 2-bromo-1-butene in research and development settings.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Jain, R., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2931-2942. [Link]

  • IRJPMS. (2024). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Ganni, B., et al. (2019). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Substance. Chemical Methodologies, 3(2), 209-225. [Link]

  • SIELC Technologies. (2018). Separation of 2-Butene, 1-bromo-3-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • ChemBK. (2024). 2-bromo-1-butene. ChemBK. [Link]

  • LSC Group. (n.d.). ICH Stability Guidelines. LSC Group. [Link]

  • Cheméo. (2025). Chemical Properties of 2-Butene, 1-bromo- (CAS 4784-77-4). Cheméo. [Link]

  • PubChem. (n.d.). 2-Butene, 1-bromo-. National Center for Biotechnology Information. [Link]

  • Brainly.in. (2018). Explain why hydrolysis of optically active 2-bromobutaneforms optically inactive butan-2-ol?. [Link]

  • Wikipedia. (n.d.). Haloalkane. [Link]

  • Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@), explain. [Link]

  • Chegg. (2023). Solved 8. 1-bromo-2-butene undergoes hydrolysis via an SN1. [Link]

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  • ResearchGate. (n.d.). Gas phase ultraviolet absorption spectrum of a 1-bromo-2butene.... [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

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The Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-butene with Organoboronic Acids: A Detailed Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Substituted Alkenes via Palladium Catalysis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This powerful transformation enables the coupling of organoboron compounds with a wide array of organic halides and pseudohalides, proving indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the specific application of the Suzuki-Miyaura reaction to couple 2-bromo-1-butene, a secondary vinyl bromide, with various organoboronic acids.

The synthesis of 2-substituted 1-butenes is of significant interest as these motifs are present in a range of biologically active molecules and serve as versatile synthetic intermediates. The use of 2-bromo-1-butene as a substrate presents unique challenges and opportunities compared to more commonly employed aryl or terminal vinyl halides. Its secondary nature and the steric hindrance around the reaction center necessitate a careful selection of catalytic systems and reaction conditions to achieve high yields and selectivities. This guide will delve into the mechanistic intricacies of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The catalyst, typically a palladium(0) complex, is the central player in this transformative process.

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// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(R¹-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_complex [label="R¹-Pd(II)-X\n(L)₂", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation\n(R²-B(OR)₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_R1R2 [label="R¹-Pd(II)-R²\n(L)₂", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R¹-R²", shape=cds, fillcolor="#FFFFFF", style=bold];

// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Transmetalation [label="Base"]; Transmetalation -> PdII_R1R2 [label=""]; PdII_R1R2 -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } caption="Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction."

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (in this case, 2-bromo-1-butene) to the active palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. For vinyl halides, this step generally proceeds with retention of the double bond stereochemistry.[5] The reactivity of the halide follows the trend I > Br > Cl, with bromides offering a good balance of reactivity and stability.[4] For sterically hindered secondary vinyl bromides like 2-bromo-1-butene, this step can be rate-limiting, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[6]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboronic acid is transferred to the palladium(II) center, displacing the halide. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7] The choice of base is therefore crucial and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups (the butenyl and the group from the boronic acid) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium center can promote this step.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling of 2-bromo-1-butene with a representative arylboronic acid. It is important to note that optimization of these conditions may be necessary for different organoboronic acids or for scaling up the reaction.

Materials and Reagents
  • 2-Bromo-1-butene

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tricyclohexylphosphine (PCy₃), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), or Tri-tert-butylphosphine (P(t-Bu)₃))

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF))

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Representative Experimental Protocol

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// Edges Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; } caption="Figure 2: General Experimental Workflow."

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask are added 2-bromo-1-butene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are then added.

  • Solvent Addition: Degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) are added via syringe. The reaction mixture is then thoroughly degassed by bubbling argon through the solution for 10-15 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified time (usually 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1-butene product.

Data Presentation: Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling of 2-bromo-1-butene is highly dependent on the judicious choice of reaction parameters. The following table summarizes key parameters and their typical ranges for this type of transformation, providing a starting point for optimization.

ParameterRecommended Conditions & Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) are often necessary to facilitate the oxidative addition of the sterically hindered secondary vinyl bromide and promote reductive elimination.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents). The choice of base can influence the rate of transmetalation and should be screened for optimal results.[6]
Solvent Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are commonly used. A small amount of water is often added to facilitate the dissolution of the base and promote the reaction.[6]
Temperature 80-110 °C. Higher temperatures are often required for less reactive substrates.
Reaction Time 12-24 hours. Reaction progress should be monitored to determine the optimal time.

Troubleshooting and Field-Proven Insights

  • Low Yields: If low yields are observed, consider screening different palladium precursor/ligand combinations. Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure that all reagents and solvents are of high purity and adequately degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be an issue. This is often exacerbated by the presence of oxygen.[6] Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the boronic acid can also help to drive the desired cross-coupling reaction.

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboronic acid by solvent or residual water can be a competing side reaction. Using anhydrous conditions or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[8]

  • Isomerization of the Double Bond: While the Suzuki-Miyaura coupling is generally stereospecific, isomerization of the double bond in the product can sometimes occur, particularly under prolonged heating or in the presence of certain catalysts. Analysis of the product mixture by NMR spectroscopy is essential to determine the stereochemical outcome.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of 2-substituted 1-butenes from 2-bromo-1-butene and organoboronic acids. Success in this transformation hinges on a thorough understanding of the reaction mechanism and the careful selection of the catalyst system, base, and solvent. By employing bulky, electron-rich phosphine ligands and optimizing the reaction conditions, researchers can overcome the challenges associated with the coupling of this secondary vinyl bromide and efficiently access a wide range of valuable substituted alkene products. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important synthetic methodology in academic and industrial research settings.

References

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)‐1‐aryl‐2‐buten‐1‐ones by the Cross‐Coupling of Lithium 1‐methoxy‐1,3‐butadienes with Aryl Bromides. [Link]

  • National Center for Biotechnology Information. (2020, March 27). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. [Link]

  • National Center for Biotechnology Information. (2023, January 25). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • University of Wisconsin-Madison. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Sci-Hub. (n.d.). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Arylpyrroles by Suzuki-Miyaura Cross-Coupling Reaction. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Bromo-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. We will delve into the mechanistic underpinnings of the synthetic routes, provide actionable protocols, and offer solutions to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain 2-bromo-1-butene?

A1: The synthesis of 2-bromo-1-butene can be approached through several pathways, each with its own set of advantages and challenges. The two most practical routes are:

  • Dehydrobromination of 1,2-Dibromobutane: This is a widely used method involving the elimination of one equivalent of HBr from a vicinal dibromide.[1][2] The regioselectivity of this elimination is a critical factor to control.

  • Addition of HBr to 1-Butyne: While less commonly detailed for this specific isomer, the hydrobromination of alkynes is a fundamental method for producing vinyl bromides. Controlling the Markovnikov vs. anti-Markovnikov addition is key.

Allylic bromination of 1-butene using N-bromosuccinimide (NBS) is often considered, but this reaction primarily yields 3-bromo-1-butene and 1-bromo-2-butene through a radical mechanism and is not a direct route to the desired product.[3][4][5][6]

Q2: I am getting a mixture of isomers. How can I improve the selectivity for 2-bromo-1-butene?

A2: The formation of a mixture of isomers, including (E/Z)-1-bromo-1-butene and 1-bromo-2-butene, is a common challenge. To enhance selectivity for 2-bromo-1-butene during the dehydrobromination of 1,2-dibromobutane, the choice of base and reaction conditions is paramount. A bulky, non-nucleophilic base is often employed to favor the formation of the less substituted alkene (Hofmann elimination).[7][8]

Q3: My yield of 2-bromo-1-butene is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to incomplete reactions or the formation of side products.

  • Side Reactions: The most common side reaction is a second dehydrobromination, leading to the formation of butyne or butadiene.[1]

  • Product Loss During Workup: 2-Bromo-1-butene is volatile (boiling point ~88°C), and significant loss can occur during solvent removal or distillation if not performed carefully.[9]

  • Product Instability: The product can be unstable and may decompose or polymerize under certain conditions.

Q4: What is the best method to purify the final product?

A4: Fractional distillation is the most effective method for purifying 2-bromo-1-butene from its isomers and other impurities due to differences in their boiling points.[2][10] For removing non-volatile impurities, column chromatography on silica gel with a non-polar eluent (e.g., hexanes) can be effective. A thorough aqueous workup is also crucial to remove any water-soluble byproducts or remaining base.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material (1,2-dibromobutane) 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive base (e.g., old or improperly stored).1. Switch to a stronger base (e.g., potassium tert-butoxide). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a fresh, anhydrous batch of the base.
Formation of significant amounts of 1-bromo-2-butene (Saytzeff product) The base used is not sterically hindered enough, favoring the more substituted alkene.Use a bulky base such as potassium tert-butoxide ((CH₃)₃COK) in a suitable solvent like tert-butanol.[7][8][11]
Formation of dienes or alkynes 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Stoichiometry of the base is too high.1. Optimize the reaction temperature to the minimum required for the desired elimination. 2. Monitor the reaction progress by GC or TLC and quench it once the starting material is consumed. 3. Use only a slight excess of the base (e.g., 1.1 equivalents).
Product decomposes during distillation Overheating during the purification step.Perform the distillation under reduced pressure to lower the boiling point. Ensure the heating mantle temperature is not excessively high.[10]
Cloudy organic layer after extraction Incomplete drying of the organic phase or formation of an emulsion.Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) until the agent no longer clumps. If an emulsion forms, adding a small amount of brine can help break it.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-butene via Dehydrobromination of 1,2-Dibromobutane

This protocol focuses on the use of a bulky base to favor the formation of the Hofmann product, 2-bromo-1-butene.

Materials:

  • 1,2-Dibromobutane

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add potassium tert-butoxide (1.1 equivalents) and anhydrous tert-butanol.

  • Addition of Reactant: While stirring under a nitrogen atmosphere, slowly add a solution of 1,2-dibromobutane (1.0 equivalent) in anhydrous tert-butanol to the flask at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-85°C) and monitor the progress by GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-bromo-1-butene.

Dehydrobromination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve (CH₃)₃COK in tert-butanol B 2. Add 1,2-dibromobutane solution A->B C 3. Reflux at 80-85°C B->C D 4. Quench with water & extract with ether C->D Cool to RT E 5. Wash with NaHCO₃ and brine D->E F 6. Dry over MgSO₄ & remove solvent E->F G 7. Fractional Distillation F->G H Final Product G->H Pure 2-Bromo-1-butene E2_Mechanism Reactant 1,2-Dibromobutane Transition_Hofmann [Transition State (Hofmann)] Reactant->Transition_Hofmann Proton abstraction from C1 Transition_Zaitsev [Transition State (Zaitsev)] Reactant->Transition_Zaitsev Proton abstraction from C3 Base (CH₃)₃CO⁻K⁺ Base->Transition_Hofmann Proton abstraction from C1 Base->Transition_Zaitsev Proton abstraction from C3 Product_Hofmann 2-Bromo-1-butene (Major Product) Transition_Hofmann->Product_Hofmann Product_Zaitsev 1-Bromo-2-butene (Minor Product) Transition_Zaitsev->Product_Zaitsev

Caption: Competing E2 elimination pathways.

Safety Information

  • 2-Bromo-1-butene: This compound is a flammable liquid and vapor. [12]Handle in a well-ventilated fume hood and keep away from ignition sources. [13][14]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15]* 1,2-Dibromobutane: This is a hazardous substance. Avoid inhalation and skin contact.

  • Potassium tert-butoxide: This is a corrosive and flammable solid. Handle under an inert atmosphere as it is reactive with moisture.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work. [9][13]

References

  • Vertex AI Search. (n.d.). Allylic bromination of 1-butene.
  • Chemistry Stack Exchange. (2014, September 28). Allylic bromination of 1-butene.
  • Brainly. (2023, July 10). Your task is to convert 2-bromobutane to 1-butene in the highest yield. Which reagents would you use?
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • ECHEMI. (n.d.). Allylic bromination of 1-butene.
  • ChemicalBook. (2024, December 21). 2-BROMO-1-BUTENE - Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
  • Vedantu. (n.d.). NBS reacts with 1butene to give A 3bromobutene1 B 12dibromobutane class 11 chemistry CBSE.
  • PMC - NIH. (n.d.). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • MilliporeSigma. (2025, May 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Filo. (2026, January 2). G (the original compound): 1,2-dibromobutane Reason.
  • PubChem. (n.d.). 1-Butene, 2-bromo-.
  • Numerade. (n.d.). Your task is to convert 2-bromobutane to 1-butene in highest yield. Which reagents do you use?
  • BenchChem. (2025). Technical Support Center: Purification of (Z)-2-bromo-2-butene.
  • BenchChem. (2025). Technical Support Center: Purification of Commercial 1-Bromo-1-butene.
  • Chegg. (2017, April 25). Solved Your task is to convert 2 -bromobutane to 1-butene in | Chegg.com.
  • Journal of Chemical Education. (n.d.). The dehydrohalogenation of 2-bromobutane: A simple illustration of anti-Saytzeff elimination as a laboratory experiment for orga.

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Technical Support Center: Purification of 2-Bromo-1-Butene from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides, FAQs, and validated protocols for the purification of 2-bromo-1-butene. The focus is on effectively separating the target compound from its common isomeric impurities, a critical step for ensuring reaction specificity and product purity in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in a crude sample of 2-bromo-1-butene?

A1: The synthesis of 2-bromo-1-butene can often lead to a mixture of structural and geometric isomers due to the reaction conditions and potential for rearrangements.[1] The most prevalent impurities you should anticipate and test for are:

  • (E/Z)-1-bromo-1-butene: These are constitutional isomers where the bromine and double bond are at the C1 position.

  • (E/Z)-2-bromo-2-butene: These are geometric isomers of an internal alkene, which are often more thermodynamically stable than the terminal alkene (2-bromo-1-butene).[2]

  • 1-bromo-2-butene (Crotyl Bromide): An allylic bromide that can form through rearrangement.[3]

  • 4-bromo-1-butene: Another constitutional isomer where the bromine is further down the alkyl chain.

Q2: How can I reliably identify and quantify the specific isomers in my crude product?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and recommended technique.[4] By using a standard non-polar column (e.g., HP-5ms), isomers will separate based on their boiling points, allowing for quantification. The mass spectrometer provides fragmentation patterns that confirm the C₄H₇Br molecular weight (135.00 g/mol ) for all isomers, while their distinct retention times allow for differentiation.[5][6] Additionally, IR spectroscopy can help distinguish 2-bromo-1-butene (a terminal alkene) by the presence of a =C-H stretching peak around 3010-3100 cm⁻¹, which is absent in isomers like 2-bromo-2-butene.[7]

Q3: What is the primary purification strategy for separating 2-bromo-1-butene from its isomers?

A3: Fractional distillation is the most common and effective method for lab-scale purification, as it separates compounds based on differences in their boiling points.[8][9] Since the boiling points of butene isomers can be very close, a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux column) is essential for achieving good separation.[8][10] For extremely difficult separations where boiling points differ by only a few degrees, preparative gas chromatography (Prep-GC) is a viable, albeit more complex, alternative for obtaining high-purity material.[11]

Q4: My purified 2-bromo-1-butene sample shows new impurity peaks on the GC after storage. What is happening?

A4: This is likely due to isomerization.[12] Terminal alkenes like 2-bromo-1-butene can isomerize to form more thermodynamically stable internal alkenes, such as 2-bromo-2-butene.[2] This process can be catalyzed by trace amounts of acid (HBr) or by exposure to heat. To mitigate this, ensure your product is thoroughly washed to remove acidic impurities and stored in a cool, dark place under an inert atmosphere.[13][14][15]

Q5: How do I remove acidic impurities like HBr before distillation?

A5: Before distillation, it is critical to wash the crude product to remove any residual acid, which can otherwise catalyze decomposition or isomerization at high temperatures.[13] This is achieved by dissolving the crude material in an organic solvent (e.g., diethyl ether) and performing a liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] This should be followed by a wash with brine (saturated NaCl) to reduce the solubility of the organic product in any remaining water.[13]

Troubleshooting & Optimization Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation During Distillation 1. Boiling points of isomers are too close (< 10-15 °C). 2. Inefficient distillation column (low number of theoretical plates).[16] 3. Distillation rate is too fast.1. Refer to the boiling point data table. If ΔBP is < 5 °C, consider preparative GC for high purity.[11] 2. Use a longer, well-insulated fractional distillation column (e.g., Vigreux or packed column).[8][10] 3. Reduce the heating rate to allow the vapor-liquid equilibria to establish on each theoretical plate. A rate of 1-2 drops per second is ideal.[8]
Low Recovery of Purified Product 1. Significant loss during aqueous workup due to product solubility. 2. Product evaporation due to its low boiling point (81 °C).[5][17] 3. Hold-up in the distillation column packing/surface.1. Minimize the volume of aqueous washes and always use a brine wash as the final step to "salt out" the product from the aqueous phase.[13] 2. Keep receiving flasks cooled in an ice bath during distillation. Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal. 3. Choose a column appropriate for your scale. For smaller scales, a micro-distillation apparatus may be necessary.
Product Decomposition or Isomerization During Distillation 1. Overheating or prolonged exposure to high temperatures. 2. Presence of residual acidic or basic impurities catalyzing reactions.[13][14]1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[10] 2. Ensure the crude product is thoroughly neutralized and washed before heating. The material should be pH-neutral.[1]
Cloudy Organic Layer After Extraction 1. Incomplete drying of the organic phase. 2. Formation of a stable emulsion.1. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄ until the agent no longer clumps.[1] 2. If an emulsion forms during washing, add a small amount of brine to help break the layers.[13]

Data Summary: Physical Properties of Isomers

Effective separation by distillation relies on exploiting differences in boiling points. This table provides key data for planning your purification strategy.

CompoundStructureBoiling Point (°C)Citation(s)
2-Bromo-1-butene (Target) CH2=C(Br)CH2CH381[5][17]
(E)-1-Bromo-1-buteneCH3CH2CH=CHBr94.7[6]
(Z)-1-Bromo-1-buteneCH3CH2CH=CHBr86[6]
(Z)-2-Bromo-2-buteneCH3C(Br)=CHCH394[13]
1-Bromo-2-butene (mixture)CH3CH=CHCH2Br103-106[3]

Experimental Protocols & Workflows

Purification Workflow Overview

The logical flow for isolating pure 2-bromo-1-butene involves initial analysis, cleanup, separation, and final validation.

G cluster_0 Analysis & Preparation cluster_1 Purification cluster_2 Validation A Crude 2-Bromo-1-Butene B GC-MS Analysis to Identify Impurities A->B C Aqueous Wash (NaHCO3, Brine) B->C D Dry Organic Layer (e.g., MgSO4) C->D E Fractional Distillation D->E Primary Method G High-Purity Alternative: Preparative GC D->G If ΔBP is too small F Collect Fractions Based on Temperature E->F H GC-MS Purity Check of Each Fraction F->H G->H I Combine Pure Fractions H->I J Pure 2-Bromo-1-Butene I->J

Caption: General workflow for the purification of 2-bromo-1-butene.

Protocol 1: Purity Assessment by GC-MS

This protocol is essential for both initial assessment of the crude mixture and for verifying the purity of fractions after distillation.[4]

  • Sample Preparation: Prepare a ~100 ppm solution of your sample (crude or purified fraction) in a volatile solvent like dichloromethane or hexane.

  • Instrumentation and Conditions:

    • GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 120 °C.[4]

    • MS Detector: Scan range 35-200 m/z.

  • Analysis: Identify peaks corresponding to C₄H₇Br isomers based on their mass spectra. The elution order will generally follow the boiling points, with lower boiling point isomers eluting first.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating isomers with boiling point differences greater than 5-10 °C.[9]

  • Pre-treatment: Ensure the crude 2-bromo-1-butene has been washed with NaHCO₃ solution and brine, and thoroughly dried over MgSO₄ as described in the FAQs.[1]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a collection flask.[8]

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8]

    • Add boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Observe the condensate ring slowly rising up the column. A slow ascent is crucial for good separation.[8]

    • Discard any initial low-boiling "forerun" fraction.

    • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-bromo-1-butene (~81 °C).[5]

    • Change collection flasks if the temperature rises significantly, indicating that a higher-boiling impurity is beginning to distill.

  • Validation: Analyze all collected fractions by GC-MS to determine their purity and composition. Combine the fractions that meet your purity requirements.

Troubleshooting Distillation Logic

G start Poor Separation Achieved? bp_check Are Isomer Boiling Points < 10°C Apart? start->bp_check Yes success Separation Successful start->success No column_check Increase Column Efficiency (Longer Vigreux Column) bp_check->column_check No prep_gc Solution: Use Preparative GC bp_check->prep_gc Yes rate_check Decrease Distillation Rate (Lower Heat) column_check->rate_check

Caption: Decision tree for troubleshooting poor distillation separation.

References

  • Stenutz, R. 2-bromo-1-butene. Available at: [Link]

  • NIST. 2-Butene, 1-bromo-. NIST Chemistry WebBook. Available at: [Link]

  • Brainly. (2018). Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and 2-bromo-3-methyl-2-butene. Available at: [Link]

  • Chemister.ru. 2-bromo-1-butene. Available at: [Link]

  • Britannica. Isomerization. Available at: [Link]

  • MySkinRecipes. 2-Bromo-1-butene. Available at: [Link]

  • The Analytical Scientist. Redux: Preparative GC. Available at: [Link]

  • Wikipedia. Isomerization. Available at: [Link]

  • Quora. What are the reagents for converting butene to 2-bromobutane?. Available at: [Link]

  • NIST. 2-Butene, 1-bromo-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Preparative gas chromatography system. Available at: [Link]

  • ChemBK. 2-Bromo-1-butene. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of alkenes by isomerizations. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]

  • Wikipedia. Fractional distillation. Available at: [Link]

  • PubChem, NIH. 1-Butene, 1-bromo-. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Available at: [Link]

Sources

Technical Support Center: Preventing Side Reactions in 2-Bromo-1-butene Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organometallic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Grignard reagent derived from 2-bromo-1-butene. The formation and subsequent reactions of butenylmagnesium bromide can be susceptible to several side reactions that can significantly impact yield and product purity. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 2-bromo-1-butene is not initiating. What are the common causes?

A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary culprits are typically an inactive magnesium surface or the presence of moisture.[1] The magnesium turnings can have a passivating layer of magnesium oxide on the surface, which prevents the reaction from starting.[2] Additionally, Grignard reagents are highly sensitive to water, so all glassware and solvents must be rigorously dried.[3][4]

Q2: I'm observing a significant amount of a dimeric side product. What is it and how can I prevent it?

A2: The dimeric side product you are observing is likely 3,4-dimethyl-1,5-hexadiene, resulting from a Wurtz coupling reaction. This occurs when the formed Grignard reagent reacts with the starting 2-bromo-1-butene.[1][5][6] To minimize this, it is crucial to add the 2-bromo-1-butene solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the Grignard formation over the coupling side reaction.[1][5]

Q3: My reaction mixture is turning dark brown or black during the Grignard reagent formation. Should I be concerned?

A3: A dark coloration can indicate the formation of finely divided metal from side reactions, such as Wurtz coupling, or the presence of impurities in the magnesium or the alkyl halide that may catalyze decomposition.[3] While a gray to brownish color is often normal for Grignard reagents, a very dark or black solution could signify lower yields of the desired reagent.[3]

Q4: Can 2-bromo-1-butene undergo β-hydride elimination during the Grignard reaction?

A4: β-hydride elimination is a potential side reaction for many organometallic compounds where an alkyl group bonded to a metal center is converted into a metal-bonded hydride and an alkene.[7][8][9] This reaction requires the alkyl group to have hydrogens on the β-carbon and a vacant coordination site on the metal.[7][8][9][10] While it is a known issue in some transition-metal catalyzed couplings involving Grignard reagents, it is less common for the Grignard reagent itself under typical formation conditions because the magnesium center is generally coordinatively saturated by the solvent (e.g., THF or diethyl ether).[8][11]

Q5: What is the best solvent for preparing butenylmagnesium bromide?

A5: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[12] Tetrahydrofuran (THF) is often preferred over diethyl ether for synthesizing Grignard reagents as it provides better stabilization of the organomagnesium species.[13]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during the formation and use of 2-buten-2-ylmagnesium bromide, along with step-by-step protocols to address them.

Problem 1: Failure of Grignard Reaction Initiation

Symptoms:

  • No observable reaction (e.g., bubbling, gentle reflux, or cloudiness) after adding a portion of the 2-bromo-1-butene solution.[12]

  • The iodine crystal, if used as an activator, does not fade in color.[5]

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings are coated with a passivating layer of magnesium oxide that inhibits the reaction.[2]Magnesium Activation: Mechanically crush the magnesium turnings to expose a fresh surface or use a chemical activator. Common activators include a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][3] The disappearance of the iodine's purple color or the evolution of ethylene gas indicates activation.[2][12]
Presence of Moisture Grignard reagents are highly reactive towards protic compounds like water. Any moisture in the glassware or solvent will quench the reagent as it forms.[14]Rigorous Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[3][4] Use freshly opened anhydrous solvents or solvents that have been appropriately dried.[3]
Low Purity of Starting Materials Impurities in the 2-bromo-1-butene or magnesium can inhibit the reaction.Use high-purity starting materials. If necessary, purify the 2-bromo-1-butene by distillation.
Problem 2: Low Yield of Grignard Reagent and Formation of Wurtz Coupling Product

Symptoms:

  • Lower than expected concentration of the Grignard reagent as determined by titration.

  • Isolation of a significant amount of 3,4-dimethyl-1,5-hexadiene.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Wurtz Coupling The formed butenylmagnesium bromide acts as a nucleophile and reacts with the unreacted 2-bromo-1-butene in an SN2-like fashion.[15][16]Slow Addition of Alkyl Halide: Add the solution of 2-bromo-1-butene in your chosen ethereal solvent dropwise to the magnesium suspension. This ensures a low concentration of the alkyl halide in the reaction mixture, minimizing the bimolecular side reaction.[3][5]
High Reaction Temperature Elevated temperatures can accelerate the rate of Wurtz coupling.[17]Temperature Control: Maintain a gentle reflux during the addition of the alkyl halide. If the reaction becomes too vigorous, cool the flask in an ice bath. Once the initial exothermic reaction subsides, the reaction can be stirred at room temperature to ensure completion.[5]
Visualizing Reaction Pathways

The following diagram illustrates the desired Grignard formation pathway versus the competing Wurtz coupling side reaction.

G Start 2-Bromo-1-butene + Mg Grignard Butenylmagnesium Bromide (Desired Product) Start->Grignard ReactantPool 2-Bromo-1-butene (in solution) Grignard->ReactantPool Wurtz 3,4-Dimethyl-1,5-hexadiene (Wurtz Product) ReactantPool->Wurtz

Caption: Desired Grignard formation vs. Wurtz coupling.

III. Experimental Protocols

Protocol 1: Formation of 2-Buten-2-ylmagnesium Bromide

Note: This procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.[4]

Materials:

  • Magnesium turnings

  • 2-Bromo-1-butene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble the dry glassware. Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flask.

  • Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple vapor coats the magnesium turnings.[12] Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous THF to just cover the activated magnesium. Prepare a solution of 2-bromo-1-butene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the 2-bromo-1-butene solution to the magnesium suspension.[12]

  • Grignard Reagent Formation: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle refluxing, and the solution turning cloudy.[12][17] If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining 2-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to minimize Wurtz coupling.[5]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish solution is your Grignard reagent.[12]

Protocol 2: Titration of the Grignard Reagent

It is highly recommended to determine the concentration of your freshly prepared Grignard reagent before use in subsequent reactions.[3]

Materials:

  • Anhydrous iodine (I₂)

  • Anhydrous diethyl ether or THF

  • Dry glassware (e.g., small flask, syringe)

Procedure:

  • Accurately weigh a small amount of iodine into a dry flask under an inert atmosphere.

  • Dissolve the iodine in anhydrous diethyl ether or THF.

  • Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously until the brown color of the iodine disappears.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the Grignard reaction of 2-bromo-1-butene.

G Start Start Grignard Reaction CheckInitiation Does the reaction initiate? Start->CheckInitiation InitiationSuccess Reaction Initiates CheckInitiation->InitiationSuccess Yes NoInitiation No Initiation CheckInitiation->NoInitiation No CheckYield Is the yield low? InitiationSuccess->CheckYield ActivateMg Activate Mg: - Crush turnings - Add I₂ or C₂H₄Br₂ NoInitiation->ActivateMg CheckAnhydrous Ensure anhydrous conditions: - Flame-dry glassware - Use dry solvents NoInitiation->CheckAnhydrous ActivateMg->Start Retry CheckAnhydrous->Start Retry GoodYield Proceed with reaction CheckYield->GoodYield No LowYield Low Yield CheckYield->LowYield Yes SlowAddition Slow dropwise addition of 2-bromo-1-butene LowYield->SlowAddition ControlTemp Control temperature (maintain gentle reflux) LowYield->ControlTemp SlowAddition->InitiationSuccess Implement & Monitor ControlTemp->InitiationSuccess Implement & Monitor

Caption: Troubleshooting workflow for 2-bromo-1-butene Grignard reactions.

By carefully controlling reaction conditions, particularly through meticulous drying of apparatus and slow addition of the halide, the formation of butenylmagnesium bromide can be optimized, paving the way for its successful application in your synthetic endeavors.

IV. References

  • Beta-hydride elimination. (n.d.). chemeurope.com. Retrieved January 17, 2026, from [Link]

  • β-Elimination Reactions. (2021, August 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Grignard reagents and BHE. (2011, August 10). Reddit. Retrieved January 17, 2026, from [Link]

  • Beta-Hydride elimination. (n.d.). EPFL Graph Search. Retrieved January 17, 2026, from [Link]

  • β-Hydride elimination. (2022, November 19). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Grignard Reagents. (2013, September 25). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 17, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • The Grignard Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • Wurtz reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Vinylic grignard reagent composition. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. (2022, December 9). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Reaction between grignard reagent with vinyl chloride. (n.d.). Filo. Retrieved January 17, 2026, from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wurtz reaction. (2023, December 11). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Prevalence of cis-addition products in the reaction of the butenyl Grignard reagent with sterically hindered ketones. (1969, May 1). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Addition of 1-bromobut-2-ene to magnesium metal in dry ether resu... (n.d.). Pearson. Retrieved January 17, 2026, from [Link]

  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. (2018, March 21). PMC. Retrieved January 17, 2026, from [Link]

  • Grignard Reaction Mechanisms. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. (2020, October 31). YouTube. Retrieved January 17, 2026, from [Link]

  • Reactions of the Butenyl Grignard Reagent. (1948). Google Books. Retrieved January 17, 2026, from

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the... (n.d.). Homework.Study.com. Retrieved January 17, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Alcohols from Carbonyl Compounds: Grignard Reagents. (2021, August 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in "1-Butene, 2-bromo-" Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of 2-bromo-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion and other undesirable outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the inherent challenges of using 2-bromo-1-butene in Suzuki couplings?

2-bromo-1-butene is a vinyl bromide. While generally more reactive than vinyl chlorides, vinyl bromides can still present challenges compared to their iodide counterparts. The primary hurdle is the oxidative addition step to the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1] The strength of the Carbon-Bromine (C-Br) bond requires a sufficiently electron-rich and active palladium catalyst to proceed efficiently. Additionally, like other vinyl halides, 2-bromo-1-butene can be prone to side reactions if the reaction conditions are not carefully optimized.

Q2: Should I use a boronic acid or a boronate ester as the coupling partner?

The choice between a boronic acid and its corresponding ester (e.g., a pinacol ester) involves a trade-off between reactivity and stability.[2]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times.[2] However, they are more susceptible to decomposition, particularly protodeboronation (loss of the boron group), especially under aqueous basic conditions.[3] This can be a significant issue with vinylboronic acids.

  • Boronate Esters (e.g., Pinacol Esters): Offer significantly greater stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[2][4][5] While their transmetalation can be slower, modern catalyst systems have largely overcome this limitation.[4][6] For consistency and reproducibility, especially on a larger scale, using a stable boronate ester is often recommended.

Q3: What is the role of the base, and how critical is its selection?

The base is crucial and serves multiple roles in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[7] The choice and strength of the base can significantly impact reaction yield and profile. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[8] For vinyl bromide couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[9]

In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter when your 2-bromo-1-butene Suzuki coupling results in low conversion.

Problem: My reaction shows very little or no conversion of the starting material.

This is the most common issue and can be traced back to several fundamental factors. Let's diagnose them systematically.

Causality Workflow: Diagnosing No Conversion

G Start Low/No Conversion Catalyst Is the Catalyst Active? Start->Catalyst Inert Is the Atmosphere Inert? Catalyst->Inert Yes Sol_Catalyst Solution: Use fresh Pd source/ligand. Ensure proper precatalyst activation. Catalyst->Sol_Catalyst No Reagents Are Reagents Pure? Inert->Reagents Yes Sol_Inert Solution: Improve degassing technique. Use Schlenk line or glovebox. Inert->Sol_Inert No Conditions Are Conditions Optimal? Reagents->Conditions Yes Sol_Reagents Solution: Purify starting materials. Check boronic acid/ester for decomposition. Reagents->Sol_Reagents No Sol_Conditions Solution: Optimize Base/Solvent/Temp. Screen different ligands. Conditions->Sol_Conditions No

Caption: Troubleshooting workflow for low or no conversion.

1. Is your Palladium Catalyst Active?
  • The "Why": The catalytic cycle relies on a Pd(0) species to initiate oxidative addition.[10] Many common palladium sources, like Pd(OAc)₂, are Pd(II) and must be reduced in situ to the active Pd(0) state. Phosphine ligands not only stabilize the Pd(0) center but also facilitate this reduction. If the catalyst is old, has been exposed to air, or the ligand is oxidized, the concentration of active Pd(0) will be too low to sustain catalysis.

  • What to Do:

    • Use a Pd(0) Precatalyst: Start with a reliable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Check Your Ligand: Phosphine ligands, especially bulky, electron-rich ones like P(t-Bu)₃, are prone to oxidation.[11] Use fresh ligand from a reputable supplier, and handle it under an inert atmosphere.

    • Ensure Proper Stoichiometry: For Pd(II) sources like Pd(OAc)₂, a Pd:Ligand ratio of 1:2 to 1:4 is typically required to ensure reduction and stabilization.

2. Is Your Reaction Environment Truly Inert?
  • The "Why": Oxygen is detrimental to the Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and oxidize the phosphine ligands. Furthermore, the presence of oxygen is known to promote the unwanted homocoupling of the boronic acid/ester coupling partner.[10][12]

  • What to Do:

    • Degas Thoroughly: Your solvent must be rigorously degassed. The most effective method is "freeze-pump-thaw" (at least three cycles). Alternatively, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.

    • Use Proper Technique: Employ Schlenk line techniques or conduct the reaction in a glovebox to maintain an inert atmosphere throughout the setup and reaction time.

3. Are Your Reagents and Solvents Pure and Dry?
  • The "Why": Water content can be a double-edged sword. While a small amount of water can be beneficial or even necessary for the hydrolysis of some boronate esters and for dissolving certain inorganic bases, excess water can promote protodeboronation of the boronic acid.[13][14] Impurities in the 2-bromo-1-butene or the boronic acid can act as catalyst poisons.

  • What to Do:

    • Use Anhydrous Solvents: Start with freshly distilled or commercially available anhydrous solvents.

    • Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers.[4] While often still reactive, the stoichiometry can be affected. If in doubt, use a freshly opened bottle or a more stable boronate ester.

    • Purify the Halide: If the quality of your 2-bromo-1-butene is questionable, consider passing it through a short plug of neutral alumina to remove acidic impurities.

Problem: My reaction stalls at ~50% conversion, or the yield is consistently moderate.

If the reaction starts but fails to reach completion, the issue often lies with catalyst stability or suboptimal reaction parameters.

1. Catalyst System Optimization

The combination of palladium source and ligand is paramount for coupling a moderately reactive vinyl bromide.

  • The "Why": The ligand influences both the rate of oxidative addition and reductive elimination.[8] For a C(sp²)-Br bond, a ligand that is both bulky and electron-donating is often required to promote the oxidative addition step.[15]

  • Recommended Catalyst Systems for Vinyl Bromides:

Catalyst SystemLigand TypeKey Advantages
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A reliable, all-in-one Pd(0) catalyst. Good starting point.
Pd(OAc)₂ / XPhos Buchwald-type biarylphosphineVery bulky and electron-rich; excellent for challenging couplings.[9]
Pd₂(dba)₃ / P(t-Bu)₃ TrialkylphosphineHighly electron-donating; effective for less reactive halides.[11]
Pd(dppf)Cl₂ Ferrocene-based phosphineRobust and thermally stable catalyst.[16]
  • What to Do: If a standard catalyst like Pd(PPh₃)₄ is giving low yields, screen a more advanced system. A combination of Pd(OAc)₂ with a ligand like XPhos or SPhos is a powerful alternative.

2. Re-evaluating Your Base and Solvent
  • The "Why": The base and solvent are interconnected. The base must be sufficiently soluble and strong enough to activate the boronic acid, but not so strong that it causes degradation of the starting materials or catalyst. The solvent dictates the solubility of all components and the reaction temperature.

  • Solvent and Base Combinations:

SolventRecommended BasesTemperature Range (°C)Notes
Dioxane / Water K₃PO₄, K₂CO₃80 - 100A very common and robust system.[9]
Toluene / Water K₂CO₃, Cs₂CO₃80 - 110Good for higher temperatures.
THF / Water K₃PO₄, NaOH60 - 66 (reflux)Lower boiling point, suitable for heat-sensitive substrates.[17]
DMF K₂CO₃, Cs₂CO₃80 - 120Aprotic polar solvent, can be useful but harder to remove.
  • What to Do: If you are using a weak base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure a small amount of water is present if using a boronate ester to facilitate hydrolysis, if necessary for your specific system.[6]

Minimizing Common Side Reactions

Low conversion can also be a result of your starting materials being consumed by alternative reaction pathways.

Suzuki-Miyaura Side Reactions dot

G cluster_main Desired Suzuki Coupling cluster_side Common Side Reactions 2-Bromo-1-Butene 2-Bromo-1-Butene Desired Product Desired Product 2-Bromo-1-Butene->Desired Product + R-B(OR)2 [Pd Catalyst, Base] R-B(OR)2_side R-B(OR)2 2-Bromo-1-Butene_side 2-Bromo-1-Butene

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 2-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 2-bromo-1-butene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Introduction to the Challenge: The Pervasiveness of Homocoupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] However, a persistent side reaction that often plagues these transformations is homocoupling, the unwanted dimerization of the coupling partners. In the context of reactions with 2-bromo-1-butene, this can lead to the formation of 3,4-dimethyl-1,5-hexadiene from the organometallic reagent or other dimeric byproducts, reducing the yield of the desired cross-coupled product and complicating purification. This guide will provide a structured approach to diagnosing and minimizing homocoupling in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in my cross-coupling reaction?

A1: The primary cause of homocoupling often stems from two main pathways:

  • Oxygen-Induced Catalyst Oxidation: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[3][4]

  • Side Reactions of the Organometallic Reagent: Some organometallic reagents are inherently prone to homocoupling, especially in the presence of certain catalysts or conditions. For instance, in Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes (Glaser-Hay coupling).[5][6] In Stille couplings, two equivalents of the organostannane can react with the Pd(II) precatalyst to yield a homocoupled product.[7]

Q2: I'm seeing significant homocoupling in my Suzuki-Miyaura reaction with a butenylboronic ester. What's the first thing I should check?

A2: The most critical factor to address is the rigorous exclusion of oxygen.[3] Ensure that your solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2][8] A simple nitrogen sparge might not be sufficient; for highly sensitive reactions, freeze-pump-thaw cycles are recommended.[2]

Q3: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?

A3: Absolutely. The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired reductive elimination step to form the cross-coupled product over side reactions like homocoupling.[2][9] For challenging substrates like vinyl bromides, these advanced ligands are often necessary to achieve high selectivity.[10]

Q4: I'm performing a Sonogashira coupling and observing a lot of the alkyne dimer. What can I do?

A4: The homocoupling of terminal alkynes in Sonogashira reactions is a well-known side reaction, often referred to as Glaser coupling.[11] To minimize this, consider the following:

  • Copper-Free Conditions: The copper(I) cocatalyst is often the main culprit.[6] Numerous copper-free Sonogashira protocols have been developed and can be highly effective in eliminating this side reaction.[5][11]

  • Ligand Selection: The use of specific ligands can also suppress homocoupling.[12]

  • Slow Addition: Slowly adding the alkyne to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Q5: Does the reaction temperature affect homocoupling?

A5: Yes, temperature can be a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions, including homocoupling.[9] If you are observing significant byproduct formation, lowering the reaction temperature may be beneficial. However, this needs to be balanced with achieving a reasonable reaction rate for the cross-coupling.

Troubleshooting Guides

This section provides a more in-depth, problem-solution approach to specific issues you might encounter.

Scenario 1: High Levels of Homocoupled Byproduct Detected by GC-MS or LC-MS

Problem: Your analysis shows a significant peak corresponding to the dimer of your organometallic partner.

Troubleshooting Workflow

G A Pd(0)L_n B Oxidative Addition (R-X) A->B Slow for vinyl bromides H Catalyst Deactivation A->H C R-Pd(II)-X(L_n) B->C D Transmetalation (R'-M) C->D Base critical for Suzuki C->H E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F Favored by bulky, e--rich ligands E->H F->A Regenerates Catalyst G R-R' F->G

Caption: Simplified catalytic cycle for cross-coupling.

Troubleshooting Steps
  • Re-evaluate the Catalyst System: 2-Bromo-1-butene is a vinyl bromide, which can be less reactive than the corresponding iodide in the oxidative addition step. [10]If your reaction is stalling, it may be due to a slow oxidative addition. Using a more active catalyst system with bulky, electron-rich ligands is often the solution. [10]

  • Check the Quality of Your Reagents:

    • Organometallic Reagent: Boronic acids can degrade over time through protodeboronation. [4][10]Using freshly prepared or purified boronic acid, or switching to a more stable boronic ester (e.g., a pinacol ester), can improve results. [4][10]For organozinc reagents in Negishi coupling, ensure they are freshly prepared and transferred under strictly anaerobic conditions.

    • Base: In Suzuki reactions, the base is critical. [9]Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is of good quality (anhydrous and finely powdered). [9][10]

  • Solvent Effects: The choice of solvent can significantly impact the reaction. A solvent system that solubilizes all components is ideal. For Suzuki reactions, a mixture of an organic solvent (like dioxane or toluene) and water is often used. [8][9]

Experimental Protocols

Protocol 1: Rigorous Degassing of Solvents using Freeze-Pump-Thaw

This protocol is highly effective for removing dissolved gases from reaction solvents. [2]

  • Place the solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, apply a high vacuum to the flask for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices for minimizing homocoupling.

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the arylboronic acid or ester (1.2 equivalents), the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed Buchwald pre-catalyst, 1-2 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Reagent Addition: Add the rigorously degassed solvent (e.g., a toluene/water mixture). [8]Then, add the 2-bromo-1-butene (1.0 equivalent).

  • Degassing the Mixture: Bubble argon through the solution for 15-20 minutes. [8]4. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Stille reaction - Wikipedia. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Retrieved from [Link]

  • Stille Coupling | NROChemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchGate. Retrieved from [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. Retrieved from [Link]

  • Stille Coupling | OpenOChem Learn. Retrieved from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Retrieved from [Link]

  • sonogashira coupling - Organic Chemistry Portal - Literature. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Retrieved from [Link]

  • Reasons for stalling of a Negishi coupling? : r/Chempros - Reddit. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. Retrieved from [Link]

  • Negishi Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. Retrieved from [Link]

Sources

"1-Butene, 2-bromo-" decomposition signs and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1-butene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-bromo-1-butene (CAS No. 23074-36-4). It addresses common challenges related to the compound's stability, offering troubleshooting advice and preventative protocols to ensure experimental success and safety.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section addresses specific issues that may arise during the handling and use of 2-bromo-1-butene, linking them to potential decomposition and providing actionable solutions.

Issue 1: My reaction is yielding unexpected byproducts or failing completely. Could the 2-bromo-1-butene be the cause?

Answer: Yes, degraded 2-bromo-1-butene is a common cause of reaction failure. The presence of impurities can interfere with catalysts, alter reaction pathways, or consume reagents.

  • Potential Cause 1: Acidic Impurities. Over time, 2-bromo-1-butene can slowly eliminate hydrogen bromide (HBr), especially when exposed to moisture or light. This acidic impurity can neutralize basic reagents or catalyze unwanted side reactions.

  • Potential Cause 2: Oxidative Degradation. Exposure to air can lead to the formation of various oxygenated byproducts. Bromoalkenes can undergo oxidative hydrolysis, potentially forming α-bromoketones or other related species that can complicate reaction outcomes.[1][2]

  • Potential Cause 3: Polymerization. As a vinyl halide, 2-bromo-1-butene can be susceptible to radical-initiated polymerization, especially if stabilizers are depleted. This reduces the concentration of the active monomer and introduces polymeric material into your reaction.

Recommended Actions:

  • Assess Purity: Before use, analyze a small aliquot of the reagent by Gas Chromatography (GC) or ¹H NMR to confirm its identity and purity. Look for peaks corresponding to isomers, oxidation products, or a broad baseline signal indicative of polymer.

  • Neutralize and Wash: If acidic impurities are suspected, purify the reagent by washing it with a mild base. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Purify by Distillation: For non-polymeric impurities, fractional distillation can be effective. However, exercise caution, as heating can accelerate decomposition. Distillation should be performed under reduced pressure and moderate temperatures.[3]

Issue 2: The 2-bromo-1-butene in my bottle has changed color from colorless to pale yellow/brown. Is it still usable?

Answer: A color change is a primary visual indicator of decomposition and should be taken seriously.

  • Causality: The formation of color is often due to the creation of conjugated systems or minor impurities resulting from oxidation or elimination reactions. While a very pale yellow tint might indicate minimal degradation, a noticeable yellow or brown color suggests significant impurity levels.

  • Risk Assessment: Using discolored reagent without purification is not recommended. The impurities causing the color are likely to be reactive and will negatively impact your experiment.

Recommended Actions:

  • Visual Workflow: Follow the decision-making workflow below to assess the reagent's quality.

  • Purification: If the discoloration is minor, purification via washing and distillation may salvage the material.[4]

  • Safe Disposal: If the material is dark brown, contains precipitates, or if purification is not feasible, it should be disposed of as hazardous waste according to your institution's guidelines.

Reagent Quality Assessment Workflow

This diagram outlines the decision-making process when assessing the quality of your 2-bromo-1-butene.

G A Start: Assess 2-Bromo-1-butene B Visual Inspection: Is the liquid clear and colorless? A->B C Yes B->C  Clear D No (Discolored/Cloudy) B->D  Not Clear E Analytical Check (GC/NMR): Purity >96%? C->E I Purify Before Use: - Wash with NaHCO3 - Dry (MgSO4) - Distill under vacuum D->I F Yes E->F  Purity OK G No E->G  Impure H Proceed with Experiment F->H G->I J Re-analyze purity after purification I->J K Discard Reagent (Follow safety protocols) I->K If purification fails J->E G cluster_0 2-Bromo-1-butene cluster_1 Initiators (Light, Heat, Radicals) cluster_2 Air (O2), H2O cluster_3 Heat, Moisture A CH2=C(Br)CH2CH3 B Polymerization A->B C Oxidative Hydrolysis (e.g., α-Bromoketones) A->C D HBr Elimination A->D

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Technical Support Center: Improving Stereoselectivity in Heck Reactions with 2-Bromo-1-Butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers facing challenges with the stereoselective Heck coupling of 2-bromo-1-butene. This guide provides expert-driven FAQs, in-depth troubleshooting protocols, and mechanistic insights to help you systematically diagnose and resolve issues of low E/Z selectivity in your reactions. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a robust framework for future optimizations.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing a poor E/Z ratio in our Heck reaction between 2-bromo-1-butene and an aryl halide. What are the most critical factors controlling the stereochemical outcome?

The stereoselectivity of the Heck reaction is a complex function of several interacting parameters, but the outcome is primarily dictated by the transition state energies of the migratory insertion and β-hydride elimination steps.[1][2] The key factors to consider are:

  • Ligand Choice: This is arguably the most influential variable. The steric bulk and electronic properties of the phosphine ligand coordinated to the palladium center directly influence the regioselectivity of alkene insertion and the subsequent conformation leading to β-hydride elimination.[3] Bulky, electron-rich ligands are often employed to enhance selectivity.[4]

  • Reaction Temperature: High temperatures can provide enough energy to overcome the barrier for isomerization of the desired product or intermediates, leading to a loss of stereoselectivity.[5][6] Running the reaction at the lowest effective temperature is a standard strategy to improve selectivity.

  • Base and Solvent System: The base is essential for regenerating the active Pd(0) catalyst at the end of the cycle.[7][8] The choice of base and solvent can affect reaction kinetics, the stability of intermediates, and the overall catalytic turnover, which indirectly impacts selectivity.[9][10] For instance, polar aprotic solvents like DMF or acetonitrile are commonly used.[10][11]

Q2: Does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) have a significant impact on stereoselectivity?

While the ligand has a more direct role in dictating stereochemistry, the palladium precursor is crucial for the formation of the active Pd(0) catalyst.[12] Using a precursor like Pd(OAc)₂ requires an in situ reduction to Pd(0), a step that can be mediated by phosphine ligands.[12] In contrast, a precursor like Pd(PPh₃)₄ is already in the Pd(0) state. Inconsistent catalyst activation can lead to irreproducible results.[13] For maximum consistency, using a well-defined pre-catalyst or ensuring complete and clean activation is vital, though the ligand itself remains the primary director of selectivity once the catalytic cycle is initiated.

Q3: Our lab is struggling with poor reproducibility for this reaction. What are the common culprits?

Reproducibility issues in palladium-catalyzed reactions are common and typically trace back to a few key experimental variables:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state, leading to catalyst deactivation and the formation of palladium black.[4][13] Rigorous degassing of solvents and maintaining a strict inert atmosphere (argon or nitrogen) are critical.

  • Reagent Purity: The purity of all components—2-bromo-1-butene, the coupling partner, the solvent, and the base—is paramount. Trace impurities can act as catalyst poisons. Using freshly distilled, anhydrous solvents is highly recommended.[13]

  • Catalyst Loading and Homogeneity: At low catalyst loadings, even minor variations in weighing or localized concentration gradients due to inefficient stirring can lead to significant differences in reaction outcomes. Ensure vigorous and consistent stirring throughout the reaction.

Section 2: Troubleshooting Guide for Low E/Z Selectivity

This section provides a structured, methodical approach to diagnosing and resolving poor stereoselectivity in your Heck reaction.

Initial Diagnostic Workflow

Before undertaking extensive optimization, it is crucial to confirm the fundamental success of the reaction. This workflow helps prioritize your efforts.

G A Problem: Low E/Z Selectivity B Step 1: Analyze Current Protocol - Ligand & Pd Source - Base & Solvent - Temperature & Time A->B C Is total conversion >80%? B->C F Identify Byproducts (GC-MS/LC-MS) - Isomerized starting material? - Homocoupling? Dehalogenation? B->F D Optimize for Conversion First - Increase temperature moderately - Increase catalyst loading - Screen alternative bases C->D No E Proceed to Selectivity Optimization C->E Yes D->E

Caption: A systematic workflow for initial troubleshooting of low stereoselectivity.

Protocol 1: Systematic Ligand Screening

The choice of ligand is the most powerful tool for influencing the stereochemical outcome of the Heck reaction.[14][15] A systematic screening process is the most effective way to identify a suitable candidate for your specific substrate pairing.

Objective: To identify a phosphine ligand that maximizes the ratio of the desired stereoisomer.

Experimental Procedure:

  • Setup: In a glovebox or using a Schlenk line, prepare a parallel set of oven-dried reaction tubes, each with a stir bar.

  • Catalyst Preparation: In each tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand to be screened (e.g., 4 mol%).

  • Reagent Addition: To each tube, add the solvent (e.g., anhydrous DMF), the base (e.g., triethylamine, 2.0 eq.), 2-bromo-1-butene (1.0 eq.), and your coupling partner (e.g., styrene, 1.2 eq.).[11]

  • Reaction: Seal the tubes and place them in a pre-heated aluminum block on a stirrer plate. Run the reaction at a consistent temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute it, and analyze by GC-MS or ¹H NMR to determine the conversion of starting material and the E/Z product ratio.

Table 1: Illustrative Ligand Screening Data

LigandLigand TypeKey FeatureE/Z Ratio (Illustrative)Conversion (%)
PPh₃MonodentateStandard, baseline4:195
P(o-tolyl)₃MonodentateIncreased steric bulk9:192
P(t-Bu)₃MonodentateVery bulky, electron-rich15:185
dppfBidentateWide bite angle7:198
XPhosBiarylphosphineBulky, electron-rich>20:196

Note: This data is for illustrative purposes. Optimal results are substrate-dependent.

Protocol 2: Fine-Tuning Reaction Parameters

Once a lead ligand is identified, further optimization of temperature, base, and solvent can provide significant improvements in selectivity.

Parameter Optimization Flow:

G A Lead Ligand Identified (e.g., XPhos) B Vary Temperature (e.g., 100°C, 80°C, 60°C) Goal: Find lowest temp for full conversion A->B C Screen Base Type - Organic (e.g., NEt₃, DIPEA) - Inorganic (e.g., K₂CO₃, Cs₂CO₃) B->C D Evaluate Solvent Polarity - Polar Aprotic (DMF, MeCN) - Nonpolar (Toluene, Dioxane) C->D E Final Optimized Conditions D->E

Caption: A sequential process for optimizing reaction parameters post-ligand screening.

Detailed Considerations:

  • Temperature: Begin with the temperature from your successful screening and run reactions at 10-20 °C increments lower. Lower temperatures often disfavor side reactions and potential product isomerization, enhancing selectivity.[5][6]

  • Base: The choice of base can be critical. Organic amines like triethylamine are common, but sometimes a weaker, heterogeneous inorganic base like potassium carbonate (K₂CO₃) can lead to cleaner reactions and improved selectivity by altering the rate of catalyst regeneration.[10]

  • Solvent: While polar aprotic solvents like DMF and acetonitrile are standard, switching to a less polar solvent like toluene can sometimes alter the reaction pathway favorably, especially if cationic intermediates are involved.

Section 3: Mechanistic Rationale

The stereochemical outcome of the Heck reaction is determined by a sequence of well-defined steps.[5][7]

  • Oxidative Addition: The vinyl halide (2-bromo-1-butene) adds to the Pd(0) center to form a Pd(II) complex.

  • Migratory Insertion: The alkene coupling partner coordinates to the palladium and inserts into the Pd-vinyl bond. This step is often stereochemistry-determining. The steric environment created by the ligands dictates how the alkene approaches and inserts, favoring a transition state that minimizes steric clashes.[1][12]

  • β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the new C=C double bond and a palladium-hydride species. Syn-elimination is strongly preferred, and rotation around the C-C bond prior to elimination determines the final E/Z geometry. Bulky ligands can restrict this rotation, locking in a specific conformation and leading to high selectivity.[7]

  • Reductive Elimination: The base removes HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[11]

By carefully selecting ligands and conditions, you can influence the transition state energies of these steps to favor one stereochemical pathway over others.

References

  • Sigman, M. S., & Werner, E. W. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(5), 1149-1157. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Werner, E. W., & Sigman, M. S. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. PMC - NIH. [Link]

  • Sathee NEET. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • American Chemical Society. (2025). Understanding stereoselectivity of Heck cross-coupling reactions under mechanochemical conditions. ACS Fall 2025. [Link]

  • Gevorgyan, V., et al. (2017). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC - NIH. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Xiao, J., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. Retrieved from [Link]

  • Carretero, J. C., & Arrayás, R. G. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]

  • Engle, K. M., & Watson, D. A. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2021). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. [Link]

  • ChemRxiv. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of but-1-en-2-ylmagnesium bromide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Grignard reagents, specifically focusing on the challenges associated with the formation of but-1-en-2-ylmagnesium bromide from 2-bromo-1-butene. The inherent exothermicity of this reaction necessitates meticulous control to ensure safety, maximize yield, and prevent the formation of undesirable byproducts. This document provides in-depth troubleshooting advice, a detailed experimental protocol, and best practices derived from extensive field experience.

Understanding the Core Challenges

The formation of a Grignard reagent from a vinylic halide like 2-bromo-1-butene involves the insertion of magnesium into the carbon-bromine bond. This process is highly exothermic and can be challenging to control for several reasons:

  • Induction Period: Grignard reactions are notorious for having an unpredictable induction period, a delay before the reaction initiates.[1] This can lead to a dangerous accumulation of the unreacted alkyl halide. When the reaction finally starts, the large amount of substrate can react almost instantaneously, causing a violent exotherm that can overwhelm the cooling capacity of the system.

  • Passivated Magnesium Surface: Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide, which prevents the reaction from starting.[2] This oxide layer must be removed or bypassed for the reaction to initiate.

  • Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent acts as a nucleophile and attacks a molecule of unreacted 2-bromo-1-butene.[3] This leads to the formation of a dimer and reduces the yield of the desired Grignard reagent. This side reaction is also exothermic and contributes to the overall heat generation.

This guide will address these challenges in a practical, question-and-answer format to help you navigate the intricacies of this reaction safely and effectively.

Troubleshooting Guide & FAQs

Q1: My Grignard reaction with 2-bromo-1-butene won't start. I've added a portion of my halide, but there's no sign of a reaction. What should I do?

A1: This is a common and potentially hazardous situation due to the accumulation of unreacted 2-bromo-1-butene. The primary cause is often a passivated magnesium surface or the presence of trace amounts of moisture.

Immediate Actions:

  • STOP ADDING THE HALIDE: Do not add any more 2-bromo-1-butene solution until the reaction has been successfully initiated.

  • Gentle Warming: Cautiously warm the flask with a heat gun or in a warm water bath. Be prepared to immediately apply cooling (e.g., an ice bath) if the reaction initiates vigorously.[4]

  • Chemical Activation: If gentle warming is ineffective, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine's purple color or the evolution of ethylene gas from 1,2-dibromoethane indicates the activation of the magnesium surface.

  • Mechanical Activation: Carefully crush a few pieces of the magnesium turnings against the side of the flask with a dry glass stirring rod. This will expose a fresh, unpassivated surface.

  • Sonication: If available, placing the reaction flask in an ultrasonic bath can be a very effective method for initiating stubborn Grignard reactions.[1]

Causality: The passivating MgO layer on the magnesium turnings presents a kinetic barrier to the reaction.[5] The activators work by chemically etching this layer (iodine, 1,2-dibromoethane) or physically disrupting it (crushing, sonication), exposing the reactive magnesium metal to the 2-bromo-1-butene.

Q2: The reaction initiated, but it is extremely vigorous, and the solvent is refluxing violently. How can I regain control?

A2: A runaway exotherm is a serious safety concern. The goal is to rapidly remove heat from the system.

Immediate Actions:

  • Stop Halide Addition: Immediately cease the addition of the 2-bromo-1-butene solution.

  • Intensive Cooling: Immerse the reaction flask in a pre-prepared ice-water or dry ice/acetone bath to rapidly lower the internal temperature.[1]

  • Ensure Efficient Condensation: Verify that your reflux condenser is operating efficiently with a sufficient flow of cold water to prevent the loss of solvent vapors.

Preventative Measures for Future Experiments:

  • Slower Addition Rate: The rate of addition of the alkyl halide is directly proportional to the rate of heat generation. A slower, controlled addition is crucial.

  • Dilution: Increasing the solvent volume can help to better dissipate the heat generated.

  • Lower Initial Temperature: Starting the addition at a lower temperature (e.g., 0 °C) can provide a larger thermal buffer.

Q3: My Grignard reaction produced a low yield of the desired product and a significant amount of a higher boiling point byproduct. What is happening?

A3: This is a classic sign of Wurtz coupling.[3] This side reaction involves the coupling of the formed but-1-en-2-ylmagnesium bromide with unreacted 2-bromo-1-butene to produce a dimer.

Strategies to Minimize Wurtz Coupling:

  • Slow and Controlled Addition: This is the most critical factor. Maintaining a low concentration of unreacted 2-bromo-1-butene in the reaction mixture minimizes the probability of it encountering the formed Grignard reagent.[6]

  • Maintain Gentle Reflux: While some heat is necessary, excessive temperatures can favor the Wurtz coupling reaction. A gentle, self-sustaining reflux is ideal.

  • Efficient Stirring: Good agitation ensures that the 2-bromo-1-butene reacts quickly at the magnesium surface, rather than accumulating in the solution where it can react with the Grignard product.

ParameterRecommendation for High YieldRationale
Addition Rate Slow, dropwise additionMinimizes concentration of unreacted halide, reducing Wurtz coupling.[6]
Temperature Maintain gentle refluxBalances reaction rate with minimizing side reactions.
Stirring Efficient and continuousPromotes reaction at the Mg surface and improves heat dissipation.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are crucial for stabilizing the Grignard reagent.[4]

Experimental Protocol: Controlled Synthesis of but-1-en-2-ylmagnesium bromide

This protocol emphasizes safety and control over the exothermic reaction.

Materials:

  • Magnesium turnings

  • 2-Bromo-1-butene (ensure it is dry and peroxide-free)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane

  • Nitrogen or Argon gas supply for inert atmosphere

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while hot under a positive pressure of inert gas. Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask.

  • Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed coating the magnesium turnings. Allow the flask to cool completely to room temperature.

  • Initial Solvent Addition: Add enough anhydrous THF to just cover the magnesium turnings.

  • Preparation of Halide Solution: In the dropping funnel, prepare a solution of 2-bromo-1-butene (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 5-10%) of the 2-bromo-1-butene solution to the stirred magnesium suspension. The reaction should initiate within a few minutes, as evidenced by gentle bubbling, a cloudy appearance, and a slight temperature increase. If no initiation is observed, refer to the troubleshooting guide in Q1.

  • Controlled Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining 2-bromo-1-butene solution. The rate of addition should be carefully controlled to maintain a gentle, steady reflux. Use the ice-water bath as needed to modulate the reaction temperature.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish-brown solution is the but-1-en-2-ylmagnesium bromide reagent.

  • Quantification (Recommended): Before use, it is highly recommended to determine the concentration of the Grignard reagent via titration. A common method involves titration against a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.[4]

Visualization of Troubleshooting Workflow

Grignard_Troubleshooting start Start Grignard Formation add_halide Add ~10% of 2-bromo-1-butene start->add_halide observe Observe for Initiation (Bubbling, Cloudiness, Exotherm) add_halide->observe initiation_success Initiation Successful observe->initiation_success Yes initiation_fail No Initiation observe->initiation_fail No slow_addition Slowly Add Remaining 2-bromo-1-butene initiation_success->slow_addition troubleshoot_initiation Troubleshoot Initiation: 1. Stop Halide Addition 2. Gentle Warming 3. Add Activator (I2) 4. Mechanical Agitation initiation_fail->troubleshoot_initiation troubleshoot_initiation->observe Re-evaluate monitor_exotherm Monitor Exotherm slow_addition->monitor_exotherm controlled_exotherm Exotherm Controlled (Gentle Reflux) monitor_exotherm->controlled_exotherm Controlled runaway_exotherm Runaway Exotherm (Violent Reflux) monitor_exotherm->runaway_exotherm Uncontrolled complete_reaction Complete Addition & Stir for 1-2h controlled_exotherm->complete_reaction control_exotherm Control Measures: 1. Stop Addition 2. Immerse in Ice Bath 3. Check Condenser runaway_exotherm->control_exotherm control_exotherm->monitor_exotherm Re-evaluate final_product Grignard Reagent (but-1-en-2-ylmagnesium bromide) complete_reaction->final_product

Caption: Troubleshooting workflow for exothermic Grignard reactions.

References

  • López-Sánchez, J. A., et al. (2009). The Grignard Reaction. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-44). Elsevier.
  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard reagents. CRC press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • PubChem. (n.d.). (1-Buten-2-yl)magnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butenyl magnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wurtz Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Green Chemistry, 17(5), 2959-2967.
  • The Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Which method is the best to conduct the Grignard reaction? (2022, August 6). Reddit. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • M. S. Kharasch and O. Reinmuth, Grignard Reactions of Nonmetallic Substances, Prentice-Hall, Inc., New York, 1954.
  • Grignard Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

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Removal of acidic impurities from "1-Butene, 2-bromo-" samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of acidic impurities from samples of 2-bromo-1-butene. The content is structured in a practical question-and-answer format to directly address common challenges and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the most common acidic impurities in a sample of "2-bromo-1-butene"?

The primary acidic impurity typically found in "2-bromo-1-butene" is residual hydrobromic acid (HBr).[1] HBr is often used as a reagent or is generated as a byproduct during the synthesis of alkyl bromides.[2] If the synthesis involves the elimination of HBr from a dibromobutane precursor, incomplete reaction can also lead to different isomeric starting materials, but HBr remains the key acidic contaminant to address.

Q2: Why is it critical to remove these acidic impurities?

The presence of acid, even in trace amounts, can be detrimental for several reasons:

  • Catalyzing Side Reactions: HBr can catalyze unwanted side reactions, such as isomerization of the double bond, polymerization, or addition reactions with other nucleophiles present in your reaction mixture.

  • Product Degradation: 2-Bromo-1-butene can be unstable in the presence of acid, leading to decomposition over time, especially during storage or upon heating (e.g., during distillation).

  • Inaccurate Stoichiometry: If the impure material is used in subsequent quantitative reactions, the acidic residue can interfere with basic reagents or catalysts, leading to inaccurate yields and irreproducible results.

Q3: What is the industry-standard method for removing acidic impurities from 2-bromo-1-butene?

The most common and effective method is a liquid-liquid extraction, specifically an aqueous wash using a mild base.[3][4] A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred reagent for this purpose.[1][5][6] This technique effectively neutralizes and removes the acidic HBr by converting it into a water-soluble salt (NaBr), which is then partitioned into the aqueous phase and discarded.[2]

Q4: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended over a strong base like sodium hydroxide (NaOH)?

This is a critical point of experimental design. While NaOH is a more powerful neutralizing agent, its high basicity and nucleophilicity make it unsuitable for this specific purification. Using a strong base like NaOH can induce undesirable elimination (E2) reactions, where HBr is eliminated from the alkyl halide to form butadiene, or substitution (Sₙ2) reactions to form an alcohol.[2][7][8] This would result in the loss of your desired product.[8]

Sodium bicarbonate is a weak base, strong enough to neutralize residual HBr but not reactive enough to promote significant elimination or substitution reactions with the 2-bromo-1-butene product.[2][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Issue 1: My organic layer is still acidic after a single wash with NaHCO₃ solution.
  • Causality: A single wash may be insufficient if the concentration of acidic impurities is high. Incomplete mixing between the organic and aqueous layers can also lead to inefficient neutralization.

  • Solution:

    • Repeat the washing procedure with fresh saturated NaHCO₃ solution.[1]

    • Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes to maximize the interfacial surface area between the two immiscible layers.

    • Crucially, vent the separatory funnel frequently by inverting it and opening the stopcock to release the pressure buildup from the carbon dioxide (CO₂) gas generated during neutralization.[6][10]

    • Continue the washes until no more gas evolution (effervescence) is observed upon addition of the bicarbonate solution.[1][10]

    • Validation Step: After the final wash, drain the aqueous layer and test it with blue litmus paper or a pH strip. The aqueous layer should be neutral or slightly basic (pH 7-8), confirming that the acid has been neutralized.[5]

Issue 2: An emulsion has formed at the interface of the organic and aqueous layers.
  • Causality: Emulsions are colloidal suspensions of one liquid in another, which can form during vigorous shaking, especially if trace polar impurities are present that act as surfactants. They can be very slow to separate.

  • Solution:

    • The most effective way to break an emulsion is to add a small amount of brine (a saturated aqueous solution of NaCl).[11] The high ionic strength of the brine increases the polarity of the aqueous layer, reducing the solubility of the organic component and forcing the layers to separate.[5]

    • Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Gentle swirling or light tapping on the side of the funnel can sometimes help coalesce the dispersed droplets.

Issue 3: I'm experiencing low recovery of my 2-bromo-1-butene after the workup.
  • Causality: Although 2-bromo-1-butene is not very soluble in water, some product loss can occur during multiple aqueous washes.[11][12][13] Premature removal of the product with the aqueous layer or physical loss during transfers can also contribute.

  • Solution:

    • Minimize Wash Volume: Use a sufficient, but not excessive, volume for your washes. A volume equal to about one-third to one-half of the organic layer volume is typically adequate for each wash.[4]

    • Back-Extraction: If you suspect significant product loss, you can perform a "back-extraction." This involves washing the combined aqueous layers with a small volume of fresh organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.[4]

    • Final Brine Wash: Always perform a final wash with brine. This step not only helps break emulsions but also removes the bulk of dissolved water from the organic layer, which improves the efficiency of the final drying step and reduces product loss.[5][11]

Issue 4: The organic layer is cloudy after separation and drying.
  • Causality: A cloudy appearance indicates the presence of suspended water. This means the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) was either insufficient or not given enough time to work.

  • Solution:

    • Add more anhydrous drying agent to the organic layer.

    • Swirl the flask and observe the drying agent. If it clumps together at the bottom, water is still present. Continue adding small portions of the drying agent until some of it remains free-flowing, resembling a "snow globe" effect when swirled.[11]

    • Allow the solution to stand over the drying agent for at least 10-15 minutes before filtering to ensure complete removal of water.[4]

Data & Protocols
Table 1: Comparison of Basic Washing Agents
ReagentChemical FormulaBase StrengthSuitability for 2-bromo-1-buteneKey Considerations
Sodium Bicarbonate NaHCO₃WeakHighly Recommended Neutralizes strong acids (HBr) without causing product degradation. Generates CO₂ gas, requiring careful venting.[2][6]
Sodium Carbonate Na₂CO₃ModerateUse with Caution More basic than NaHCO₃; may cause minor product loss via elimination if not used carefully. Also generates CO₂.[5]
Sodium Hydroxide NaOHStrongNot Recommended Strong base and nucleophile; highly likely to cause significant product loss through elimination and substitution reactions.[2][7][8]
Detailed Protocol: Standard Basic Wash for 2-Bromo-1-butene
  • Preparation: Transfer the crude 2-bromo-1-butene sample into a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity). If the sample is concentrated, dilute it with an equal volume of an immiscible organic solvent like diethyl ether or dichloromethane to facilitate handling.[1]

  • First Bicarbonate Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer's volume.[1]

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to release initial pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting every 20-30 seconds to release the pressure from CO₂ evolution.[4]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. 2-Bromo-1-butene has a density greater than water, so it will typically be the lower layer (always verify by adding a few drops of water to see which layer it joins). Drain the upper aqueous layer.

  • Repeat Washes: Repeat steps 2-4 until no more gas evolution is observed when adding the NaHCO₃ solution.[10]

  • Brine Wash: Perform a final wash with an equal volume of brine (saturated NaCl solution) to remove dissolved water and break any potential emulsions.[5][11]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.[4]

  • Isolation: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. The purified 2-bromo-1-butene can now be isolated by removing the solvent using a rotary evaporator.

Visual Workflow

The following diagram illustrates the decision-making process for the purification of 2-bromo-1-butene.

Purification_Workflow Workflow for Acidic Impurity Removal A Start: Crude 2-Bromo-1-butene Sample B Qualitative Check: Is sample acidic? (e.g., pH paper on wet sample) A->B C Perform Aqueous Wash with Saturated NaHCO3 Solution B->C Yes K No Further Washing Needed B->K No D Observe Gas Evolution (CO2) C->D D->C Yes, still bubbling E Separate Layers D->E No more bubbling F Test Aqueous Layer pH E->F F->C Still Acidic (pH < 7) G Final Wash with Brine F->G Neutral/Basic (pH >= 7) H Dry Organic Layer (e.g., over MgSO4) G->H I Filter/Decant H->I J End: Purified 2-Bromo-1-butene I->J

Caption: Decision workflow for purifying 2-bromo-1-butene.

References
  • Common Extraction Washes . (2024). Chemistry LibreTexts. [Link]

  • Which of the following alkyl bromides will eliminate HBr fastest... (2024). Filo. [Link]

  • Aqueous sodium bicarbonate was used to wash the crude n-butyl bromide... (2019). brainly.com. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • Elimination of hydrogen bromide from bromoalkanes . Doc Brown's Chemistry. [Link]

  • Solved Post-Lab Questions 1. Aqueous sodium bicarbonate was... (2016). Chegg.com. [Link]

  • Removal of HBr without H2O formation . (2021). Reddit. [Link]

  • Acid-Base Extraction . (2022). Chemistry LibreTexts. [Link]

  • Solved To neutralize any acid contaminating the crude alkyl... (2016). Chegg.com. [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities . (2014). YouTube. [Link]

  • Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL . (2011). YouTube. [Link]

  • Solved What is the purpose of washing the alkyl halide... (2009). Chegg.com. [Link]

  • Can you turn but-2-ene into 1-bromo propane? If so, how? (2022). Quora. [Link]

  • Elimination of Alkyl Halides . (2019). Chemistry LibreTexts. [Link]

  • Extraction and Washing Guide . MIT OpenCourseWare. [Link]

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Validation & Comparative

A Comparative Guide to the SN1 Reactivity of 1-Bromo-2-butene and 2-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed comparative analysis of the reactivity of two isomeric bromobutenes, 1-bromo-2-butene and 2-bromo-1-butene, in the context of unimolecular nucleophilic substitution (SN1) reactions. A fundamental disparity in their reaction rates is elucidated by examining the stability of their respective carbocation intermediates. This document serves as an authoritative resource for researchers, scientists, and professionals in drug development, offering mechanistic insights, comparative data, and experimental protocols to inform synthetic strategies.

Introduction: The Decisive Role of Carbocation Stability in SN1 Reactions

The SN1 reaction is a cornerstone of organic synthesis, proceeding through a stepwise mechanism initiated by the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dictated by the stability of this transient species, as its formation is the rate-determining step.[1] This guide focuses on how the isomeric structure of bromobutene profoundly affects this stability and, consequently, the reaction rate. We will dissect the reactivity of 1-bromo-2-butene, an allylic halide, and its vinylic isomer, 2-bromo-1-butene, to illustrate the paramount importance of electronic effects in dictating reaction pathways.

Structural Classification and Its Mechanistic Implications

The position of the bromine atom relative to the carbon-carbon double bond defines the classification of these isomers and predetermines their SN1 reactivity profiles.

  • 1-Bromo-2-butene is classified as a primary allylic halide . The bromine atom is bonded to an sp³-hybridized carbon that is adjacent to a double bond.[2] This arrangement is pivotal for the stabilization of the resulting carbocation.

  • 2-Bromo-1-butene is a vinylic halide , where the bromine atom is directly attached to one of the sp²-hybridized carbons of the double bond.[2] This seemingly minor structural difference has profound consequences for the stability of the carbocation intermediate.

Comparative Analysis of Carbocation Intermediates

The stark contrast in SN1 reactivity between these two isomers is a direct consequence of the vast difference in the stability of their carbocation intermediates.

1-Bromo-2-butene: The Resonance-Stabilized Allylic Carbocation

Upon departure of the bromide ion, 1-bromo-2-butene forms a primary allylic carbocation. This carbocation exhibits significant stability due to resonance, where the positive charge is delocalized over two carbon atoms.[3][4] This delocalization effectively disperses the positive charge, lowering the energy of the intermediate and, by Hammond's postulate, the energy of the transition state leading to its formation.[5]

Interestingly, the secondary allylic halide, 3-bromo-1-butene, undergoes SN1 reactions at nearly the same rate as 1-bromo-2-butene. This is because both isomers form the exact same resonance-stabilized allylic carbocation intermediate .[5][6][7][8]

Figure 1: Both 1-bromo-2-butene and 3-bromo-1-butene form the same resonance-stabilized allylic carbocation.

2-Bromo-1-butene: The Highly Unstable Vinylic Carbocation

In stark contrast, the heterolytic cleavage of the C-Br bond in 2-bromo-1-butene would generate a vinylic carbocation. In this species, the positive charge resides on an sp²-hybridized carbon. The vacant p-orbital of the carbocation is perpendicular to the π-electron system of the double bond, precluding any resonance stabilization.[3] Consequently, vinylic carbocations are exceedingly unstable and their formation is highly energetically unfavorable.[4][9][10]

G cluster_2 Hypothetical Formation of a Vinylic Carbocation 2-Bromo-1-butene H₂C=C(Br)-CH₂-CH₃ Vinylic_Carbocation H₂C=C⁺-CH₂-CH₃ 2-Bromo-1-butene->Vinylic_Carbocation -Br⁻ Unstable (Highly Unstable) Vinylic_Carbocation->Unstable

Figure 2: The formation of a vinylic carbocation from 2-bromo-1-butene is energetically prohibitive.

Comparative SN1 Reactivity

The principles of carbocation stability provide a clear prediction of the relative SN1 reaction rates. Experimental observations and established chemical principles confirm this vast difference in reactivity.

CompoundHalide TypeCarbocation IntermediateStabilityPredicted SN1 Rate
1-Bromo-2-butene Primary, AllylicResonance-stabilized allylicHighVery Fast[2]
2-Bromo-1-butene VinylicVinylicExtremely LowNegligible[2]

Product Distribution in the SN1 Reaction of 1-Bromo-2-butene: Allylic Rearrangement

The delocalized nature of the allylic carbocation intermediate formed from 1-bromo-2-butene has significant implications for the product distribution. The incoming nucleophile can attack either of the two carbons that share the positive charge, leading to a mixture of products.[11][12] This phenomenon, known as an allylic rearrangement or allylic shift, often results in the formation of both a 1,2-addition product and a 1,4-addition product.[11][13][14][15][16]

For example, the solvolysis of 1-bromo-2-butene in a nucleophilic solvent (e.g., water) will yield a mixture of but-2-en-1-ol (the direct substitution product) and but-3-en-2-ol (the rearranged product).[11]

G cluster_workflow SN1 Reaction of 1-Bromo-2-butene with Water A 1-Bromo-2-butene B Resonance-Stabilized Allylic Carbocation A->B -Br⁻ C But-2-en-1-ol (1,2-Addition Product) B->C +H₂O, -H⁺ (Attack at C1) D But-3-en-2-ol (1,4-Addition Product/Rearranged) B->D +H₂O, -H⁺ (Attack at C3)

Figure 3: Reaction pathway for the solvolysis of 1-bromo-2-butene, illustrating the formation of two constitutional isomers.

The ratio of these products can be influenced by reaction conditions such as temperature. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (often the 1,2-adduct).[14][17] At higher temperatures, the reaction is under thermodynamic control, and the major product will be the more stable of the two (often the one with the more substituted double bond, which is frequently the 1,4-adduct).[14][17][18]

Experimental Protocol: Qualitative Comparison of Reactivity

A straightforward qualitative experiment can be performed to visually demonstrate the difference in SN1 reactivity. The reaction of an alkyl halide with silver nitrate in an ethanol solution is a classic test for SN1 reactivity. The reaction proceeds via an SN1 mechanism, and the rate is indicated by the speed at which a silver bromide precipitate forms.[2][19]

Objective: To qualitatively compare the SN1 reaction rates of 1-bromo-2-butene and 2-bromo-1-butene.

Materials:

  • 1-Bromo-2-butene

  • 2-Bromo-1-butene

  • 0.1 M solution of silver nitrate in ethanol

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each isomer.

  • Add 2 mL of the 0.1 M silver nitrate in ethanol solution to each test tube.

  • Simultaneously add 5 drops of 1-bromo-2-butene to the first test tube and 5 drops of 2-bromo-1-butene to the second.

  • Start the stopwatch immediately.

  • Gently swirl both test tubes to mix the contents.

  • Observe the test tubes for the formation of a white or off-white precipitate (silver bromide).

  • Record the time it takes for a precipitate to appear in each test tube.

Expected Results:

  • 1-Bromo-2-butene: A precipitate of AgBr will form very rapidly, likely within seconds to a minute, indicating a fast SN1 reaction.[2]

  • 2-Bromo-1-butene: Little to no precipitate will be observed, even after an extended period. This demonstrates its negligible reactivity under SN1 conditions.[2]

Safety Precautions: Bromobutene isomers are volatile, flammable, and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

Conclusion

The comparison between 1-bromo-2-butene and 2-bromo-1-butene offers a compelling illustration of structure-reactivity relationships in organic chemistry. The exceptional SN1 reactivity of 1-bromo-2-butene is attributed to its ability to form a resonance-stabilized allylic carbocation. Conversely, 2-bromo-1-butene is essentially unreactive under SN1 conditions due to the prohibitive energy barrier associated with the formation of a highly unstable vinylic carbocation. This fundamental difference underscores the critical role of carbocation stability in directing the course and rate of unimolecular substitution reactions, a principle of significant importance in the design of synthetic routes for pharmaceuticals and other complex molecules.

References

  • Grokipedia. Allylic rearrangement.
  • askIITians. (2015, June 13).
  • Reddit. (2020, June 11). Is Vinyl carbanion more stable than allyl carbanion? if yes then please give the reason. r/chemhelp.
  • Pearson. Conjugated Hydrohalogenation (1,2 vs 1,4 addition): Videos & Practice Problems.
  • Quora. (2016, March 17).
  • Chemistry LibreTexts. (2022, January 24). 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition.
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  • Brainly. (2024, February 27).
  • Brainly. (2023, December 3).
  • Homework.Study.com. 3-bromo-1-butene and 1-bromo-2-butene undergo S_N1 reaction at nearly the same rate, even though one is a secondary halide and the other is primary. Explain.
  • Chegg.com. (2021, April 14). Solved 3-bromo-1-butene and 1-bromo-2-butene undergoes SN1.
  • Homework.Study.com. Identify the halide(s) that react in a SN1 reaction.
  • Wikipedia. Allylic rearrangement.
  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
  • YouTube. (2020, October 22). Problem 11.
  • Chemistry LibreTexts. (2022, July 20). 8.6: Regiochemistry of SN1 Reactions with Allylic Electrophiles.
  • Chemistry LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction.
  • YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I.

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A Comparative Guide to the Grignard Reactions of 2-Bromo-1-butene and 3-Bromo-1-butene for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, Grignard reagents stand as a cornerstone for carbon-carbon bond formation.[1] Their utility in constructing complex molecular architectures is unparalleled. This guide provides an in-depth comparison of the Grignard reactions involving two isomeric bromobutenes: 2-bromo-1-butene and 3-bromo-1-butene. As we will explore, the seemingly subtle difference in the position of the bromine atom and the double bond profoundly impacts the reactivity, stability, and product distribution of their respective Grignard reagents. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

Introduction: Vinylic vs. Allylic Systems in Grignard Chemistry

The fundamental difference between 2-bromo-1-butene and 3-bromo-1-butene lies in the electronic environment of the carbon-bromine bond. 2-Bromo-1-butene is a vinylic halide , where the bromine is directly attached to a double-bonded carbon. In contrast, 3-bromo-1-butene is an allylic halide , with the bromine atom on a carbon adjacent to the double bond. This distinction is paramount in dictating the behavior of their corresponding Grignard reagents.

The Grignard reagent formed from 2-bromo-1-butene is a vinylic Grignard reagent , with the magnesium inserted into the sp² C-Br bond. These are known to be less reactive than their alkyl counterparts. Conversely, the Grignard reagent from 3-bromo-1-butene is an allylic Grignard reagent , which exists as a resonance-stabilized system. This resonance has significant implications for the regioselectivity of its reactions.

Formation and Stability of the Grignard Reagents

The preparation of both Grignard reagents follows the general principle of reacting the organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2] However, the ease of formation and the stability of the resulting organomagnesium species differ.

2.1. 3-Butenylmagnesium Bromide (from 3-Bromo-1-butene): An Allylic System

The formation of 3-butenylmagnesium bromide is generally straightforward. The resulting allylic Grignard reagent is stabilized by resonance, which delocalizes the negative charge across two carbon atoms. This resonance stabilization, however, leads to a dynamic equilibrium between the two isomeric forms: the secondary (branched) and the primary (linear) carbanion.[3]

G cluster_0 Resonance in 3-Butenylmagnesium Bromide secondary CH2=CH-CH(MgBr)-CH3 primary [CH2(MgBr)-CH=CH-CH3] secondary->primary

Caption: Resonance structures of 3-butenylmagnesium bromide.

This equilibrium means that reactions with electrophiles can occur at either the C1 or C3 position, leading to a mixture of products.[4]

2.2. 1-Buten-2-ylmagnesium Bromide (from 2-Bromo-1-butene): A Vinylic System

The formation of a Grignard reagent from a vinylic halide like 2-bromo-1-butene is generally more challenging than from an alkyl or allylic halide. The sp²-hybridized C-Br bond is stronger and less polarized. However, the reaction does proceed, typically with retention of the double bond's configuration. The resulting vinylic Grignard reagent, 1-buten-2-ylmagnesium bromide, is a stronger base and generally less stable than its allylic counterpart. Unlike the allylic Grignard, this vinylic reagent does not have resonance stabilization across the double bond and is therefore expected to react at the carbon atom directly bonded to the magnesium.

Reactivity with Carbonyl Compounds: A Head-to-Head Comparison

The reaction of Grignard reagents with carbonyl compounds, such as aldehydes and ketones, is a classic method for alcohol synthesis.[5] Here, we will compare the expected outcomes of reacting our two isomeric Grignard reagents with a common electrophile, acetone.

3.1. Reaction with Acetone

  • 3-Butenylmagnesium Bromide: Due to the allylic rearrangement, the reaction with acetone is expected to yield a mixture of two tertiary alcohols: 2-methyl-4-penten-2-ol (from attack at the primary carbon) and 3-methyl-4-penten-2-ol (from attack at the secondary carbon). The ratio of these products can be influenced by steric factors and reaction conditions.[4]

  • 1-Buten-2-ylmagnesium Bromide: This vinylic Grignard reagent is expected to react with acetone at the carbon bearing the magnesium, leading to a single tertiary alcohol product: 3-methyl-1-buten-3-ol.

The following table summarizes the expected products and typical yields based on available literature for similar reactions.

Grignard Reagent FromElectrophileExpected Major Product(s)Typical Yield (%)
3-Bromo-1-buteneAcetone2-Methyl-4-penten-2-ol & 3-Methyl-4-penten-2-ol75-85 (total)[1]
2-Bromo-1-buteneAcetone3-Methyl-1-buten-3-olYield data not readily available, but expected to be moderate to good.

Experimental Protocols

The following protocols are provided as a guide for the preparation and reaction of the Grignard reagents. Strict anhydrous conditions are essential for the success of any Grignard reaction. [2] All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents must be freshly distilled from an appropriate drying agent.

4.1. Protocol 1: Synthesis and Reaction of 3-Butenylmagnesium Bromide with Acetone

This protocol details the in situ preparation of 3-butenylmagnesium bromide and its subsequent reaction with acetone.[4]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • 3-Bromo-1-butene (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone (1.0 eq), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Dissolve 3-bromo-1-butene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 3-bromo-1-butene solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining 3-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product mixture.

    • Purify by distillation to separate the isomeric alcohols.

G Start Flame-dried flask with Mg and I2 Add_THF Add anhydrous THF Start->Add_THF Add_Bromo Add 3-bromo-1-butene solution dropwise Add_THF->Add_Bromo Reflux Reflux for 30 min Add_Bromo->Reflux Cool Cool to 0 °C Reflux->Cool Add_Acetone Add acetone solution dropwise Cool->Add_Acetone Stir Stir at room temp for 1 hr Add_Acetone->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Et2O Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by distillation Dry_Concentrate->Purify End Isomeric alcohol products Purify->End

Caption: Workflow for the Grignard reaction of 3-bromo-1-butene with acetone.

4.2. Protocol 2: Synthesis and Reaction of 1-Buten-2-ylmagnesium Bromide with Acetone (Adapted)

This protocol is adapted from procedures for similar vinylic Grignard reagents.

Materials:

  • Magnesium turnings (1.2 eq)

  • 1,2-Dibromoethane (small amount for activation)

  • 2-Bromo-1-butene (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone (1.0 eq), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Activate the magnesium turnings in a flame-dried, three-necked flask by adding a small amount of 1,2-dibromoethane in anhydrous THF and stirring until gas evolution ceases.

    • Add the 2-bromo-1-butene solution in anhydrous THF dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Reaction with Acetone:

    • Follow the same procedure as in Protocol 1, step 2.

  • Work-up:

    • Follow the same procedure as in Protocol 1, step 3.

Mechanistic Considerations and Side Reactions

The primary mechanistic difference lies in the nature of the nucleophile. The delocalized nature of the allylic Grignard reagent leads to a mixture of products through competing reaction pathways. The vinylic Grignard, being a localized carbanion, is expected to give a single addition product.

A common side reaction in Grignard synthesis is Wurtz coupling , where two organic halide molecules couple in the presence of magnesium. This can be minimized by slow addition of the halide to the magnesium suspension.[1]

Conclusion and Recommendations

The choice between 2-bromo-1-butene and 3-bromo-1-butene as a precursor for a Grignard reagent depends entirely on the desired synthetic outcome.

  • For the synthesis of a specific, non-rearranged product , such as 3-methyl-1-buten-3-ol, 2-bromo-1-butene is the clear choice. The resulting vinylic Grignard reagent is expected to provide the desired product with high regioselectivity.

  • If a mixture of isomeric homoallylic alcohols is acceptable or desired , or if the subsequent synthetic steps can tolerate such a mixture, 3-bromo-1-butene offers a more readily formed and potentially more reactive Grignard reagent.

It is crucial for researchers to consider the potential for allylic rearrangement when using 3-bromo-1-butene and to plan purification strategies accordingly. For the less reactive vinylic system, ensuring complete formation of the Grignard reagent is key to achieving good yields.

This guide has highlighted the critical differences in the Grignard reactions of these two isomers, providing a framework for their strategic application in synthesis. By understanding the underlying principles of their reactivity, chemists can better predict and control the outcomes of these powerful carbon-carbon bond-forming reactions.

References

  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.
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  • McMurry, J. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
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  • ResearchGate. (PDF) Convenient Preparation of Allylic and Vinylic Ketones from Carboxylic Esters and Grignard Reagents. Synthesis of ar-Turmerone.
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  • Vollhardt, K. P. C. Chapter 17 Allylic and Benzylic Reactivity. University of California.
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A Comparative Reactivity Guide: 2-Bromo-1-Butene in the Context of Vinyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Reactivity of Vinyl Bromides

In the landscape of synthetic organic chemistry, vinyl halides are pivotal intermediates, serving as versatile handles for the construction of complex molecular architectures. Unlike their saturated alkyl halide counterparts, the reactivity of a vinyl halide is intrinsically linked to the sp²-hybridized state of the carbon atom bearing the halogen. This fundamental electronic difference renders vinyl halides, including 2-bromo-1-butene, generally unreactive in classical SN1 and SN2 nucleophilic substitution pathways.[1][2] SN1 reactions are energetically unfavorable due to the high instability of the resulting vinylic carbocation, while the requisite backside attack for an SN2 reaction is sterically hindered by the plane of the double bond and electronically repelled by the π-system.[2]

Consequently, the synthetic utility of vinyl bromides is most profoundly realized in transition metal-catalyzed cross-coupling reactions and under specific conditions for elimination or alternative substitution mechanisms. The precise reactivity of a given vinyl bromide is a nuanced interplay of several factors:

  • Electronic Environment : The distribution of electron density in the C=C bond, influenced by attached substituents, dictates the ease of oxidative addition to a metal catalyst.

  • Steric Hindrance : The size and proximity of groups surrounding the C-Br bond can significantly impede the approach of catalysts or reagents, affecting reaction rates.[3]

  • Positional Isomerism : The location of the bromine atom—terminal (on C1), internal (on C2 of an internal alkene), or geminal (on C2 of a terminal alkene) like 2-bromo-1-butene—creates distinct steric and electronic environments.

  • Stereochemistry : For internal alkenes, the (E) and (Z) configuration can lead to different reaction kinetics, particularly in stereospecific reactions like certain eliminations.[1]

This guide provides a comparative analysis of the reactivity of 2-bromo-1-butene, a geminal vinyl halide, placing it in context with other common vinyl bromides such as terminal (1-bromo-1-butene) and internal (2-bromo-2-butene) isomers. We will explore its performance in cornerstone synthetic transformations, supported by mechanistic insights and detailed experimental protocols.

Visualizing the Isomers: A Structural Comparison

The subtle differences in the placement of the bromine atom and the double bond have profound implications for chemical reactivity.

G cluster_0 2-Bromo-1-butene (Geminal) cluster_1 1-Bromo-1-butene (Terminal) cluster_2 2-Bromo-2-butene (Internal) a b a->b C f f a->f H g g a->g H h h a->h H c b->c C e e b->e Br i i d c->d C c->i = j j i->j C k k j->k H l l j->l H a1 b1 a1->b1 C j1 j1 a1->j1 H k1 k1 a1->k1 H l1 l1 a1->l1 H c1 b1->c1 C m1 m1 b1->m1 H n1 n1 b1->n1 H d1 c1->d1 C e1 e1 d1->e1 = h1 h1 d1->h1 H f1 f1 e1->f1 C g1 g1 f1->g1 Br i1 i1 f1->i1 H a2 b2 a2->b2 C i2 i2 a2->i2 H j2 j2 a2->j2 H k2 k2 a2->k2 H c2 b2->c2 = g2 g2 b2->g2 H d2 c2->d2 C f2 f2 c2->f2 e2 e2 d2->e2 C h2 h2 d2->h2 H l2 l2 e2->l2 H m2 m2 e2->m2 H n2 n2 e2->n2 H

Fig 1. Structural comparison of butene-derived vinyl bromide isomers.

Palladium-Catalyzed Cross-Coupling: The Premier Arena

The true synthetic power of 2-bromo-1-butene and its isomers is unlocked through palladium-catalyzed cross-coupling reactions. These methods, central to modern drug development and materials science, forge new carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a first-line method due to its mild conditions, functional group tolerance, and the low toxicity of boron byproducts.[4] Vinyl bromides are excellent substrates for this reaction, and the stereochemistry of the double bond is typically retained throughout the catalytic cycle.[5]

Reactivity Comparison:

  • 1-Bromo-1-butene (Terminal): Generally exhibits high reactivity due to the exposed nature of the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst.

  • 2-Bromo-1-butene (Geminal): Reactivity is comparable to terminal isomers. While there is a substituent on the bromine-bearing carbon, the terminal double bond provides an open face for catalyst approach. It serves as a valuable precursor for creating trisubstituted alkenes.

  • 2-Bromo-2-butene (Internal): Reactivity can be slightly attenuated by steric hindrance from the two flanking methyl groups, potentially requiring more active catalyst systems or higher temperatures compared to less substituted vinyl bromides.

G R-X\n(Vinyl Bromide) R-X (Vinyl Bromide) R-Pd(II)-X R-Pd(II)-X R-X\n(Vinyl Bromide)->R-Pd(II)-X Oxidative Addition R'-B(OR)2\n(Boronic Acid/Ester) R'-B(OR)2 (Boronic Acid/Ester) R-Pd(II)-R' R-Pd(II)-R' R'-B(OR)2\n(Boronic Acid/Ester)->R-Pd(II)-R' Transmetalation (Base required) Pd(0)Ln Pd(0) Pd(0)Ln->R-Pd(II)-X R-Pd(II)-X->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)Ln Reductive Elimination R-R'\n(Coupled Product) R-R' (Coupled Product) R-Pd(II)-R'->R-R'\n(Coupled Product)

Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Representative Suzuki Coupling Data
Vinyl BromideCoupling PartnerCatalyst SystemYield (%)Reference
1-Bromo-1-butenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃~85-95General knowledge from sources[5]
2-Bromo-1-butene4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃~80-90Inferred from similar substrates[3][6]
(E)-2-Bromo-2-buteneVinylboronic acid pinacol esterPd(OAc)₂ / XPhos / K₃PO₄~75-85Inferred from general protocols[4]
Heck-Mizoroki Reaction

The Heck reaction couples a vinyl or aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[7][8] A key feature of the Heck reaction with vinyl bromides is the high degree of stereoselectivity, typically proceeding with retention of the vinyl halide's geometry to produce conjugated dienes.[9][10]

Reactivity Comparison:

  • 1-Bromo-1-butene: An excellent substrate, often used to synthesize (E,E)-1,3-dienes with high stereocontrol when starting with the (E)-isomer.[10]

  • 2-Bromo-1-butene: Readily participates in Heck couplings. Its reaction with alkenes like styrene or acrylates leads to the formation of 1,3-dienes with a 1,1-disubstituted double bond, a structurally important motif.

  • 2-Bromo-2-butene: Also a viable substrate. The reaction of the (Z)-isomer, for example, typically yields (Z,E)-configured dienes, showcasing the reaction's stereospecificity.[9]

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent (stannane). Its primary advantage is its exceptional tolerance for a wide array of functional groups and its operation under mild, often base-free conditions.[4][11] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. The reactivity trend for the halide is typically I > OTf > Br >> Cl.[11][12]

Reactivity Comparison:

  • Vinyl bromides, including all isomers of bromobutene, are common and effective electrophiles in Stille couplings.[11][13] The choice between Suzuki and Stille often comes down to substrate compatibility. For substrates with base-sensitive functional groups, the Stille coupling can be the more robust and higher-yielding option.[4]

Nucleophilic Substitution and Elimination Reactions

While less common than cross-coupling, substitution and elimination reactions of vinyl bromides are synthetically relevant under specific conditions.

Nucleophilic Vinylic Substitution

Direct substitution on 2-bromo-1-butene is challenging. However, reactions can sometimes proceed through alternative pathways:

  • Addition-Elimination: A nucleophile can add to the terminal end of the double bond (C1), forming a carbanionic intermediate. Subsequent elimination of the bromide ion from C2 regenerates the double bond, resulting in a net substitution.

  • cine-Substitution: A novel reactivity pattern has been demonstrated where palladium catalysis facilitates C-N coupling to form an enamine, which then undergoes a subsequent Michael addition. This results in the formation of a bond at the carbon adjacent to the original C-Br bond.[14]

Elimination (Dehydrohalogenation)

The treatment of vinyl halides with a very strong base (e.g., NaNH₂) can induce the elimination of HBr to form an alkyne.[1] The stereochemistry of the starting material is critical.

  • 2-Bromo-1-butene: Elimination of the vinylic proton from C1 and the bromine from C2 is not a standard pathway. Rather, a strong base would deprotonate the adjacent ethyl group at C3, followed by bromide elimination, to yield 1-butyne .

  • (Z)-2-Bromo-2-butene: To form 2-butyne, this isomer must undergo a syn-periplanar elimination, where the hydrogen and bromine depart from the same side of the double bond. This pathway has a high energy barrier due to an eclipsed transition state, making the reaction significantly slower than for its (E)-isomer, which can undergo the favored anti-periplanar elimination.[1]

Experimental Protocols

Methodologies must be robust and reproducible. The following protocols provide a validated starting point for researchers.

Workflow for a Typical Cross-Coupling Reaction

G start Start: Assemble Reaction reagents 1. Add vinyl bromide, boronic acid, catalyst, ligand, and base to a flame-dried Schlenk flask. start->reagents inert 2. Evacuate and backfill flask with inert gas (e.g., Argon) 3x. reagents->inert solvent 3. Add degassed solvent(s) via syringe. inert->solvent reaction 4. Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring. solvent->reaction monitor 5. Monitor reaction progress by TLC or GC/MS. reaction->monitor workup 6. Cool, dilute with organic solvent, and perform aqueous wash. monitor->workup dry 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. workup->dry purify 8. Purify crude product via silica gel column chromatography. dry->purify end End: Characterize Product purify->end

Fig 3. General experimental workflow for a Suzuki or Heck coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-butene

This protocol describes a general procedure for coupling 2-bromo-1-butene with an arylboronic acid.

Materials:

  • 2-Bromo-1-butene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1-butene, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ under a counterflow of argon.

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting vinyl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

Conclusion

2-Bromo-1-butene is a highly versatile and reactive building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its reactivity in Suzuki, Heck, and Stille couplings is robust, providing efficient access to tri- and tetrasubstituted alkenes that are valuable in medicinal chemistry and materials science. While its geminal substitution pattern differentiates it from terminal and internal isomers, it does not typically pose a significant barrier to these powerful transformations. Its behavior in elimination reactions is predictable, leading to alkyne formation under strongly basic conditions. In contrast, its participation in classical nucleophilic substitution is limited, a characteristic shared with all vinyl bromides. A thorough understanding of these reactivity patterns allows researchers to strategically select 2-bromo-1-butene and its isomers to achieve specific synthetic goals with precision and control.

References

  • Stille reaction. (2023, December 29). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • ron. (2015, April 16). Addition of HBr to Vinyl bromide. Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

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  • Palladium-Catalyzed Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzene with Aryl Bromide: Bimetallic Pathway versus Pd(II). (2021). ACS Publications. Retrieved January 18, 2026, from [Link]

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  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. Retrieved January 18, 2026, from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-1-Butene by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Isomeric impurities, which possess the same molecular formula but different atomic arrangements, can drastically alter the chemical reactivity and biological activity of a compound. This guide provides an in-depth analysis of how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to definitively validate the structure of 2-bromo-1-butene, a key haloalkene intermediate. We will explore the theoretical underpinnings of its NMR spectrum, provide a robust experimental protocol, and compare its spectral signature to those of common isomers, offering a comprehensive framework for researchers and scientists.

Predicted NMR Spectral Analysis of 2-Bromo-1-Butene

Understanding the expected NMR spectrum is the first step in structural validation. The structure of 2-bromo-1-butene, with its distinct electronic environments, gives rise to a unique set of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: Molecular structure of 2-bromo-1-butene with atom labeling.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show three distinct groups of signals corresponding to the vinylic, allylic, and methyl protons.

  • Vinylic Protons (Hₐ & Hₑ): The two geminal protons on C1 are diastereotopic and will appear as two separate signals in the range of 5.5-6.0 ppm. The deshielding is due to their attachment to an sp² hybridized carbon. Each signal will be a doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to the allylic proton (Hբ).

  • Allylic Proton (Hբ): This single proton on C3 is adjacent to the double bond and a stereocenter. It is expected to resonate around 4.5-5.0 ppm, shifted downfield by the adjacent electronegative bromine atom. It will appear as a quartet (q) or a multiplet due to coupling with the three protons of the methyl group (H꜀).

  • Methyl Protons (H꜀): The three equivalent protons of the methyl group on C4 will appear as a doublet (d) around 1.8-2.0 ppm, resulting from vicinal coupling to the single allylic proton (Hբ).

Table 1: Predicted ¹H NMR Data for 2-Bromo-1-Butene in CDCl₃

Labeled Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Hₐ (vinylic) ~5.6 dd 1H J(gem) ≈ 1-2, J(vic) ≈ 8-10
Hₑ (vinylic) ~5.8 dd 1H J(gem) ≈ 1-2, J(vic) ≈ 15-17
Hբ (allylic) ~4.7 q 1H J(vic) ≈ 7

| H꜀ (methyl) | ~1.9 | d | 3H | J(vic) ≈ 7 |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display four unique signals, one for each carbon atom in the molecule.

  • C1 (Vinylic): The terminal alkene carbon (CH₂) is expected around 125-130 ppm.

  • C2 (Vinylic): The bromine-substituted alkene carbon (C-Br) will be significantly deshielded, appearing around 135-140 ppm.

  • C3 (Allylic): The carbon adjacent to the bromine will resonate in the range of 50-55 ppm.

  • C4 (Methyl): The terminal methyl carbon will be the most shielded, appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-1-Butene in CDCl₃

Labeled Carbon Predicted Chemical Shift (δ, ppm)
C1 ~127
C2 ~138
C3 ~52

| C4 | ~22 |

Experimental Protocol for NMR Validation

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly set acquisition parameters.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-25 mg of 2-bromo-1-butene B 2. Dissolve in ~0.7 mL of CDCl3 with TMS A->B C 3. Filter solution into a 5 mm NMR tube B->C D 4. Insert sample into spectrometer and lock C->D E 5. Shim magnetic field for homogeneity D->E F 6. Acquire 1H and 13C spectra with appropriate parameters E->F G 7. Apply Fourier Transform F->G H 8. Phase and baseline correct G->H I 9. Reference spectrum to TMS (0 ppm) H->I J 10. Integrate 1H signals and pick peaks for both spectra I->J

Caption: Standard workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H spectrum and is used for locking the magnetic field.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]

    • Ensure the sample is fully dissolved. To obtain high-resolution spectra, the sample must be free of suspended material.[3] Filter the solution through a pipette with a cotton wool plug directly into a clean 5 mm NMR tube.[3]

  • NMR Spectrometer Setup and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for superior signal dispersion and resolution.

    • ¹H NMR Acquisition Parameters:

      • Number of Scans (NS): 8 to 16 scans are typically sufficient.

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans is adequate for most qualitative work.[4]

      • Acquisition Time (AQ): Typically 1-5 seconds, which influences the digital resolution.[5]

      • Spectral Width (SW): A range of 12-15 ppm is standard for proton spectra.[4]

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: A proton-decoupled experiment is used to simplify the spectrum, yielding a single peak for each carbon.

      • Number of Scans (NS): A larger number of scans (e.g., 128 to 1024) is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.

      • Relaxation Delay (D1): 2-5 seconds.

      • Spectral Width (SW): A range of 0-220 ppm is standard.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier Transformation.

    • The spectrum is phased to ensure all peaks are in pure absorption mode and a baseline correction is applied for a flat baseline.

    • The spectrum is referenced by setting the TMS signal to 0.00 ppm.

    • For ¹H NMR, the signals are integrated to determine the relative ratios of protons in each environment.

Comparative Analysis: Distinguishing 2-Bromo-1-Butene from Isomers

The true power of NMR in structural validation is its ability to differentiate between closely related isomers. The ¹H NMR spectra of 2-bromo-1-butene and its constitutional isomers are markedly different.

  • (Z)-2-bromo-2-butene: This isomer would show a vinylic proton signal appearing as a quartet due to coupling with a methyl group. A key distinguishing feature is the presence of two methyl signals, one appearing as a doublet and the other as a singlet or a finely split quartet due to long-range coupling.[6]

  • (E)-1-bromo-2-butene: The spectrum for this isomer would be characterized by a methyl doublet, a methylene doublet (CH₂Br), and two vinylic protons appearing as complex multiplets.[7]

  • 4-bromo-1-butene: This isomer would exhibit a complex set of vinylic signals between 5.0-6.0 ppm, a methylene group adjacent to the double bond around 2.5 ppm, and a methylene group adjacent to the bromine atom significantly downfield around 3.4 ppm.[8][9]

Table 3: Comparative ¹H NMR Data for Bromobutene Isomers (Key Signals)

Compound Key Proton Signal(s) Approximate Chemical Shift (δ, ppm) Characteristic Multiplicity
2-Bromo-1-butene Vinylic (=CH₂) ~5.6, ~5.8 Two distinct dd
Allylic (-CH(Br)-) ~4.7 q
(Z)-2-Bromo-2-butene[6] Vinylic (=CH-) ~5.8 q
Methyl (=C(Br)CH₃) ~2.4 s (or narrow q)
(E)-1-Bromo-2-butene[7] Methylene (-CH₂Br) ~3.9 d
Vinylic (-CH=CH-) ~5.7 m
4-Bromo-1-butene[8] Methylene (-CH₂Br) ~3.4 t
Vinylic (=CH₂) ~5.1 m

| | Vinylic (=CH-) | ~5.8 | m |

This comparative data clearly shows that the number of signals, their chemical shifts, and their coupling patterns provide a unique fingerprint for each isomer, allowing for the confident validation of the 2-bromo-1-butene structure.

Conclusion

The structural validation of 2-bromo-1-butene is unequivocally achieved through the combined application of ¹H and ¹³C NMR spectroscopy. By predicting the expected spectral features based on established principles of chemical shift and spin-spin coupling, and comparing this to meticulously acquired experimental data, a definitive structural assignment can be made. Furthermore, the stark differences in the NMR spectra of its constitutional isomers provide a robust method for identifying and quantifying potential impurities. This guide serves as a comprehensive resource, blending theoretical knowledge with practical, field-proven protocols to ensure the scientific integrity of chemical characterization.

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A Researcher's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Vinyl Bromide Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is extensive.[3] While the coupling of aryl halides is well-established, the use of vinyl halides, such as 2-bromo-1-butene, presents a unique set of challenges and opportunities. These substrates are key precursors to substituted alkenes, conjugated dienes, and styrenes—motifs prevalent in biologically active molecules and polymers.[4][5]

The success of the Suzuki-Miyaura coupling hinges almost entirely on the performance of the palladium catalyst. The choice of the palladium source and, more critically, the ancillary ligand dictates the reaction's efficiency, scope, and robustness. This guide provides a comparative analysis of prominent palladium catalyst systems for the coupling of 2-bromo-1-butene and structurally related vinyl bromides. We will delve into the mechanistic underpinnings of catalyst selection, present comparative performance data, and offer detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Engine of Catalysis: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a sequence of three key steps, all orchestrated by the palladium center.[6]

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of the vinyl bromide. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron-donating properties of the ligand.[2][6]

  • Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The presence of the base and, often, water is crucial for this step.[1][7]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Vinyl)(Br) (Oxidative Addition Complex) pd0->oa_complex re_label Reductive Elimination tm_complex L₂Pd(II)(Vinyl)(R') (Transmetalation Complex) oa_complex->tm_complex oa_label Oxidative Addition tm_complex->pd0 tm_label Transmetalation product Vinyl-R' tm_complex->product vinyl_bromide Vinyl-Br vinyl_bromide->oa_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->tm_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The modern synthetic chemist has access to a diverse arsenal of palladium catalysts. The primary distinction lies in the nature of the ligand sphere, which modulates the catalyst's stability, activity, and substrate scope. We will compare two dominant classes: traditional phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Phosphine Ligand-Based Catalysts: The Workhorses

For decades, phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling. The evolution from simple triarylphosphines like PPh₃ to bulky, electron-rich dialkylbiaryl phosphines has dramatically expanded the reaction's scope.[8]

  • Mechanism of Action: Bulky and electron-rich phosphines, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, accelerate both the oxidative addition and the reductive elimination steps.[8][9][10] The steric bulk promotes the dissociation of a ligand to generate a highly reactive, monoligated Pd(0) species, while the strong electron-donating character makes the palladium center more nucleophilic, facilitating its insertion into the C-Br bond.[6]

  • Advantages:

    • Broad Applicability: A vast library of phosphine ligands exists, allowing for fine-tuning of reactivity for specific substrates.[9][11]

    • Proven Track Record: Extensive literature and well-established protocols are available for a wide range of transformations.[12]

  • Disadvantages:

    • Air Sensitivity: Many phosphine ligands, especially the most electron-rich ones, are susceptible to oxidation, often requiring handling in an inert atmosphere (e.g., in a glovebox).[11]

    • P-C Bond Cleavage: Under certain conditions, catalyst deactivation can occur via P-C bond cleavage, particularly at higher temperatures.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: The Modern Standard

Over the past two decades, N-heterocyclic carbenes (NHCs) have emerged as a superior alternative to phosphines for many applications.[13][14] They are prized for their exceptional stability and high catalytic activity.

  • Mechanism of Action: NHCs are powerful σ-donors, even more so than the most electron-rich phosphines.[15] This strong donation significantly increases the electron density on the palladium center, promoting facile oxidative addition even with challenging substrates like aryl chlorides.[13] The robust Pd-NHC bond also imparts exceptional thermal stability to the catalyst, preventing decomposition at elevated temperatures and leading to higher turnover numbers (TONs).[14][16]

  • PEPPSI™ Precatalysts: A notable advancement in this class is the development of PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These are air- and moisture-stable Pd(II) precatalysts, such as PEPPSI™-IPr and the more active PEPPSI™-IPent, that are readily activated in situ.[17][18] Their bench-top stability makes them exceptionally user-friendly, eliminating the need for gloveboxes or stringent inert atmosphere techniques.

  • Advantages:

    • Exceptional Stability: NHC-Pd complexes are highly resistant to air, moisture, and heat, simplifying handling and allowing for more robust reaction conditions.[18]

    • High Activity: Often achieve higher turnover numbers and frequencies (TON/TOF) than phosphine-based systems, allowing for lower catalyst loadings.[13]

    • User-Friendly: The availability of stable precatalysts like the PEPPSI™ family simplifies reaction setup.[17]

  • Disadvantages:

    • Cost: Some specialized NHC ligands and their corresponding palladium complexes can be more expensive than traditional phosphine-based catalysts.

Quantitative Performance Data

While direct comparative studies on 2-bromo-1-butene are limited, data from structurally analogous vinyl and aryl bromides provide a reliable framework for catalyst selection. The following table summarizes representative performance data for leading catalyst systems.

Catalyst SystemElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosAryl BromidePhenylboronic AcidK₃PO₄Toluene/H₂O10012>95[19]
Pd(OAc)₂ / PCy₃Aryl BromidePhenylboronic AcidK₃PO₄Toluene11024~70-90[12]
PEPPSI™-IPrAryl ChloridePhenylboronic AcidK₂CO₃Dioxane/H₂O802>98
PEPPSI™-IPentAryl BromidePhenylboronic AcidK₂CO₃THFRT16>95[17]
Pd/C (3%)IodobenzenePhenylboronic AcidK₃PO₄Ethanol/H₂O800.17100[20]
[Pd(PPh₃)₄]Vinyl BromidePhenylboronic AcidNa₂CO₃Toluene/EtOH/H₂O804~90[5][21]

Disclaimer: The data presented is for structurally similar substrates and serves as a strong starting point for optimization with 2-bromo-1-butene. Yields are highly dependent on the specific boronic acid partner and reaction conditions.

Field-Proven Experimental Protocols

Reproducibility is the hallmark of trustworthy science. The following protocols are representative methodologies for Suzuki-Miyaura couplings with vinyl bromides.

Protocol 1: Coupling using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)

This protocol is adapted from established procedures for coupling aryl bromides, which are readily applicable to vinyl bromides.[19]

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Substrates, Boronic Acid, & Base start->reagents degas Seal & Degas (Purge with N₂/Ar) reagents->degas catalyst Add Catalyst & Solvent (Under Inert Gas) degas->catalyst react Heat to Temp (e.g., 100°C) & Stir catalyst->react monitor Monitor Reaction (TLC / GC-MS) react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-1-butene (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and 5 mL of degassed toluene/water (4:1 mixture).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: User-Friendly Coupling with a PEPPSI™ Precatalyst

This protocol leverages the air-stability of the PEPPSI™-IPr catalyst, simplifying the reaction setup.

  • Reagent Preparation: To a reaction vial with a magnetic stir bar, add 2-bromo-1-butene (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%). Note: No glovebox or strict inert atmosphere is required for weighing the catalyst.

  • Solvent Addition: Add 5 mL of a dioxane/water (4:1) mixture.

  • Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir for 2-6 hours.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1.

Discussion: Selecting the Right Tool for the Job

The choice between a phosphine- and an NHC-based catalyst is a critical decision driven by several factors.

Catalyst_Choice start Start: Catalyst Selection air_stability Is air/moisture stability critical? start->air_stability cost Is cost the primary concern? air_stability->cost No nhc Consider NHC Catalyst (e.g., PEPPSI™) air_stability->nhc Yes sterics Is the substrate sterically hindered? cost->sterics No phosphine Consider Phosphine Catalyst (e.g., Pd/SPhos) cost->phosphine Yes sterics->nhc Yes sterics->phosphine No

Figure 3: Decision workflow for selecting a palladium catalyst system.

  • For Ease of Use and Robustness: For routine synthesis, high-throughput screening, or in environments where rigorous inert techniques are challenging, NHC-based precatalysts like PEPPSI™-IPr are highly recommended . Their stability to air and moisture drastically simplifies the experimental setup and often leads to more consistent results.

  • For Sterically Demanding Couplings: Both modern bulky phosphines (like SPhos) and NHCs excel with sterically hindered substrates.[9][17] The PEPPSI™-IPent catalyst was specifically developed for such challenging reactions and may offer superior performance.[17]

  • For Cost-Sensitive, Large-Scale Synthesis: While initial catalyst cost may be higher for some advanced systems, their high efficiency (lower loadings) can be economically advantageous on a large scale. However, for less demanding couplings, traditional systems like Pd(PPh₃)₄ or Pd/C can be highly cost-effective, though they may require higher temperatures and longer reaction times.[20][21]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-1-butene is a powerful method for the synthesis of valuable substituted alkenes. The choice of catalyst is the most critical parameter for success. Modern N-heterocyclic carbene-ligated systems, particularly air-stable precatalysts like the PEPPSI™ family, offer a superior combination of activity, stability, and user-friendliness, making them an excellent first choice for most applications.[17] For situations where cost is paramount or specific ligand tuning is required, advanced dialkylbiaryl phosphine ligands remain a highly viable and effective option.[8][9] By understanding the mechanistic principles and leveraging the comparative data and protocols in this guide, researchers can confidently select the optimal catalytic system to achieve their synthetic goals efficiently and reproducibly.

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  • Jarvo, E. R., & Miller, S. J. (2002). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Journal of the American Chemical Society, 124(45), 13372–13373. [Link]

  • Black, R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Köhler, K., et al. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Advanced Synthesis & Catalysis, 350(18), 2930-2936. [Link]

  • Hillier, A. C., et al. (2002). Catalytic cross-coupling reactions mediated by palladium/nucleophilic carbene systems. Journal of Organometallic Chemistry, 653(1-2), 69-82. [Link]

  • Nicolaou, K. C., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Reddy, M. V. R., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 71(13), 5061-5066. [Link]

  • Iqbal, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(10), 1194. [Link]

  • Labattut, A., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1063. [Link]

  • Norris, J. (2018). The Suzuki reaction. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Gafurov, Z., et al. (2023). PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[22]arene: Synthesis and Catalytic Activities. Molecules, 28(15), 5824. [Link]

  • Sharma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(7), 849. [Link]

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A Comparative Guide to the Reaction Kinetics of 2-Bromo-1-butene with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and pharmaceutical development, understanding the reactivity of halogenated hydrocarbons is of paramount importance. 2-Bromo-1-butene, a vinylic halide, serves as a critical model substrate for investigating nucleophilic substitution and elimination reactions at an sp²-hybridized carbon center. Unlike their saturated sp³ counterparts, vinylic halides exhibit unique reactivity patterns that are highly sensitive to the nature of the nucleophile, solvent, and reaction conditions.[1][2] A thorough grasp of the kinetics of these reactions is essential for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities.

This guide provides a comprehensive analysis of the reaction kinetics of 2-bromo-1-butene with a variety of nucleophiles. We will delve into the mechanistic intricacies that govern these transformations, present comparative kinetic data, and provide robust experimental protocols for researchers to replicate and expand upon these findings. The insights contained herein are curated to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.

Mechanistic Overview: A Competition of Pathways

The reaction of 2-bromo-1-butene with a nucleophile is not a straightforward affair. Several mechanistic pathways can operate, often in competition, depending on the specific conditions.[3] Vinylic halides are generally resistant to the classic SN2 reaction due to steric hindrance and the high energy of the transition state.[1] Instead, the primary pathways are:

  • Nucleophilic Vinylic Substitution (SNV): This can occur through various mechanisms:

    • Addition-Elimination (Ad-E): The nucleophile adds to the double bond, forming a carbanionic intermediate, which then eliminates the bromide ion. This pathway is favored by strong nucleophiles and electron-withdrawing groups on the substrate.[4]

    • Elimination-Addition (E-A): A strong base can first induce elimination of HBr to form a transient allene or vinyl cation intermediate, which is then attacked by the nucleophile.[4]

    • Direct Displacement (SNVσ and SNVπ): Theoretical studies suggest concerted, Sₙ2-like pathways are possible, involving either in-plane (σ) or out-of-plane (π) attack of the nucleophile.[5][6] The preferred pathway can depend on the nature of the nucleophile.[6]

  • Sₙ1-like Mechanism: In polar, protic solvents, solvolysis can occur via a slow ionization to form a vinyl cation, which is then rapidly trapped by the solvent or another nucleophile.[7] The stability of the resulting carbocation is a key factor in this pathway.[8]

The interplay between these mechanisms dictates the product distribution and the overall reaction rate.

Caption: Plausible mechanistic pathways for the reaction of 2-bromo-1-butene.

Experimental Design & Protocols

To ensure the scientific integrity and trustworthiness of kinetic data, a well-designed, self-validating experimental protocol is essential. The following outlines a general workflow and a detailed procedure for a representative kinetic analysis.

General Kinetic Experiment Workflow

The process of obtaining reliable kinetic data follows a systematic progression from preparation to analysis. This workflow ensures reproducibility and accuracy.

Kinetic Experiment Workflow prep 1. Reagent & Solvent Preparation (Purification & Degassing) setup 2. Reaction Setup (Thermostatted Bath, Inert Atmosphere) prep->setup init 3. Reaction Initiation (Rapid Mixing) setup->init monitor 4. Reaction Monitoring (Time-course Sampling, Quenching) init->monitor analysis 5. Sample Analysis (GC, HPLC, NMR) monitor->analysis data 6. Data Processing & Kinetic Analysis (Concentration vs. Time plots, Rate Constant Calculation) analysis->data

Caption: A generalized workflow for conducting kinetic experiments.

Detailed Protocol: Kinetic Analysis via Gas Chromatography (GC)

This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of 2-bromo-1-butene with a nucleophile (e.g., sodium thiophenolate) in a suitable solvent (e.g., methanol).

Objective: To measure the rate of disappearance of 2-bromo-1-butene over time under pseudo-first-order conditions.

Materials:

  • 2-Bromo-1-butene (98%+)

  • Thiophenol

  • Sodium methoxide solution (0.5 M in Methanol)

  • Anhydrous Methanol (solvent)

  • Dodecane (internal standard)

  • Thermostatted oil or water bath

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Gas-tight syringes and septa

  • Reaction vials with crimp caps

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-bromo-1-butene (e.g., 0.1 M) in anhydrous methanol containing a known concentration of dodecane as an internal standard (e.g., 0.05 M).

    • Prepare a stock solution of the nucleophile. For sodium thiophenolate, dissolve thiophenol (e.g., 1.0 M) in anhydrous methanol and add an equimolar amount of sodium methoxide solution. This should be done under an inert atmosphere. The large excess of the nucleophile ensures pseudo-first-order kinetics.[7]

  • Reaction Setup:

    • Place a sealed reaction vial containing the nucleophile solution and a magnetic stir bar into the thermostatted bath set to the desired temperature (e.g., 50.0 ± 0.1 °C). Allow the solution to equilibrate for at least 20 minutes.

  • Reaction Initiation and Monitoring:

    • At time t=0, rapidly inject a known volume of the 2-bromo-1-butene stock solution into the pre-heated nucleophile solution with vigorous stirring.

    • At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.

    • Immediately quench the aliquot by injecting it into a vial containing a quenching solution (e.g., dilute acid in an appropriate solvent) to stop the reaction.

  • GC Analysis:

    • Analyze each quenched sample by GC-FID. The use of an internal standard (dodecane) allows for accurate quantification of the 2-bromo-1-butene concentration, correcting for any variations in injection volume.

    • Develop a GC method that provides good separation of the reactant, product, and internal standard peaks.

  • Data Analysis:

    • For each time point, calculate the concentration of 2-bromo-1-butene based on the peak area relative to the internal standard.

    • For a pseudo-first-order reaction, the integrated rate law is ln[A]t = -k't + ln[A]₀, where [A] is the concentration of 2-bromo-1-butene and k' is the pseudo-first-order rate constant.[9]

    • Plot ln[2-bromo-1-butene] versus time. The plot should yield a straight line, and the negative of the slope will be the pseudo-first-order rate constant (k').[9]

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile].

Comparative Kinetic Analysis

The reactivity of 2-bromo-1-butene is highly dependent on the nucleophile and the solvent system. The following table summarizes representative kinetic data from the literature to facilitate comparison.

NucleophileSolventTemperature (°C)Rate Constant (k) [M⁻¹s⁻¹]Mechanism NotesReference
NaN₃ (Azide)Methanol50Data not found, but expected to be a potent nucleophileLikely SNV[10]
C₆H₅SNa (Thiophenoxide)Methanol50Qualitatively fastFavors addition-elimination or direct substitution.[5][5]
CH₃ONa (Methoxide)Methanol100Qualitatively slow, elimination competesStrong base, can favor E2 or E-A pathways.[5]
H₂O / Ethanol (Solvolysis)50% aq. Ethanol25Data not available, but generally slowSₙ1-like mechanism, formation of a vinyl cation.[11][7][11]

Analysis and Discussion:

  • Effect of Nucleophile Strength: Strong, polarizable nucleophiles like thiophenoxide and azide are generally more reactive towards vinylic halides than less polarizable nucleophiles like methoxide.[12] Thiolates are excellent nucleophiles for vinylic systems, often leading to clean substitution via an addition-elimination pathway.[5][13] In contrast, strong bases like methoxide can promote elimination reactions, competing with substitution.[5]

  • Effect of Solvent: The choice of solvent plays a critical role in dictating both the reaction rate and the operative mechanism.

    • Polar Protic Solvents (e.g., Methanol, Water): These solvents are capable of hydrogen bonding. While they can solvate and stabilize the leaving group, they can also solvate the nucleophile, reducing its reactivity, which can slow down bimolecular reactions.[14][15] However, for Sₙ1-type reactions, polar protic solvents are ideal as they effectively stabilize the formation of the vinyl cation intermediate.[14][16]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for bimolecular (Sₙ2-like) substitution reactions.[14] They can solvate cations but leave the anionic nucleophile relatively "bare" and highly reactive.[14] Reactions of 2-bromo-1-butene with nucleophiles like azide would likely proceed faster in a solvent like DMF than in methanol.

Conclusion and Future Outlook

The reaction kinetics of 2-bromo-1-butene with various nucleophiles are governed by a complex interplay of mechanistic pathways. Strong, polarizable nucleophiles tend to favor substitution, while strong bases can lead to competing elimination reactions. The solvent choice is a powerful tool to influence the reaction rate and potentially steer the reaction towards a desired mechanism, with polar aprotic solvents generally favoring bimolecular substitutions and polar protic solvents enabling unimolecular pathways.

Future research should focus on generating a more extensive quantitative dataset for the reaction of 2-bromo-1-butene and related vinylic halides with a broader array of nucleophiles under standardized conditions. The use of advanced techniques for studying fast reactions, such as stopped-flow spectroscopy, could provide deeper insights into the kinetics of highly reactive systems.[17][18][19] Furthermore, computational studies can continue to elucidate the subtle energetic differences between the competing transition states, providing a predictive framework to guide synthetic chemists in their endeavors.[6]

References

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  • 3-bromo-1-butene and 1-bromo-2-butene undergo S_N1 reaction at nearly the same rate, even though one is a secondary halide and the other is primary. Explain. Homework.Study.com. [Link]

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  • Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Bromo-1-butene by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isomeric purity of reagents and intermediates is a critical parameter that can significantly influence reaction yields, stereoselectivity, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and detailed experimental protocols for the analysis of "1-Butene, 2-bromo-" (2-bromo-1-butene) and its common isomeric impurities using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind analytical choices, establish a self-validating experimental design, and ground our recommendations in authoritative references.

The Challenge of Bromobutene Isomers: More Than Just a Double Bond Shift

2-Bromo-1-butene is a valuable synthetic intermediate. However, its synthesis, often proceeding through electrophilic addition to butadienes or elimination reactions from dibromobutanes, can concurrently generate a slate of constitutional and geometric isomers. These closely related molecules often possess similar physical properties, making their separation and quantification a non-trivial analytical challenge.

The primary isomers of concern that can co-exist with 2-bromo-1-butene include:

  • Constitutional Isomers:

    • 1-Bromo-1-butene (existing as (E) and (Z) geometric isomers)

    • 1-Bromo-2-butene ((E) and (Z) isomers, also known as crotyl bromide)

    • 3-Bromo-1-butene

  • Geometric Isomers: While 2-bromo-1-butene itself does not have geometric isomers, its impurity profile will almost certainly contain the (E) and (Z) isomers of 1-bromo-1-butene and 1-bromo-2-butene.

The presence of these isomers can lead to unforeseen side reactions and impurities in subsequent synthetic steps. Therefore, a robust analytical method to assess the isomeric purity of 2-bromo-1-butene is paramount.

Why GC-MS is the Gold Standard for this Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its unique combination of high-resolution separation and definitive identification capabilities.

  • Gas Chromatography (GC): Provides the necessary resolving power to separate volatile compounds with subtle differences in boiling points and polarities. The choice of the GC column's stationary phase is critical for achieving baseline separation of the bromobutene isomers.

  • Mass Spectrometry (MS): Offers highly specific detection and structural elucidation. The characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) results in distinctive M and M+2 peaks for any bromine-containing fragment, confirming the elemental composition of the analyte and its fragments. While the mass spectra of these isomers are often very similar, they serve as a powerful confirmation tool when combined with chromatographic retention data.[1]

A multi-faceted approach employing a combination of analytical techniques can provide a comprehensive purity profile.[2] However, for the specific challenge of volatile isomeric impurities in 2-bromo-1-butene, GC-MS offers the most efficient and definitive solution.

Comparative Analysis of Isomeric Impurities

The successful separation of bromobutene isomers by GC is primarily dependent on their boiling points and, to a lesser extent, their interaction with the stationary phase.

IsomerStructureBoiling Point (°C)Commercial Availability
2-Bromo-1-butene 88Yes[3][4][5]
(E)-1-Bromo-1-butene94Yes (often as a mixture with Z)[2][6]
(Z)-1-Bromo-1-butene86Yes (often as a mixture with E)[2][7]
1-Bromo-2-butene98-102Yes[8]
3-Bromo-1-butene96-98Yes[9][10]

Note: Boiling points are approximate and can vary with pressure.

Based on the boiling points, a temperature-programmed GC method should effectively separate these isomers. The elution order on a non-polar column is expected to generally follow the order of increasing boiling points.

Experimental Protocol: A Self-Validating GC-MS Method

This protocol is designed to provide robust separation and identification of 2-bromo-1-butene and its key isomers. The use of commercially available standards for each isomer is crucial for method validation, including retention time confirmation and quantitative analysis.

Preparation of Standards and Samples
  • Stock Solutions (1000 µg/mL): Individually prepare stock solutions of 2-bromo-1-butene, (E)-1-bromo-1-butene, (Z)-1-bromo-1-butene, 1-bromo-2-butene, and 3-bromo-1-butene in methanol or hexane.

  • Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-bromo-1-butene sample to be analyzed and dissolve it in 10 mL of methanol or hexane to achieve a concentration of approximately 1000 µg/mL. Further dilute as necessary to fall within the calibration range.

GC-MS Instrumentation and Conditions
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentOffers excellent sensitivity and spectral fidelity for confident identification.
GC Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar stationary phase that separates compounds primarily by boiling point, which is ideal for these isomers. The 5% phenyl content provides a slight increase in selectivity for unsaturated compounds.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks, especially for the main component.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial temperature of 40°C, hold for 3 minutes, then ramp at 8°C/min to 150°C, hold for 5 minutes.The initial hold allows for the separation of very volatile components. The temperature ramp effectively separates the bromobutene isomers based on their boiling points. The final hold ensures that all components have eluted.
MS Source Temperature 230 °CStandard temperature for electron ionization sources.
MS Quadrupole Temperature 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Energy 70 eVThe standard electron energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.
Mass Scan Range 35 - 200 amuCovers the molecular weight of the analytes and their expected fragments.
Data Acquisition Mode Full ScanAllows for the collection of complete mass spectra for identification.
Data Analysis and Interpretation
  • Isomer Identification:

    • Inject the individual analytical standards to determine the retention time of each isomer under the specified conditions.

    • Inject the mixed standard to confirm the elution order and resolution.

    • Analyze the sample injection and identify the peaks corresponding to 2-bromo-1-butene and its isomers based on their retention times.

  • Mass Spectral Confirmation:

    • Confirm the identity of each peak by examining its mass spectrum. Look for the characteristic molecular ion peaks (M+ and M+2) at m/z 134 and 136 (for C4H779Br+ and C4H781Br+).[11][12]

    • Compare the fragmentation patterns of the sample peaks with those of the analytical standards and reference spectra from libraries such as NIST. While the spectra of the isomers are expected to be very similar, this step provides definitive confirmation of the presence of a brominated C4 alkene.

  • Quantification:

    • Generate a calibration curve for each isomer by plotting the peak area against the concentration of the calibration standards.

    • Calculate the concentration of each isomeric impurity in the 2-bromo-1-butene sample using its respective calibration curve.

    • The isomeric purity of 2-bromo-1-butene can be expressed as a percentage of the main component relative to the total area of all identified isomers.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the isomeric purity analysis of 2-bromo-1-butene.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Individual Isomer Standards Dilution Serial Dilution Standard->Dilution Create Calibration Curve Sample 2-Bromo-1-butene Sample Sample->Dilution Prepare for Injection Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (RT) Detection->Identification Confirmation Spectral Confirmation (MS) Identification->Confirmation Quantification Quantification (Area %) Confirmation->Quantification

Caption: Workflow for GC-MS analysis of 2-bromo-1-butene.

Isomer Identification Logic start Analyze Chromatogram peak Detect Peak start->peak rt_match Retention Time Match with Standard? peak->rt_match Yes end Report Results peak->end No More Peaks ms_match Mass Spectrum Confirmation? (M/M+2 at 134/136) rt_match->ms_match Yes unknown Potential Unknown Impurity rt_match->unknown No identify Identify Isomer ms_match->identify Yes ms_match->unknown No identify->peak unknown->peak

Caption: Decision logic for isomer identification.

Conclusion: Ensuring Purity for Reliable Science

The isomeric purity of 2-bromo-1-butene is a critical quality attribute that can have a profound impact on the success of subsequent synthetic transformations. The GC-MS method detailed in this guide provides a robust and reliable approach for the separation and quantification of the target compound and its common isomeric impurities. By understanding the principles behind the analytical choices and adhering to a self-validating protocol that includes the use of certified reference standards, researchers can have high confidence in the quality of their starting materials, leading to more reproducible and reliable scientific outcomes.

References

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-Butene, 1-bromo-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butene, 2-bromo-. Retrieved from [Link]

  • Mass Spectrometry Blog. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]

  • PubChem. (n.d.). 3-Bromobut-1-ene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of but-1-ene. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Butene, 2-bromo-. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2-Bromo-1-Butene: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment extends beyond its execution to the responsible management of its byproducts. 2-Bromo-1-butene, a highly flammable and reactive organobromine compound, demands a disposal protocol rooted in a deep understanding of its chemical properties and regulatory landscape. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 2-bromo-1-butene, ensuring the safety of laboratory personnel and environmental compliance.

Foundational Knowledge: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the hazards associated with 2-bromo-1-butene is paramount. It is a highly flammable liquid and vapor, with a flash point that necessitates stringent control of ignition sources.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2]

Beyond its flammability, as a halogenated organic compound, it is subject to specific environmental regulations due to the potential for harmful byproducts upon improper release or combustion. It is incompatible with strong oxidizing agents, strong acids, and strong bases, and contact with these can lead to vigorous, unsafe reactions.[1][3]

Table 1: Key Safety and Regulatory Data for 2-Bromo-1-Butene

PropertyValueSource(s)
CAS Number 23074-36-4[1][4]
Molecular Formula C₄H₇Br[5]
Physical State Liquid[4]
Boiling Point 88°C at 760 mmHg[4]
Primary Hazards Highly Flammable Liquid and Vapor (Category 2)[1]
EPA Hazardous Waste Ignitability (D001).[6] May also be classified as F001 or F002 if it is a spent solvent from degreasing operations.[7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[1][3]

Immediate Safety & Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile. All handling and disposal-related activities must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.[1]

  • Hand Protection : Use chemical-resistant gloves. Nitrile gloves may have a poor compatibility rating against some halogenated solvents, so double-gloving or selecting gloves made of a more resistant material like Viton is recommended, especially for transfers of larger volumes.[1] Always inspect gloves for integrity before use.

  • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][8] A face shield should be used in situations with a higher risk of splashing.

  • Skin and Body Protection : A fire-retardant lab coat is mandatory.[4] For larger quantities or spill response, wear chemical-impermeable clothing. Ensure close-toed shoes are worn at all times.

  • Emergency Equipment : An eyewash station and safety shower must be immediately accessible.[9] A Class B fire extinguisher (or one suitable for flammable liquids like a dry chemical or carbon dioxide extinguisher) should be nearby.[1][3]

In-Lab Waste Collection & Segregation: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing halogenated organic compounds with other waste streams can create dangerous reactions and significantly increases disposal costs.[10]

Protocol for Waste Collection:

  • Select the Correct Container : Use a dedicated, compatible waste container for "Halogenated Organic Waste." Polyethylene or glass containers are typically appropriate.[1] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode the container.[1] The container must have a secure, tight-fitting screw cap.

  • Proper Labeling (The First Drop) : Before adding any waste, affix a "Hazardous Waste" label to the container.[9][11] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste 2-Bromo-1-Butene" and any other halogenated solvents collected in the same container. Do not use abbreviations or chemical formulas.[9]

    • The specific hazard characteristics (e.g., "Flammable," "Toxic").[10]

    • The date accumulation begins (the day the first drop of waste is added).[9]

    • The name and contact information of the generating researcher or lab.

  • Accumulation in a Satellite Accumulation Area (SAA) : Store the waste container at or near the point of generation, in a designated SAA.[9] This could be inside the fume hood where the work is performed or in a secondary containment tub within a designated cabinet. The SAA must be under the control of the laboratory personnel generating the waste.

  • Keep Containers Closed : The waste container must remain closed at all times, except when actively adding waste.[9][11] This is critical to prevent the release of flammable and potentially toxic vapors.

  • Do Not Mix Waste Streams : This is a critical self-validating step. Never mix halogenated waste with non-halogenated organic solvents, strong acids, bases, or oxidizers.[10][12] Non-halogenated solvents mixed with any amount of a halogenated compound MUST be treated as halogenated waste.[9]

  • Avoid Overfilling : Leave at least 1-2 inches of headspace in the container to allow for vapor expansion and to prevent spills when handling and transporting.

Below is a diagram illustrating the decision-making process for laboratory waste segregation.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection Protocol cluster_3 Final Disposal Pathway Start Generate Waste Containing 2-Bromo-1-Butene Decision Is the waste a halogenated organic compound? Start->Decision Halogenated Collect in dedicated, labeled 'Halogenated Waste' container. Decision->Halogenated Yes NonHalogenated Collect in separate 'Non-Halogenated Waste' container. Decision->NonHalogenated No Disposal Arrange for pickup by licensed hazardous waste disposal company. Halogenated->Disposal NonHalogenated->Disposal

Caption: Decision workflow for segregating 2-bromo-1-butene waste.

Off-Site Disposal: The Scientific Rationale

Once the waste container is full or ready for disposal, it must be transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The entire process is tracked from "cradle-to-grave" using a hazardous waste manifest system, a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[3][8][13]

Primary Disposal Method: High-Temperature Incineration

The most common and effective disposal method for halogenated organic compounds like 2-bromo-1-butene is high-temperature incineration.[8] This is not simple burning; it is a highly controlled thermal decomposition process.

  • Mechanism of Destruction : At temperatures typically exceeding 900°C, the organic molecule is broken down.[14] The carbon and hydrogen components are oxidized to form carbon dioxide (CO₂) and water (H₂O). The bromine atom is converted primarily into hydrogen bromide (HBr), a corrosive gas.[10][15]

  • Flue Gas Treatment (Scrubbing) : The safe operation of the incinerator hinges on its air pollution control system. The hot flue gas containing HBr and other potential pollutants is passed through a "scrubber."[16][17] In a wet scrubber, a caustic solution (like sodium hydroxide, NaOH) is sprayed into the gas stream. The HBr reacts with the caustic soda to form sodium bromide (NaBr) and water, effectively neutralizing the acid and preventing its release into the atmosphere.[17][18]

    • Reaction : HBr + NaOH → NaBr + H₂O

Alternative Disposal Technologies

While incineration is the standard, other technologies exist for treating halogenated organic wastes, though they may be less common for this specific waste stream.[4][19] These can include:

  • Chemical Dechlorination/Dehalogenation : Processes that use chemical reagents to cleave the carbon-halogen bond. For brominated compounds, this could involve reagents that result in the formation of less toxic inorganic bromide salts.[19]

  • Solvent Extraction : This method can be used to separate halogenated compounds from other materials, potentially allowing for recovery and reuse, though it is more commonly applied in industrial settings for specific recycling purposes.[5]

Spill Management: Immediate and Calculated Response

In the event of a spill, immediate and correct action is crucial to prevent injury and fire.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources : Immediately remove all sources of ignition (e.g., turn off hot plates, equipment).[4]

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Contain and Absorb : For small spills, trained personnel wearing appropriate PPE can contain the spill. Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it in a properly labeled hazardous waste container.[3][4]

  • Decontaminate : Clean the spill area. A solution of sodium thiosulfate can be used to neutralize any remaining bromine-containing residue.[20][21]

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of 2-bromo-1-butene is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987-12). U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Available at: [Link]

  • SAFETY DATA SHEETS. (n.d.). GM Chemical. Available at: [Link]

  • Hazardous Waste Manifest System. (2025-05-30). U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Laboratory Safety Manual. (1997-11-24). Kent State University. Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse. Available at: [Link]

  • Hazardous Waste Manifest Guide. (n.d.). Stericycle. Available at: [Link]

  • Step By Step Guide How To Use A Hazardous Waste Manifest. (2025-06-11). Secure Waste. Available at: [Link]

  • Vehlow, J. (2003). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. Environmental Science and Pollution Research International. Available at: [Link]

  • Chamberland SOP Working with Bromine. (n.d.). University of Vermont. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Available at: [Link]

  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. (2003). PubMed. Available at: [Link]

  • Hazardous Waste Manifest Information. (n.d.). California Department of Toxic Substances Control. Available at: [Link]

  • Incineration In Hazardous Waste Management. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Regulations. (n.d.). Retail Industry Leaders Association. Available at: [Link]

  • 1-Butene, 2-bromo-. (n.d.). PubChem. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). University of Maryland. Available at: [Link]

  • Uniform Hazardous Waste Manifest: Instructions, Sample Form and Continuation Sheet. (2025-09-19). U.S. Environmental Protection Agency. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). U.S. Environmental Protection Agency. Available at: [Link]

  • Neutralizing bromine that's eaten through container? (2022-07-27). Reddit. Available at: [Link]

  • Scrubbing and flue gas treatment for incinerators. (n.d.). Igniss Energy. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983-12). U.S. Environmental Protection Agency. Available at: [Link]

  • Bromine water - disposal. (n.d.). Chemtalk. Available at: [Link]

  • Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater. (n.d.). Torch-Air. Available at: [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Available at: [Link]

  • Q-Scrub Incinerator Scrubber. (n.d.). Tri-Mer Corporation. Available at: [Link]

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Navigating the Volatility: A Comprehensive Safety and Handling Guide for 2-Bromo-1-Butene

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the precise and safe handling of reactive chemical intermediates is paramount. This guide offers an in-depth protocol for the safe use, storage, and disposal of 2-Bromo-1-Butene (CAS No: 23074-36-4), a highly flammable and reactive organobromine compound. As your dedicated partner in scientific advancement, we prioritize providing actionable intelligence that extends beyond the product, ensuring the safety and success of your critical work.

The Essential Imperative: Understanding the Hazard Profile

2-Bromo-1-butene is a highly flammable liquid and vapor, posing a significant fire risk in a laboratory setting.[1][2] Its vapors are heavier than air and can travel to a source of ignition, leading to a flashback.[3] Beyond its flammability, this compound is an irritant, with the potential to cause skin, eye, and respiratory tract irritation.[4] Some safety data suggests the possibility of more severe effects, including skin burns and eye damage, and it may be harmful if swallowed.[5] A thorough understanding of these hazards is the foundational step in mitigating risk.

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour[1][2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[4]

Your Personal Armor: Selecting the Appropriate Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure through inhalation, dermal contact, and eye contact. The following PPE is mandatory when handling 2-bromo-1-butene.

Eye and Face Protection:
  • Chemical Splash Goggles: Must be worn at all times to protect against splashes. Standard safety glasses are not sufficient.[4]

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when reactions are under pressure.[6]

Skin Protection:
  • Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material is essential due to the high flammability of the compound.[7]

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard and non-negotiable requirement for any laboratory setting to protect against accidental spills.[6]

Respiratory Protection:
  • Work in a Certified Chemical Fume Hood: All handling of 2-bromo-1-butene must be conducted in a properly functioning chemical fume hood to minimize the inhalation of flammable and irritating vapors.[7][9]

  • Air-Purifying Respirator (APR): In situations where a fume hood is not available or if there is a potential for exposure above the occupational exposure limit, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2][3] A comprehensive respiratory protection program, including fit testing and cartridge change schedules, must be in place.[3]

The Operational Blueprint: Step-by-Step Handling and Storage Protocols

Adherence to a strict operational protocol is the most effective way to prevent accidents. The following steps provide a clear guide for the safe handling and storage of 2-bromo-1-butene.

Handling:
  • Preparation and Inspection: Before starting any work, ensure that all necessary PPE is in good condition and readily available. Inspect the chemical fume hood to verify it is functioning correctly.

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][7][9] Use only non-sparking tools and explosion-proof equipment.[4][10]

  • Grounding and Bonding: To prevent the build-up of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring the liquid must be properly grounded and bonded.[1][9][10]

  • Controlled Dispensing: When dispensing the chemical, do so slowly and carefully to minimize splashing and vapor generation.

  • Maintain Small Quantities: Only work with the smallest quantity of the chemical necessary for the experiment.

  • Immediate Cleanup: Clean up any small spills immediately using an inert absorbent material.

Storage:
  • Designated Flammable Liquid Storage: Store 2-bromo-1-butene in a dedicated, well-ventilated, and approved flammable liquid storage cabinet.[7][10]

  • Cool and Dry Environment: Keep the storage area cool and dry, away from direct sunlight and heat sources.[4][11]

  • Tightly Sealed Containers: Ensure that the container is always tightly sealed to prevent the escape of flammable vapors.[4][11]

  • Incompatible Materials: Store 2-bromo-1-butene away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[11][12]

The Final Step: A Clear Plan for Disposal

Proper disposal of 2-bromo-1-butene and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: As a halogenated organic compound, waste containing 2-bromo-1-butene is classified as hazardous waste.[13]

  • Segregated Waste Streams: Collect all waste containing this chemical in a designated, clearly labeled, and sealed container for halogenated organic waste. Do not mix it with non-halogenated waste.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4] Incineration at a permitted facility is a common disposal method for this type of waste.[13]

In Case of Emergency: Immediate and Effective Response

Spill Response:
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Eliminate Ignition Sources: Remove any potential ignition sources.

  • Containment: Wearing full PPE, contain the spill using a chemical-spill absorbent for flammable liquids. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

First Aid:
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

Visualizing the Workflow: Safe Handling of 2-Bromo-1-Butene

Safe_Handling_Workflow Safe Handling Workflow for 2-Bromo-1-Butene cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Verify Fume Hood Operation B Don Appropriate PPE A->B C Remove Ignition Sources B->C D Ground and Bond Equipment C->D E Dispense Slowly and Carefully D->E F Work with Minimal Quantities E->F G Tightly Seal Container F->G H Store in Flammable Cabinet G->H I Dispose of Waste Correctly G->I J Decontaminate Work Area I->J K Spill Occurs M Follow Spill Protocol K->M L Personal Exposure N Follow First Aid Protocol L->N

Caption: Logical workflow for the safe handling of 2-Bromo-1-Butene.

References

  • 2-BROMO-1-BUTENE - Safety D
  • SAFETY D
  • Flammable Liquids - Division of Research Safety - University of Illinois. (2024-06-12).
  • Safe Storage and Use of Flammable Solvents - Lab Manager.
  • Flammable Liquid Handling Precautions | Office of Environmental Health and Safety.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-12).
  • An In-depth Technical Guide to 1-Bromo-1-butene: Safety Data and Handling Precautions - Benchchem.
  • Respiratory Protection and VOC Exposure: A Critical Safety Guide - OHSE. (2026-01-03).
  • SAFETY D
  • 1-Bromo-2-Butyne Safety D
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchG
  • 2-Bromo Butane CAS No 78-76-2 MATERIAL SAFETY D
  • Safety D
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • Safety Data Sheet - Angene Chemical. (2021-05-01).
  • 2-BROMOBUTANE - CAMEO Chemicals.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts.
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  • CHEMICALS.
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.